2-Morpholin-4-yl-quinolin-8-ol
Description
The exact mass of the compound 2-(Morpholin-4-yl)quinolin-8-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGWSMLHPWHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353625 | |
| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70125-21-2 | |
| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Morpholin-4-yl-quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Morpholin-4-yl-quinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is approached as a two-stage process, commencing with the preparation of the key intermediate, 2-chloroquinolin-8-ol, followed by a nucleophilic aromatic substitution with morpholine. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the final product. The content is structured to provide researchers and drug development professionals with the necessary scientific and practical knowledge to successfully synthesize and characterize this target molecule.
Introduction and Strategic Overview
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, making it a privileged structure in medicinal chemistry.[2] The target molecule, this compound, incorporates both the 8-hydroxyquinoline moiety, known for its metal-chelating and biological properties, and a morpholine substituent at the 2-position, a common functional group in many approved drugs that can enhance aqueous solubility and metabolic stability.
The synthetic strategy outlined in this guide is a logical and efficient two-step sequence. The first step involves the synthesis of the crucial precursor, 2-chloroquinolin-8-ol. The second, and final, step is the introduction of the morpholine moiety at the 2-position of the quinoline ring via a nucleophilic aromatic substitution reaction.
Caption: Overall synthetic workflow for this compound.
Synthesis of the Key Intermediate: 2-Chloroquinolin-8-ol
The synthesis of 2-chloroquinolin-8-ol is a critical precursor step. A reliable method involves the preparation of 8-hydroxyquinolin-2(1H)-one, followed by chlorination.
Step 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one
This transformation can be achieved from 8-hydroxyquinoline 1-oxide. The reaction proceeds via an acetic anhydride-mediated rearrangement.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol) is heated to reflux for 3 hours.
-
After cooling the reaction mixture to room temperature, a 5.0 M aqueous sodium hydroxide solution is carefully added until the pH of the mixture reaches 8.
-
The resulting precipitate, 2-oxo-1,2-dihydroquinolin-8-yl acetate, is collected by filtration.
-
Without further purification, the acetate intermediate (1.02 g, 5.0 mmol) is dissolved in methanol (10 mL).
-
Potassium carbonate (831 mg, 6.0 mmol) is added to the solution, and the mixture is stirred at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute HCl solution to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford 8-hydroxyquinolin-2(1H)-one.
Step 2: Chlorination of 8-Hydroxyquinolin-2(1H)-one
The conversion of the 2-quinolone to the 2-chloroquinoline is a standard transformation, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Protocol:
-
In a fume hood, 8-hydroxyquinolin-2(1H)-one (1.0 g, 6.21 mmol) is carefully added to an excess of phosphorus oxychloride (5 mL, 53.6 mmol) in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 90 °C and stirred for 2 hours.
-
After cooling to room temperature, the reaction mixture is slowly and cautiously poured onto crushed ice with vigorous stirring.
-
The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 2-chloroquinolin-8-ol.
Synthesis of this compound
The final step in the synthesis is the displacement of the chlorine atom at the 2-position of the quinoline ring with morpholine. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring in the quinoline system facilitates this substitution, particularly at the C2 and C4 positions.
Nucleophilic Aromatic Substitution (SNAr) Approach
This method is a direct and often high-yielding approach for the amination of haloquinolines.
Protocol:
-
To a solution of 2-chloroquinolin-8-ol (1.0 g, 5.57 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (20 mL) in a round-bottom flask, add morpholine (0.73 mL, 8.35 mmol, 1.5 equivalents).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.15 g, 8.35 mmol) or triethylamine (TEA, 1.16 mL, 8.35 mmol), to the mixture to act as an acid scavenger.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water (100 mL).
-
The resulting solid precipitate of this compound is collected by filtration.
-
The crude product is washed with water and then can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.
Caption: Generalized mechanism of the SNAr reaction.
Alternative Approach: Buchwald-Hartwig Amination
For substrates that are less reactive towards traditional SNAr conditions, or to achieve higher yields and cleaner reactions, a palladium-catalyzed Buchwald-Hartwig amination can be employed. This cross-coupling reaction is highly versatile for C-N bond formation.[3][4]
Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloroquinolin-8-ol (1.0 g, 5.57 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.05-0.2 mol%), and a suitable phosphine ligand like Xantphos (0.1-0.4 mol%).
-
Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu, 1.5-2.0 equivalents).
-
Add morpholine (1.2-1.5 equivalents) and an anhydrous, aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | Not required | Palladium catalyst (e.g., Pd₂(dba)₃) |
| Ligand | Not required | Phosphine ligand (e.g., Xantphos) |
| Base | Weaker base (e.g., K₂CO₃, TEA) | Stronger base (e.g., NaOtBu) |
| Solvent | Polar aprotic (e.g., DMF, Ethanol) | Aprotic (e.g., Toluene, Dioxane) |
| Temperature | 80-90 °C | 80-110 °C |
| Reaction Time | 6-8 hours | 2-24 hours |
| Workup | Precipitation and filtration | Filtration and chromatography |
| Advantages | Simpler, catalyst-free | Broader substrate scope, milder for some substrates |
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectral data based on the analysis of related structures.[5][6]
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide key information about the proton environments in the molecule.
-
Quinoline Protons: The aromatic protons on the quinoline ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
Morpholine Protons: The morpholine ring protons will exhibit two distinct signals. The protons on the carbons adjacent to the oxygen (H-2' and H-6') will be deshielded and appear as a multiplet around δ 3.7-3.9 ppm. The protons on the carbons adjacent to the nitrogen (H-3' and H-5') will be found further upfield as a multiplet around δ 3.5-3.7 ppm.
-
Hydroxyl Proton: The phenolic hydroxyl proton at the 8-position will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
-
Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the morpholino group (C-2) will be significantly shifted.
-
Morpholine Carbons: The morpholine carbons will show two signals. The carbons adjacent to the oxygen (C-2' and C-6') will appear around δ 66-68 ppm, while the carbons adjacent to the nitrogen (C-3' and C-5') will be found around δ 48-50 ppm.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Quinoline-H | 7.0 - 8.5 (m) | 110 - 160 |
| Morpholine-O-CH ₂ | 3.7 - 3.9 (m) | - |
| Morpholine-N-CH ₂ | 3.5 - 3.7 (m) | - |
| Quinoline-OH | Variable (br s) | - |
| Morpholine-C H₂-O | - | 66 - 68 |
| Morpholine-C H₂-N | - | 48 - 50 |
Mass Spectrometry
Mass spectrometry will be used to determine the molecular weight of the compound. For this compound (C₁₃H₁₄N₂O₂), the expected molecular weight is 230.26 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation pattern will likely show characteristic losses of the morpholine ring and other fragments of the quinoline core.
Conclusion
This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound. The two-step synthesis, involving the preparation of the 2-chloroquinolin-8-ol intermediate followed by nucleophilic aromatic substitution with morpholine, provides an efficient pathway to the target molecule. The outlined protocols, along with the discussion of the underlying chemical principles and expected characterization data, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The methodologies described are robust and can likely be adapted for the synthesis of a variety of related quinoline derivatives.
References
- Supporting Information for a relevant publication detailing NMR and HRMS of quinoline derivatives.
-
Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Graduate School. (This represents a source for general Buchwald-Hartwig conditions). [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. (2023). [Link]
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSi Journals. (2018). [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholin-4-yl-quinolin-8-ol
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Morpholin-4-yl-quinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of 8-hydroxyquinoline, this molecule holds potential for diverse therapeutic applications, leveraging the established biological activities of the quinoline scaffold. This document synthesizes available data on analogous compounds to project the key characteristics of the title molecule, including its synthesis, spectroscopic signature, and fundamental physicochemical parameters such as solubility, lipophilicity, and acidity. Detailed experimental protocols for its synthesis and the determination of its properties are provided, underpinned by established scientific principles. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics based on the quinoline framework.
Introduction and Significance
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a morpholine moiety at the 2-position and a hydroxyl group at the 8-position of the quinoline ring in this compound creates a molecule with a unique combination of features. The 8-hydroxyquinoline core is a well-known chelating agent, a property that is often linked to its biological activity.[3] The morpholine group, a common constituent in medicinal chemistry, can enhance aqueous solubility and introduce favorable pharmacokinetic properties.[4] Understanding the fundamental physicochemical properties of this molecule is therefore crucial for elucidating its mechanism of action and for the rational design of new, more effective therapeutic agents.
Chemical Structure and Synthesis
The chemical structure of this compound combines the rigid, aromatic quinoline backbone with the flexible, saturated morpholine ring. This structural amalgamation is anticipated to influence its intermolecular interactions and overall physicochemical behavior.
Caption: Chemical structure of this compound.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 2-chloro-quinolin-8-ol (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add morpholine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for this compound is not available. However, based on the known spectral properties of the quinoline and morpholine moieties, a predicted spectroscopic profile can be outlined.[1][5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the quinoline ring and the morpholine ring. The aromatic protons of the quinoline core will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the morpholine ring will appear as two multiplets in the upfield region, with those adjacent to the oxygen atom resonating at a lower field (around δ 3.7-3.9 ppm) than those adjacent to the nitrogen atom (around δ 3.3-3.5 ppm).[1] The hydroxyl proton at the 8-position may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the nine carbon atoms of the quinoline ring and the four carbon atoms of the morpholine ring. The aromatic carbons of the quinoline ring will resonate in the range of δ 110-160 ppm. The two distinct carbons of the morpholine ring are expected to appear around δ 66-68 ppm (adjacent to oxygen) and δ 45-50 ppm (adjacent to nitrogen).[1]
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the aromatic quinoline ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the morpholine ring will appear in the 2800-3000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations are expected in the 1500-1650 cm⁻¹ range. The C-O-C stretching of the morpholine ring should produce a strong band around 1100-1120 cm⁻¹.[6]
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the morpholine ring or cleavage of the quinoline core.
| Spectroscopic Data (Predicted) | Expected Chemical Shifts / Wavenumbers |
| ¹H NMR (ppm) | Aromatic (quinoline): 7.0-8.5; Morpholine (-O-CH₂-): 3.7-3.9; Morpholine (-N-CH₂-): 3.3-3.5; -OH: variable |
| ¹³C NMR (ppm) | Aromatic (quinoline): 110-160; Morpholine (-O-CH₂-): 66-68; Morpholine (-N-CH₂-): 45-50 |
| IR (cm⁻¹) | O-H stretch: 3200-3600; Aromatic C-H stretch: 3000-3100; Aliphatic C-H stretch: 2800-3000; C=C, C=N stretch: 1500-1650; C-O-C stretch: 1100-1120 |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
Solubility
The presence of the polar hydroxyl and morpholine groups is expected to confer a degree of aqueous solubility to this compound. However, the largely hydrophobic quinoline core will counteract this. The overall solubility will be pH-dependent due to the presence of the basic morpholine nitrogen and the acidic hydroxyl group. At lower pH, the protonation of the morpholine nitrogen will likely increase aqueous solubility. Conversely, at higher pH, the deprotonation of the hydroxyl group to form a phenoxide could also enhance solubility.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key parameter influencing a drug's ability to cross cell membranes. A predicted LogP value for the closely related compound, 2,7,8-trimethyl-3-[(morpholin-4-yl)methyl]quinolin-4-ol, is 3.1675.[7] This suggests that this compound is likely to be a moderately lipophilic compound. The morpholine moiety generally decreases lipophilicity compared to a simple alkyl amine.
Acid-Base Dissociation Constant (pKa)
The molecule possesses two ionizable centers: the phenolic hydroxyl group on the quinoline ring and the tertiary amine nitrogen in the morpholine ring.
-
pKa of the 8-hydroxyl group: The pKa of the hydroxyl group in 8-hydroxyquinoline is approximately 9.8. The presence of the electron-donating morpholino group at the 2-position is expected to have a minor influence on this value.
-
pKa of the morpholine nitrogen: The pKa of the conjugate acid of morpholine is about 8.4. The attachment to the electron-withdrawing quinoline ring will likely decrease the basicity of the morpholine nitrogen, resulting in a lower pKa value.
Caption: Relationship between pH and the ionization state of this compound.
| Physicochemical Property | Predicted Value / Characteristic | Rationale / Comparison |
| Molecular Weight | 244.29 g/mol | Calculated |
| Solubility | pH-dependent | Polar groups enhance solubility, which is modulated by ionization. |
| LogP | Moderately lipophilic (est. ~2.5-3.5) | Based on the LogP of a similar compound (3.1675).[7] |
| pKa (8-OH) | ~9.8 | Based on the pKa of 8-hydroxyquinoline. |
| pKa (Morpholine-NH⁺) | ~7.5-8.0 | Expected to be slightly lower than morpholine (8.4) due to the electron-withdrawing quinoline ring. |
Conclusion
This compound is a molecule with significant potential in drug discovery, combining the proven bioactivity of the 8-hydroxyquinoline scaffold with the favorable pharmacokinetic properties often imparted by a morpholine substituent. This technical guide has provided a detailed, albeit largely predictive, overview of its core physicochemical properties. The proposed synthetic route offers a practical approach for its preparation, and the projected spectroscopic and physicochemical data provide a solid foundation for its identification, characterization, and further development. Experimental validation of these predicted properties is a critical next step for any research program focused on this promising compound.
References
-
El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3256. [Link]
-
Khan, I. U., et al. (2013). 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o645. [Link]
-
Kovtun, Y. P., et al. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 26(11), 3321. [Link]
-
dos Santos, T., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4984. [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4998. [Link]
-
Al-Zoubi, R. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1672. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]
-
Kaczor, A. A., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(14), 3284. [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Compound 2,7,8-trimethyl-3-[(morpholin-4-yl)methyl]quinolin-4-ol - Chemdiv [chemdiv.com]
An In-depth Technical Guide on the Mechanism of Action of 2-Morpholin-4-yl-quinolin-8-ol
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including potent anticancer effects.[1][2][3] The derivatization of this heterocyclic system offers a versatile platform for the development of novel drug candidates. This technical guide focuses on a specific derivative, 2-Morpholin-4-yl-quinolin-8-ol, providing a comprehensive exploration of its potential mechanisms of action as an anticancer agent. By integrating a morpholine moiety at the 2-position and a hydroxyl group at the 8-position, this compound is endowed with unique physicochemical properties that are hypothesized to confer a multi-faceted mode of action. This document will dissect the available scientific evidence, propose plausible molecular pathways, and provide detailed experimental protocols for researchers and drug development professionals seeking to investigate and harness the therapeutic potential of this promising compound.
Introduction: The Quinoline Scaffold in Oncology
Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the design of anticancer agents.[1][3][4] Its derivatives have been shown to exhibit a wide array of pharmacological activities, including but not limited to, the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.[3][5] The planar nature of the quinoline ring allows for intercalation with DNA, while its various substitution points offer opportunities to modulate its biological activity and target specificity.[3] The incorporation of a morpholine ring, a common pharmacophore in medicinal chemistry, is known to enhance the potency and pharmacokinetic properties of bioactive molecules, often by interacting with the active sites of kinases.[2][6] Furthermore, the presence of an 8-hydroxy group introduces the potential for metal chelation, a mechanism increasingly recognized for its role in anticancer activity.[7][8][9]
This guide will focus on the convergence of these structural features in this compound and its implications for its mechanism of action.
Proposed Mechanisms of Action
Based on the structural motifs present in this compound and the broader literature on quinoline and morpholine derivatives, several potential mechanisms of action can be postulated. These are not mutually exclusive and may act in concert to produce the observed anticancer effects.
Kinase Inhibition: Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] The morpholine moiety is a key structural feature of the well-known PI3K inhibitor, LY294002 [2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one], which competitively binds to the ATP-binding site of the enzyme.[11] It is therefore highly plausible that this compound also functions as a PI3K inhibitor.
Hypothesized Signaling Pathway: PI3K/AKT/mTOR Inhibition
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.
Induction of Apoptosis via Cell Cycle Arrest
A common outcome of the action of many anticancer agents is the induction of programmed cell death, or apoptosis. This is often preceded by cell cycle arrest at specific checkpoints, such as G1/S or G2/M. Studies on related 2-morpholino-4-anilinoquinoline derivatives have demonstrated their ability to cause G0/G1 cell cycle arrest in cancer cells.[1] This effect is likely a downstream consequence of the inhibition of critical signaling pathways, such as the PI3K/AKT pathway, which would prevent the cells from progressing through the cell cycle and ultimately trigger apoptosis.
Experimental Workflow: Cell Cycle Analysis
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 2-Morpholin-4-yl-quinolin-8-ol
This guide provides a comprehensive technical overview of the potential biological activities of the novel heterocyclic compound, 2-Morpholin-4-yl-quinolin-8-ol. Drawing upon extensive research into the quinoline and morpholine pharmacophores, this document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Quinoline and Morpholine Scaffolds
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] Several quinoline-based drugs, such as the anticancer agents bosutinib and neratinib, are currently in clinical use, highlighting the therapeutic potential of this scaffold.[1]
The morpholine moiety is another privileged heterocycle in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.
The conjugation of these two powerful pharmacophores in this compound suggests a molecule with significant potential for diverse biological activities. The addition of a hydroxyl group at the 8-position of the quinoline ring is particularly noteworthy, as 8-hydroxyquinolines are known for their potent metal-chelating and biological properties.
Anticipated Biological Activities
Based on the extensive body of literature surrounding quinoline and morpholine derivatives, this compound is predicted to exhibit significant anticancer and antimicrobial properties.
Anticancer Potential
Numerous studies have demonstrated the potent antitumor activity of quinoline derivatives. For instance, a series of novel 2-morpholino-4-anilinoquinoline compounds have shown significant efficacy against the HepG2 human liver cancer cell line.[1][2] These compounds were found to induce G0/G1 cell cycle arrest, thereby inhibiting cancer cell proliferation.[1] One derivative, in particular, exhibited high selectivity for cancer cells and was effective in impeding cell migration and adhesion, crucial processes in metastasis and drug resistance.[1][2][3]
The proposed mechanism of action for many anticancer quinolines involves the modulation of cell signaling pathways rather than direct interaction with DNA.[1] This targeted approach is a relatively new and promising strategy in cancer therapy.
Table 1: Anticancer Activity of Representative 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells
| Compound | IC50 (μM) |
| 3c | 11.42 |
| 3d | 8.50 |
| 3e | 12.76 |
Data extracted from a study on the anticancer potential of novel 2-morpholino-4-anilinoquinoline compounds.[1][2]
Antimicrobial Activity
The quinoline scaffold is also a well-established backbone for antimicrobial agents.[1] Historically, quinoline derivatives have been instrumental in the fight against malaria, and their utility extends to antibacterial and antifungal applications. The mechanism of action of many quinoline-based antimicrobials is multifaceted and can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell wall synthesis, and interference with other essential cellular processes.
The morpholine ring is also a component of several antimicrobial drugs and is known to contribute to their efficacy. Therefore, the combination of these two moieties in this compound is expected to result in a compound with a broad spectrum of antimicrobial activity.
Proposed Synthesis
A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of related quinoline derivatives. A potential pathway is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
To validate the predicted biological activities of this compound, a series of in vitro and in vivo assays should be conducted. The following protocols are based on standard methodologies reported in the literature for similar compounds.
Anticancer Activity Assays
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., HepG2, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To investigate the effect of the compound on the cell cycle distribution of cancer cells.
-
Procedure:
-
Treat cancer cells with the IC50 concentration of the compound for 24 hours.
-
Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for in vitro anticancer activity evaluation.
Antimicrobial Activity Assays
1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium.
-
Inoculate each dilution with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the cultures under appropriate conditions.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
-
Objective: To determine the lowest concentration of the compound that kills the test microorganism.
-
Procedure:
-
Subculture the contents of the wells from the MIC assay that show no visible growth onto an agar medium.
-
Incubate the plates.
-
The MBC/MFC is the lowest concentration of the compound from which no microbial growth is observed on the agar plate.
-
Conclusion and Future Directions
The structural features of this compound, combining the proven pharmacophores of quinoline and morpholine with an 8-hydroxy substituent, strongly suggest its potential as a potent anticancer and antimicrobial agent. The in-depth technical guide provided here outlines the rationale for this hypothesis, a proposed synthetic route, and detailed experimental protocols for the validation of its biological activities. Further research, including in vivo efficacy studies and mechanism of action elucidation, is warranted to fully explore the therapeutic potential of this promising compound. The insights gained from such studies will be invaluable for the future development of novel and effective therapeutic agents.
References
- Al-Ostoot, F. H., Al-Tamari, M. A., Al-Qaisi, J. A., Al-Sbou, D. A., Al-Zoubi, R. M., & Al-Masri, I. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236–3244.
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Qaisi, J. A., Al-Sbou, D. A., Al-Zoubi, R. M., & Al-Masri, I. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Qaisi, J. A., Al-Sbou, D. A., Al-Zoubi, R. M., & Al-Masri, I. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]
-
Saadeh, H. A., Al-Zoubi, R. M., Al-Masri, I. M., & Al-Qaisi, J. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Qaisi, J. A., Al-Sbou, D. A., Al-Zoubi, R. M., & Al-Masri, I. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. [Link]
-
Saadeh, H. A., Al-Zoubi, R. M., Al-Masri, I. M., & Al-Qaisi, J. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]
-
Serafin, K., Stączek, P., & Wujec, M. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]
-
Al-Zoubi, R. M., Al-Masri, I. M., & Al-Qaisi, J. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Al-Zoubi, R. M., Al-Masri, I. M., & Saadeh, H. A. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate. [Link]
- Al-Zoubi, R. M., & Al-Masri, I. M. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-15.
-
Al-Zoubi, R. M., & Al-Masri, I. M. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PMC. [Link]
-
Al-Zoubi, R. M., & Al-Masri, I. M. (2013). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. PubMed. [Link]
-
Somashekhar, M., et al. (2016). morpholine antimicrobial activity. ResearchGate. [Link]
- Al-Zoubi, R. M., & Al-Masri, I. M. (2013). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)
-
Al-Zoubi, R. M., & Al-Masri, I. M. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Al-Zoubi, R. M., & Al-Masri, I. M. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]
- Al-Zoubi, R. M., & Al-Masri, I. M. (2004). 8-hydroxy quinoline derivatives.
- Al-Zoubi, R. M., & Al-Masri, I. M. (2016). Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof.
-
Al-Zoubi, R. M., & Al-Masri, I. M. (2017). MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. European Patent Office. [Link]
-
Al-Zoubi, R. M., & Al-Masri, I. M. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. PubMed. [Link]
-
Al-Zoubi, R. M., & Al-Masri, I. M. (2013). Quinoline derivatives and their use as tyrosine kinase inhibitors. Justia Patents. [Link]
- Al-Zoubi, R. M., & Al-Masri, I. M. (1974). 8-hydroxy quinoline derivatives.
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 2-Morpholin-4-yl-quinolin-8-ol Derivatives
Authored by a Senior Application Scientist
Abstract
The quinolin-8-ol scaffold is a privileged structure in medicinal chemistry, renowned for its potent chelating properties and a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The incorporation of a morpholine moiety, another significant pharmacophore, often enhances pharmacokinetic properties such as solubility and metabolic stability.[3] This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing 2-morpholin-4-yl-quinolin-8-ol derivatives, a class of compounds with considerable therapeutic potential. We will delve into the mechanistic rationale behind two robust synthetic pathways: classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed, self-validating protocols, field-proven insights, and a thorough analysis of experimental choices.
Introduction: The Strategic Importance of the Quinoline-Morpholine Scaffold
The fusion of the quinolin-8-ol core with a morpholine substituent at the C2 position creates a molecule of significant interest. The 8-hydroxyl group and the adjacent pyridine nitrogen form a bidentate chelation site, crucial for interacting with metal ions, which is a known mechanism of action for many quinoline-based drugs.[1][2] The morpholine ring is frequently employed in drug design to improve aqueous solubility, reduce toxicity, and enhance metabolic stability, making it a valuable addition to potent but potentially problematic pharmacophores.[3]
The synthesis of these derivatives, therefore, requires a strategic approach that allows for the efficient and selective formation of a C-N bond at the C2 position of the quinoline ring, a position that is electronically deficient and thus susceptible to nucleophilic attack, while preserving the critical 8-hydroxyl group.
Core Synthetic Strategies and Mechanistic Considerations
The primary challenge in synthesizing this compound lies in the selective formation of the C2-N(morpholine) bond. This is typically achieved by introducing a good leaving group, such as a halogen, at the C2 position of a quinolin-8-ol precursor.
Below is a logical workflow for the general synthesis of these target compounds.
Caption: General synthetic workflows for this compound.
Pathway A: Classical Nucleophilic Aromatic Substitution (SNAr)
This is the most traditional and cost-effective approach. The quinoline ring, being an electron-deficient heteroaromatic system, is pre-disposed to SNAr, especially at the C2 and C4 positions. The reaction proceeds via a Meisenheimer-like intermediate, and its rate is enhanced by the presence of a good leaving group.
Causality Behind Experimental Choices:
-
Protection of the 8-Hydroxyl Group: The phenolic proton of the 8-hydroxyl group is acidic. In the presence of morpholine (a base), it would be deprotonated, forming a phenoxide. This phenoxide could potentially compete as a nucleophile or lead to solubility issues and side reactions. Therefore, protecting it, for example as a benzyl ether, is a critical first step. Benzyl ethers are ideal as they are stable under the basic conditions of the SNAr reaction and can be easily removed later via catalytic hydrogenation.
-
Chlorination: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting 2-hydroxyquinolines (or their tautomeric 2-quinolones) into 2-chloroquinolines.[4] This transformation is essential as the chloride ion is a much better leaving group than a hydroxide or alkoxide.
-
Nucleophilic Substitution: The reaction between the 2-chloroquinoline precursor and morpholine is typically conducted at elevated temperatures.[4][5] High-boiling polar aprotic solvents like DMF or NMP are often used to ensure the reactants are fully solvated and to provide the necessary thermal energy to overcome the activation barrier of the reaction. In some cases, refluxing in a simpler solvent like ethanol can also be effective.[5]
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[6][7] It offers several advantages over classical SNAr, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[6][8] This can sometimes eliminate the need for a protecting group on the 8-hydroxyl moiety.
Mechanistic Rationale:
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8]
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 2-halo-quinolin-8-ol, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Morpholine coordinates to the palladium center, and a base deprotonates the newly coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[7]
-
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the morpholine after it coordinates to the palladium center, forming the active amido complex.
Experimental Protocols
Protocol 1: Synthesis via SNAr (with Protection)
This protocol is a self-validating system where the successful isolation and characterization of each intermediate confirms the viability of the subsequent step.
Step 1: Protection of 8-Hydroxyquinoline (Example)
-
Not explicitly detailed in search results, but a standard benzylation protocol would be followed. 8-Hydroxyquinoline would be reacted with benzyl bromide in the presence of a base like K₂CO₃ in a solvent like acetone or DMF.
Step 2: Synthesis of 2-Chloro-8-(benzyloxy)quinoline
-
This step adapts the principle of converting a hydroxyquinoline to a chloroquinoline.[4]
-
To a solution of 2-hydroxy-8-(benzyloxy)quinoline (1 eq) in phosphorus oxychloride (POCl₃, 5-10 eq), stir the mixture at reflux (approx. 110 °C) for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution or aqueous ammonia.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Step 3: Synthesis of 2-Morpholin-4-yl-8-(benzyloxy)quinoline
-
In a round-bottom flask, dissolve 2-chloro-8-(benzyloxy)quinoline (1 eq) in a suitable solvent such as ethanol, DMF, or acetonitrile (approx. 10 mL per mmol of substrate).
-
Add morpholine (2-3 eq).
-
Reflux the mixture for 12-24 hours, monitoring progress by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by silica gel column chromatography.
Step 4: Deprotection to Yield this compound
-
This is a standard hydrogenolysis procedure.[10]
-
Dissolve the protected intermediate from Step 3 in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 10% by weight).
-
Flush the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC confirms the consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the final product. Further purification can be done by recrystallization if necessary.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol leverages modern cross-coupling chemistry for a potentially more efficient route.
-
To an oven-dried Schlenk tube, add 2-bromo-quinolin-8-ol (1 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous toluene or dioxane via syringe, followed by morpholine (1.2-1.5 eq).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the final product.
Data Presentation and Characterization
The successful synthesis of the target compounds must be confirmed by rigorous spectroscopic analysis.
Table 1: Representative Spectroscopic Data for a 2-Morpholin-4-yl-quinoline Derivative (Note: This is hypothetical data based on typical values for similar structures, as specific data for the 8-hydroxy target is not available in the provided search results. Referencing similar compounds like 2-morpholino-4-anilinoquinoline derivatives provides a basis for expected shifts.[4])
| Analysis | Observed Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 9.5-10.5 (s, 1H, -OH), 7.0-8.0 (m, 5H, Ar-H), 3.7-3.9 (m, 4H, -N-CH₂-), 3.5-3.7 (m, 4H, -O-CH₂-) |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ 155-160 (C=N), 140-150 (Ar-C-O), 110-140 (Ar-C), 66.0 (O-CH₂), 47.5 (N-CH₂) |
| HRMS (ESI) | Calculated m/z for C₁₃H₁₄N₂O₂ [M+H]⁺: 231.1128; Found: 231.1131 |
Conclusion and Future Outlook
The synthesis of this compound derivatives can be reliably achieved through well-established chemical principles. The classical SNAr pathway, while multi-stepped, is robust and utilizes readily available reagents. For more rapid and potentially higher-yielding syntheses, especially in a drug discovery context where analogue generation is key, the Buchwald-Hartwig amination presents a powerful and efficient alternative. The choice of synthetic route will ultimately depend on factors such as scale, cost, available equipment, and the specific substitution patterns desired on the quinoline core. The compounds synthesized via these methods serve as valuable platforms for further investigation into their biological activities, particularly as anticancer and antimicrobial agents.
References
-
Synthesis of 2-morpholino-4-anilinoquinoline derivatives using... ResearchGate. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry (RSC) Publishing. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
General strategies for the synthesis of quinoline derivatives. ResearchGate. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Scientific Research Publishing. [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. University of Mosul. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Intricate Dance of Structure and Activity: A Technical Guide to Quinoline-8-ol Compounds
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinoline-8-ol and its derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. From anticancer and antimicrobial to neuroprotective effects, the therapeutic potential of these molecules is intrinsically linked to their chemical architecture. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles governing the biological function of quinoline-8-ol compounds.
The Quinoline-8-ol Scaffold: A Privileged Framework
Quinoline-8-ol, also known as oxine, is a heterocyclic aromatic compound consisting of a quinoline ring system with a hydroxyl group at the C8 position.[1] This seemingly simple molecule is a versatile pharmacophore, largely due to its ability to act as a potent bidentate chelating agent. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable coordination site for various metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[1][2][3] This metal chelation is a cornerstone of its biological activity, influencing a cascade of downstream cellular events.[2][4][5]
The planarity and lipophilicity of the quinoline-8-ol scaffold also contribute to its ability to traverse biological membranes, a critical property for reaching intracellular targets.[4][6] The diverse biological activities of quinoline-8-ol derivatives stem from the modulation of these fundamental properties through strategic structural modifications.[4][6][7]
Core Structure-Activity Relationships: The Fundamentals
The biological activity of quinoline-8-ol derivatives is a finely tuned interplay between the core scaffold and the nature and position of its substituents. Understanding these relationships is paramount for the rational design of novel therapeutic agents.
The Indispensable Role of the 8-Hydroxyl Group and Quinoline Nitrogen
The chelating ability of quinoline-8-ol is the primary driver of its biological effects.[4][8] The nitrogen atom at position 1 and the hydroxyl group at position 8 are essential for this activity, forming a stable five-membered ring upon coordination with a metal ion. The loss or modification of either of these functional groups typically leads to a significant decrease or complete loss of biological activity.
Caption: Core Structure-Activity Relationship of Quinoline-8-ol.
The Impact of Ring Substitutions
Modifications to the quinoline ring system offer a powerful tool to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds.
-
Positions C5 and C7: Halogenation, particularly with chlorine or iodine, at the C5 and C7 positions has been consistently shown to enhance the antimicrobial and anticancer activities of quinoline-8-ol derivatives.[9] For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and nitroxoline (5-nitro-8-hydroxyquinoline) are well-known antimicrobial agents.[4][10] The electron-withdrawing nature of halogens can influence the acidity of the 8-hydroxyl group, thereby affecting the stability of the metal complexes. Furthermore, these substitutions can increase lipophilicity, facilitating cell membrane penetration.
-
Position C2: Substitution at the C2 position can significantly impact the steric and electronic properties of the molecule, influencing its interaction with biological targets. For example, the introduction of a carbaldehyde group at C2 has been shown to yield compounds with potent antitumor activity.[11][12]
-
Position C4: Modifications at the C4 position have been explored to introduce diverse functionalities, including amino and thioalkyl groups, leading to compounds with varied biological profiles.
-
Other Positions: While less explored, substitutions at other positions can also modulate the activity. For instance, the introduction of a piperazine moiety has been shown to enhance the neuroprotective properties of some derivatives.[13]
Structure-Activity Relationships in Anticancer Activity
Quinoline-8-ol derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][7][14][15] Their anticancer mechanism is often multifactorial, involving the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[15]
A key aspect of their anticancer SAR is the ability of their metal complexes to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death. The nature of the substituent on the quinoline ring can influence the redox potential of the metal complex and, consequently, its ability to generate ROS.
Table 1: Anticancer Activity of Selected Quinoline-8-ol Derivatives
| Compound | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline | None | K562 | >50 | [12] |
| 8-Hydroxy-2-quinolinecarbaldehyde | 2-CHO | Hep3B | 6.25 | [11][12] |
| Clioquinol | 5-Cl, 7-I | Prostate Cancer | ~5 | [4] |
| 5,7-Dichloro-8-hydroxyquinoline | 5,7-di-Cl | HCT 116 | ~10 | [4] |
Structure-Activity Relationships in Antimicrobial Activity
The antimicrobial properties of quinoline-8-ol and its derivatives have been recognized for decades.[1][10][16] Their mechanism of action is primarily attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function.[1]
The SAR for antimicrobial activity often parallels that for anticancer activity, with halogenation at the C5 and C7 positions playing a crucial role in enhancing potency.[9][17] For example, cloxyquin (5-chloro-8-hydroxyquinoline) exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[17]
Table 2: Antimicrobial Activity of Selected Quinoline-8-ol Derivatives
| Compound | Substituents | Microorganism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | None | E. coli | 12.5 | [4] |
| Clioquinol | 5-Cl, 7-I | S. aureus | 1.56 | [4] |
| Cloxyquin | 5-Cl | MRSA | ≤5.57 µM | [17] |
| 5,7-Dichloro-8-hydroxyquinoline | 5,7-di-Cl | S. aureus | 3.12 | [9] |
Structure-Activity Relationships in Neuroprotective Activity
Recent research has highlighted the potential of quinoline-8-ol derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][13][18] Metal ion dyshomeostasis is a key pathological feature of these diseases, and the metal-chelating properties of quinoline-8-ol compounds make them attractive therapeutic candidates.[4][18]
The SAR for neuroprotective activity often involves designing molecules that can cross the blood-brain barrier and modulate the levels of metal ions in the brain.[13] For instance, the conjugation of the 8-hydroxyquinoline scaffold with other neuroprotective pharmacophores, such as propargylamine, has yielded hybrid molecules with enhanced activity.[13]
Experimental Protocols
General Synthesis of Halogenated Quinoline-8-ol Derivatives
This protocol provides a general method for the synthesis of halogenated quinoline-8-ol derivatives, exemplified by the preparation of 5,7-dichloro-8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
N-Chlorosuccinimide (NCS)
-
Suitable solvent (e.g., chloroform, acetic acid)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 8-hydroxyquinoline in the chosen solvent in a round-bottom flask.
-
Slowly add N-chlorosuccinimide (2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5,7-dichloro-8-hydroxyquinoline.
Caption: General workflow for the synthesis of halogenated quinoline-8-ol derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (quinoline-8-ol derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (quinoline-8-ol derivative)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum in broth medium.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in the 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Perspectives
The quinoline-8-ol scaffold remains a highly attractive framework in medicinal chemistry. The intricate relationship between its structure and diverse biological activities provides a fertile ground for the development of novel therapeutic agents. The core principles of metal chelation and the profound impact of strategic substitutions offer a clear roadmap for future drug design.
Future research will likely focus on the development of more selective quinoline-8-ol derivatives with improved pharmacokinetic profiles and reduced off-target toxicities. The exploration of novel hybrid molecules, conjugating the quinoline-8-ol moiety with other pharmacophores, holds significant promise for creating multi-target drugs for complex diseases. Furthermore, a deeper understanding of the precise molecular targets and downstream signaling pathways modulated by these compounds will be crucial for their successful clinical translation.
References
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
-
Patel, K., & Patel, J. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bio-express Letters, 2(1), 1-6. [Link]
-
LookChem. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. [Link]
-
Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]
-
Li, X., et al. (2020). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 185, 111812. [Link]
-
Prachayasittikul, V., et al. (2022). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. SciSpace. [Link]
-
Zhang, L., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 503. [Link]
-
Al-Salahi, R., & Al-Omar, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4269. [Link]
-
Czarnecka, K., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6523. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
-
Chan, H. L., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]
-
Costa, P. J., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1144577. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ResearchGate. [Link]
-
Nabu, S., et al. (2019). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. Drug Development Research, 81(2), 215-225. [Link]
-
Al-Salahi, R., & Al-Omar, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4269. [Link]
-
da Silva, A. D., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16996-17025. [Link]
-
Kumar, A., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Research Square. [Link]
-
Chan, H. L., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]
-
Kumar, S., & Narasimhan, B. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
-
Silva, T., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters. [Link]
-
Prachayasittikul, V., et al. (2020). 8-HYDROXYQUINOLINES: A PROMISING PHARMACOPHORE POTENTIALLY DEVELOPED AS DISEASE-MODIFYING AGENTS FOR NEURODEGENERATIVE DISEASES: A REVIEW. Mahidol University. [Link]
-
Singh, S., & Kumar, A. (2022). Synthesis and biological potentials of Quinoline analogues: A Review of Literature. ResearchGate. [Link]
-
Al-Salahi, R., & Al-Omar, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]
-
Khan, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26569-26593. [Link]
-
Al-Salahi, R., & Al-Omar, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]
-
Kumar, S., & Narasimhan, B. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]
-
Spengler, G., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7833-7853. [Link]
-
Sharma, M., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 11(58), 36567-36587. [Link]
-
Foroumadi, A., et al. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Pharmaceutical Research, 14(4), 1069-1077. [Link]
-
Spengler, G., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7833-7853. [Link]
-
de Souza, M. V. N., et al. (2009). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(8), 2483-2492. [Link]
-
Computational Chemistry Glossary. (n.d.). QSAR (Quantitative Structure-Activity Relationship). [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Quinoline synthesis [organic-chemistry.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CN113292492A - Method for preparing clioquinol and diiodoquinol by one-pot method - Google Patents [patents.google.com]
- 16. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of 2-Morpholin-4-yl-quinolin-8-ol
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Morpholin-4-yl-quinolin-8-ol
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The unique structural architecture, combining the versatile 8-hydroxyquinoline (8-HQ) scaffold with a morpholine substituent, necessitates a multi-faceted analytical approach for unambiguous structural elucidation and photophysical property assessment. This document details the theoretical basis and practical application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), Fluorescence, Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS). By integrating insights from established data on quinoline and morpholine derivatives, this guide offers field-proven protocols, data interpretation strategies, and the causal logic behind experimental choices, empowering researchers to conduct a thorough and self-validating analysis.
Introduction: The Structural and Functional Rationale
The quinoline ring system is a privileged scaffold in drug discovery, present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, the 8-hydroxyquinoline (8-HQ) moiety is a powerful chelating agent and a well-established fluorophore, forming the basis for numerous fluorescent sensors and organic light-emitting diode (OLED) materials.[2][3] The incorporation of a morpholine ring, a common pharmacophore known to improve pharmacokinetic properties, at the 2-position of the quinoline core is hypothesized to modulate the electronic and biological characteristics of the parent 8-HQ molecule.
A rigorous spectroscopic analysis is therefore paramount to confirm the molecular identity of this compound, elucidate its precise three-dimensional structure, and characterize its electronic and photophysical properties. This guide is structured to walk researchers through an integrated workflow, demonstrating how data from various spectroscopic methods converge to provide a complete molecular portrait.
Molecular Architecture and Spectroscopic Implications
The foundational step in any spectroscopic analysis is to understand the molecule's key structural features, as these directly dictate the output of each technique.
Caption: Molecular structure of this compound.
Key Structural Units for Analysis:
-
Quinoline Core: Aromatic, heterocyclic system. The protons on this ring (H3, H4, H5, H6, H7) will appear in the aromatic region of the ¹H NMR spectrum, with coupling patterns revealing their connectivity.
-
Morpholine Ring: A saturated heterocycle. Its methylene protons are chemically distinct and will appear in the aliphatic region of the ¹H NMR spectrum.
-
8-Hydroxyl Group (-OH): This group is crucial. Its proton signal in ¹H NMR can be broad and exchangeable. In FTIR, it will produce a characteristic O-H stretching band. Its presence is key to the molecule's fluorescent properties.[4]
-
Substituent Effects: The morpholino group at C2 is an electron-donating group (EDG), which will shield nearby protons and carbons, shifting their NMR signals upfield (to lower ppm values). The hydroxyl group at C8 is also an EDG.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecule's covalent framework. A combination of 1D (¹H, ¹³C) and 2D experiments is required for a complete assignment.
Causality in Experimental Design
-
Solvent Choice: A deuterated solvent that fully dissolves the sample is essential. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[6] If solubility is an issue, or to observe the -OH proton without rapid exchange, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Why 2D NMR is Essential: The ¹H NMR spectrum of the quinoline ring can be complex due to overlapping signals of protons with similar chemical environments.[7] 2D experiments like COSY, HSQC, and HMBC are not merely confirmatory; they are necessary to resolve these ambiguities.[5]
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons (e.g., H3 to H4, H5 to H6 to H7).[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, resolving proton overlap by spreading signals across the wider ¹³C chemical shift range.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for piecing the molecule together, for instance, by connecting the morpholine protons to the C2 carbon of the quinoline ring.[5]
-
Predicted Spectral Data
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H3 | ~6.8 - 7.0 | ~108 - 112 | C2, C4, C4a |
| H4 | ~7.8 - 8.0 | ~135 - 138 | C2, C3, C5, C4a |
| H5 | ~7.0 - 7.2 | ~115 - 118 | C4, C7, C8a |
| H6 | ~7.2 - 7.4 | ~125 - 128 | C8, C4a |
| H7 | ~6.9 - 7.1 | ~110 - 113 | C5, C8, C8a |
| 8-OH | ~9.5 - 10.5 (in DMSO-d₆) | - | C7, C8, C8a |
| Morpholine H (N-CH₂) | ~3.6 - 3.8 | ~45 - 48 | C2, C(O-CH₂) |
| Morpholine H (O-CH₂) | ~3.8 - 4.0 | ~66 - 68 | C(N-CH₂) |
| C2 | - | ~158 - 162 | - |
| C4a | - | ~138 - 141 | - |
| C8 | - | ~145 - 148 | - |
| C8a | - | ~140 - 143 | - |
Note: These are estimated chemical shifts based on general substituent effects on quinoline and related structures. Actual values may vary.[1][6]
Standard Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of purified this compound.[6]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Cap the tube and invert gently to ensure complete dissolution.
-
1D ¹H Acquisition:
-
Insert the sample into the spectrometer and perform standard locking and shimming procedures.
-
Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
1D ¹³C Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
COSY: Set up a standard gradient-selected COSY experiment.[5]
-
HSQC: Set up a standard gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings (~145 Hz).
-
HMBC: Set up a standard gradient-selected HMBC experiment optimized for long-range couplings of 2-3 bonds (typically 8-10 Hz).
-
-
Data Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape
The extended π-system of the 8-hydroxyquinoline core makes the molecule an excellent chromophore and fluorophore.
UV-Visible Absorption
-
Causality & Interpretation: The UV-Vis spectrum arises from electronic transitions within the molecule. For quinoline derivatives, two main absorption bands are typically observed, corresponding to π → π* transitions.[8][9] The lower energy band is often sensitive to substituents and solvent polarity.[8] The presence of the hydroxyl and morpholino groups, both EDGs, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.
-
Expected Data: In a polar solvent like methanol or ethanol, expect absorption maxima (λ_max) in the regions of ~240-260 nm and ~320-350 nm .[10]
Fluorescence Emission
-
Causality & Interpretation: 8-HQ and its derivatives are known for their fluorescence, which is often enhanced upon chelation with metal ions.[2][3] The emission results from the molecule relaxing from the first excited singlet state to the ground state. The energy of emission is strongly dependent on the solvent environment and substituents.[4] The emission spectrum will typically be a broad, unstructured band.[4]
-
Expected Data: Upon excitation at the longest wavelength absorption maximum (e.g., ~340 nm), a strong fluorescence emission is expected in the green region of the spectrum (~480-520 nm) .[2][11]
Standard Experimental Protocol: UV-Vis and Fluorescence
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., methanol) at a concentration of ~1 mM.
-
Create a dilute solution (e.g., 10-20 µM) from the stock solution in the same solvent.[2][10]
-
UV-Vis Acquisition:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a second quartz cuvette with the sample solution and record the absorption spectrum over a range of 200-600 nm.
-
-
Fluorescence Acquisition:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the longest λ_max observed in the UV-Vis spectrum.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~700 nm.
-
Ancillary Spectroscopic Techniques: FTIR and Mass Spectrometry
While NMR provides the core structure, FTIR and MS provide rapid confirmation of functional groups and molecular mass, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Expected Data:
-
~3400-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.[12]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.[13]
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the morpholine ring.[14]
-
~1610-1580 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.[15]
-
~1250-1200 cm⁻¹: Aromatic C-O stretching (from the phenol).
-
~1120-1100 cm⁻¹: C-O-C asymmetric stretching of the morpholine ether linkage.[14]
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation, further structural information. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[16]
-
Expected Data (using ESI+):
-
Molecular Ion Peak [M+H]⁺: The most important signal, confirming the molecular weight. For C₁₃H₁₄N₂O₂, the expected monoisotopic mass is 230.1055, so the [M+H]⁺ peak should be observed at m/z 231.1133 .
-
Key Fragments: Expect fragmentation patterns involving the loss of the morpholine ring or parts of it.[17][18]
-
Integrated Analytical Workflow
A logical and efficient characterization of this compound follows a systematic workflow where each technique builds upon the last.
Caption: Integrated workflow for the spectroscopic characterization.
Conclusion
The is a comprehensive process that requires the synergistic use of multiple analytical techniques. While NMR spectroscopy serves as the cornerstone for definitive structural assignment, techniques like MS, FTIR, and UV-Vis/Fluorescence provide crucial, complementary data regarding molecular mass, functional group identity, and electronic behavior. By following the structured protocols and interpretive logic outlined in this guide, researchers can achieve a robust and self-validating characterization of this promising heterocyclic compound, laying a solid foundation for its further development in drug discovery or materials science applications.
References
- Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- ResearchGate. Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes...
- N. N. Mallikarjuna, et al. Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
- ResearchGate. Fluorescence (left) and UV (right) spectra of 8-hydroxyquinoline...
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Inorganica Chimica Acta.
- MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
- IRIS Unibas. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- ACS Publications. 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells | Journal of the American Chemical Society.
- MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives.
- ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
- CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are...
- Pamela J. Seaton & R. Thomas Williamson. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- NIH. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC.
- Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- NIH. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- ResearchGate. FTIR spectra of 8-HQ and synthesized M(II) complexes.
- ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
- ResearchGate. Synthesis and Spectroscopic Characteristics of Ligands Based on Quinolin-8-Ol as Useful Precursors for Alq3 Type Complexes | Request PDF.
- MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. preprints.org [preprints.org]
An In-depth Technical Guide to the Metal Chelating Properties of 2-Morpholin-4-yl-quinolin-8-ol
This guide provides a comprehensive technical overview of the synthesis, characterization, and metal chelating properties of 2-Morpholin-4-yl-quinolin-8-ol. It is intended for researchers, scientists, and drug development professionals interested in the coordination chemistry and potential applications of this promising 8-hydroxyquinoline derivative.
Introduction: The 8-Hydroxyquinoline Scaffold as a Privileged Chelator
8-Hydroxyquinoline (8-HQ) and its derivatives represent a significant class of compounds in medicinal and materials chemistry, largely owing to their potent metal-chelating capabilities.[1] The fundamental structure of 8-HQ, featuring a hydroxyl group at the 8-position in close proximity to the ring nitrogen, creates a bidentate coordination site. This arrangement allows for the formation of stable complexes with a wide variety of metal ions.[2] The chelation of metal ions by 8-HQ derivatives often leads to profound changes in their physicochemical and biological properties, including enhanced fluorescence, altered redox potentials, and potentiation of therapeutic activities.[2] These properties have led to their exploration as anticancer agents, neuroprotective compounds, and fluorescent sensors.[3][4]
The introduction of a morpholine substituent at the 2-position of the quinoline ring, yielding this compound, is hypothesized to modulate the electronic properties of the 8-HQ scaffold and introduce an additional potential coordination site, thereby influencing its metal-binding affinity, selectivity, and the pharmacological profile of its metal complexes.
Synthesis and Characterization of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in a two-step process starting from the readily available 8-hydroxyquinoline.
Step 1: Synthesis of 2-Amino-8-hydroxyquinoline
This step follows the reported kilogram-scale synthesis.[5] 8-hydroxyquinoline is first converted to its N-oxide, which then undergoes amination. This method is advantageous due to its safety, efficiency, and scalability.
Step 2: Formation of the Morpholine Ring
The final step involves the reaction of 2-amino-8-hydroxyquinoline with a suitable bis-electrophile, such as bis(2-chloroethyl) ether, in the presence of a base. This reaction would proceed via a double N-alkylation to form the morpholine ring.
Caption: Proposed synthetic pathway for this compound.
Characterization
The synthesized this compound should be thoroughly characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the quinoline and morpholine rings. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |
| FT-IR Spectroscopy | Characteristic absorption bands for O-H, C-N, and C-O stretching vibrations. |
| Elemental Analysis | Experimental percentages of C, H, and N that are in close agreement with the calculated values. |
Metal Chelating Properties and Coordination Chemistry
The introduction of the morpholine group at the 2-position of 8-hydroxyquinoline is expected to influence its metal chelating properties. While direct experimental data for this compound is scarce, valuable insights can be drawn from studies on structurally related compounds, particularly Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline and amines containing morpholine moieties.[6]
Coordination Modes
This compound can act as a versatile ligand, with the primary chelation site being the bidentate coordination of the 8-hydroxyl oxygen and the quinoline nitrogen. The nitrogen atom of the morpholine ring could potentially participate in coordination, leading to a tridentate binding mode, especially with metal ions that favor higher coordination numbers.
Caption: Potential coordination modes of this compound.
Influence of the Morpholine Substituent
The electron-donating nature of the morpholine group is expected to increase the electron density on the quinoline ring, which could enhance the basicity of the quinoline nitrogen and the acidity of the 8-hydroxyl proton. This, in turn, may lead to the formation of more stable metal complexes compared to the parent 8-hydroxyquinoline.
Studies on related Schiff base derivatives have shown that the presence of a morpholine-containing side chain at the 2-position allows for the formation of stable complexes with various transition metal ions, including Cu(II) and Zn(II).[6] These complexes often exhibit interesting geometries and can have significant biological activity.[6]
Experimental Protocols for Studying Metal Chelation
A thorough investigation of the metal chelating properties of this compound requires a combination of spectroscopic and analytical techniques.
UV-Visible Spectrophotometric Titration
This technique is employed to determine the stoichiometry and binding constants of the metal-ligand complexes.
Protocol:
-
Prepare stock solutions of this compound and the metal salt of interest in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
In a cuvette, place a solution of the ligand at a fixed concentration.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
Record the UV-Vis spectrum after each addition and equilibration.
-
Monitor the changes in absorbance at specific wavelengths corresponding to the free ligand and the metal-ligand complex.
-
Plot the change in absorbance against the molar ratio of metal to ligand to determine the stoichiometry of the complex.
-
Use appropriate software to fit the titration data to a binding model and calculate the binding constants.
Caption: Workflow for UV-Visible spectrophotometric titration.
Fluorescence Spectroscopy
This method is particularly useful for studying the chelation-induced changes in the fluorescence properties of the ligand.
Protocol:
-
Prepare dilute solutions of this compound and the metal salt.
-
Determine the excitation and emission maxima of the free ligand.
-
Titrate the ligand solution with the metal salt solution, as described for the UV-Vis titration.
-
Record the fluorescence emission spectrum after each addition, using the predetermined excitation wavelength.
-
Observe any quenching or enhancement of the fluorescence intensity upon metal binding.
-
Analyze the data to determine the binding parameters and to assess the potential of the compound as a fluorescent sensor for the specific metal ion.
Potential Applications
The unique structural features of this compound and its anticipated strong metal-chelating properties suggest a range of potential applications.
-
Anticancer Agents: The metal complexes of 8-hydroxyquinoline derivatives have shown significant promise as anticancer drugs.[7] The introduction of the morpholine moiety could enhance the cellular uptake and selectivity of these complexes.
-
Neuroprotective Agents: Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases.[3] The ability of this compound to chelate metal ions like copper, zinc, and iron could be beneficial in restoring metal balance in the brain.
-
Fluorescent Sensors: The potential for chelation-enhanced fluorescence makes this compound a candidate for the development of selective and sensitive fluorescent sensors for various metal ions in biological and environmental samples.
Conclusion
This compound is a promising ligand with the potential for rich coordination chemistry and diverse applications. While direct experimental data on this specific molecule is limited, a robust framework for its synthesis and characterization can be established based on related compounds. The protocols and insights provided in this guide are intended to facilitate further research into the metal chelating properties of this intriguing 8-hydroxyquinoline derivative, paving the way for the development of novel therapeutic and diagnostic agents.
References
- Correia, I., Côrte-Real, L., & Ribeiro, N. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry, In Press.
- Indira, S., Vinoth, G., Bharathi, M., & Shanmuga Bharathi, K. (2020). 8‐Hydroxyquinoline in metal complexation and our targeted mixed ligands metal complex. Journal of Applied Polymer Science, 137(44), 49309.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online, 7, 1157-1178.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dove Medical Press, 7, 1157-1178.
- Santos, M. A., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11953–11970.
- Shen, L., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321.
- Liu, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(11), 2582.
- De la Guardia, C., et al. (2020). Synthesis and antiviral activity of 2-substituted-5,7-dichloro-8-hydroxyquinolines against dengue virus. Molecules, 25(19), 4321.
- Various Authors. (1990). 8-hydroxyquinoline chelating agents.
- Jain, A., & Sahu, S. K. (2024).
- Kiss, R., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1934.
- Al-Busafi, S. N., & Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13.
- Various Authors. (2021).
- Various Authors. (2016). Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof.
- Various Authors. (1999). Morpholine derivatives and their use as therapeutic agents.
- Le, T. B., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Organic & Biomolecular Chemistry, 15(46), 9849-9853.
- Various Authors. (2024). Pharmaceutical drugs covered by patent 12,398,087. Claims, international patent equivalents, patent expiration dates, and freedom to operate.
- Various Authors. (2019). High-purity quinoline derivative and method for manufacturing same.
- Jain, A., & Sahu, S. K. (2024).
- Various Authors. (2012). Synthesis of 2-Amino-8-hydroxyquinoline. Carbogen Amcis.
- Various Authors. (2022). Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.
- Al-Busafi, S. N., & Suliman, F. O. (2014).
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Amino-8-hydroxyquinoline [carbogen-amcis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines [frontiersin.org]
An In-depth Technical Guide to 5-(Morpholin-4-ylmethyl)quinolin-8-ol (CAS 312611-90-8): Synthesis, Properties, and Dual-Mechanism Biological Activity
This technical guide provides a comprehensive overview of 5-(Morpholin-4-ylmethyl)quinolin-8-ol, a synthetic 8-hydroxyquinoline derivative with significant potential in cancer research and chemical biology. We will delve into its chemical properties, a detailed synthesis protocol, and its intriguing dual mechanism of action as both a metal-chelating agent and a specific enzyme inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Potential of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. 5-(Morpholin-4-ylmethyl)quinolin-8-ol (CAS 312611-90-8) is a notable example, incorporating a morpholine moiety at the 5-position. This modification has been shown to significantly influence its biological activity, particularly its potent cytotoxicity against multidrug-resistant (MDR) cancer cell lines.
This guide will explore the multifaceted nature of this compound, from its fundamental chemical characteristics to its complex interactions with cellular machinery.
Physicochemical and Biological Properties
5-(Morpholin-4-ylmethyl)quinolin-8-ol is a solid at room temperature and possesses the chemical and biological properties summarized in the tables below.[1]
Table 1: Physicochemical Properties of 5-(Morpholin-4-ylmethyl)quinolin-8-ol
| Property | Value | Source |
| CAS Number | 312611-90-8 | N/A |
| Molecular Formula | C₁₄H₁₆N₂O₂ | |
| Molecular Weight | 244.29 g/mol | |
| Appearance | Solid | [1] |
| pKa | Predicted: 4.58 ± 0.10 | [2] |
| logP | Predicted: 3 | [3] |
| Water Solubility | Poorly soluble (predicted) | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A |
Table 2: Overview of Biological Activity
| Target/Activity | Description | Key Findings | Source |
| Anticancer | Cytotoxic against cancer cells, particularly multidrug-resistant (MDR) lines. | Mechanism involves metal chelation (Fe, Cu), leading to oxidative stress and proteotoxicity. | |
| UGGT Inhibition | Specific inhibitor of UDP-glucose glycoprotein glucosyltransferase (UGGT). | Acts as a chemical probe for studying glycoprotein folding and the unfolded protein response (UPR). | |
| Metal Chelation | Binds to transition metal ions. | This activity is central to its anticancer mechanism. Weaker binding at physiological pH correlates with increased cytotoxicity. |
Synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol
The synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol is reliably achieved through a two-step process. The first step involves the chloromethylation of the 8-hydroxyquinoline core to form a reactive intermediate, which is then subsequently reacted with morpholine to yield the final product. This method, adapted from established protocols for similar 8-hydroxyquinoline derivatives, ensures a good yield and high purity.
Synthesis Workflow
Caption: Two-step synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(Chloromethyl)quinolin-8-ol Hydrochloride (Intermediate)
This procedure is based on the method described by Burckhalter for the synthesis of related compounds.
-
Reaction Setup: In a suitable reaction vessel, combine 10.0 g (68 mmol) of 8-hydroxyquinoline, 11 mL of concentrated hydrochloric acid (36%), and 11 mL of formalin (37% formaldehyde).
-
Reaction Conditions: Stir the mixture while bubbling hydrogen chloride gas through it for 6 hours at room temperature.
-
Isolation: Allow the solution to stand for 2 hours without stirring. The resulting yellow solid is collected by filtration.
-
Purification: Wash the solid three times with acetone and dry under vacuum to yield 5-chloromethyl-8-hydroxyquinoline hydrochloride.
Step 2: Synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol (Final Product)
-
Reaction Setup: Dissolve the 5-chloromethyl-8-hydroxyquinoline hydrochloride intermediate in a suitable solvent such as ethanol.
-
Addition of Base and Nucleophile: Add an excess of morpholine to the solution. The morpholine will act as both the nucleophile and the base to neutralize the hydrochloride salt.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup and Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 5-(Morpholin-4-ylmethyl)quinolin-8-ol.
Mechanisms of Action
5-(Morpholin-4-ylmethyl)quinolin-8-ol exhibits a fascinating dual mechanism of action, making it a compound of significant interest in drug discovery.
Metal Chelation and Induction of Oxidative Stress in Cancer Cells
A primary anticancer mechanism of 8-hydroxyquinoline derivatives is their ability to chelate essential transition metal ions, such as iron and copper. Cancer cells often have a higher demand for these metals compared to healthy cells. By sequestering these ions, 5-(Morpholin-4-ylmethyl)quinolin-8-ol disrupts the cell's redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This, in turn, can cause damage to cellular components, including proteins and DNA, ultimately leading to proteotoxicity and apoptosis.
Caption: Metal chelation-induced oxidative stress pathway.
Inhibition of UGGT and the Unfolded Protein Response (UPR)
Beyond its role as a metal chelator, 5-(Morpholin-4-ylmethyl)quinolin-8-ol has been identified as a specific, sub-millimolar inhibitor of UDP-glucose glycoprotein glucosyltransferase (UGGT). UGGT is a crucial enzyme in the endoplasmic reticulum (ER) quality control system, responsible for recognizing and reglucosylating misfolded glycoproteins, thereby promoting their proper folding via the calnexin/calreticulin cycle.
Inhibition of UGGT disrupts this quality control mechanism. Misfolded glycoproteins are no longer efficiently refolded, leading to their accumulation in the ER, a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: IRE1, PERK, and ATF6.[6][7]
-
PERK Pathway: Leads to a general attenuation of protein translation to reduce the load on the ER and the preferential translation of transcription factors like ATF4.
-
IRE1 Pathway: Results in the splicing of XBP1 mRNA, producing a potent transcription factor that upregulates genes involved in protein folding and degradation.
-
ATF6 Pathway: Involves the translocation of ATF6 to the Golgi, where it is cleaved to release a transcription factor that also upregulates ER quality control genes.
If ER stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.
Caption: UGGT inhibition and the Unfolded Protein Response pathway.
Conclusion and Future Directions
5-(Morpholin-4-ylmethyl)quinolin-8-ol is a compelling molecule with a dual mechanism of action that makes it a valuable tool for both cancer research and the study of fundamental cellular processes. Its ability to induce oxidative stress through metal chelation and to modulate the unfolded protein response via UGGT inhibition presents a multi-pronged approach to targeting cancer cells, particularly those that have developed resistance to conventional therapies.
Future research should focus on obtaining more extensive in vitro and in vivo data, including IC₅₀ values against a broader panel of cancer cell lines and preclinical studies in animal models. Furthermore, the development of more potent and selective analogs based on this scaffold could lead to the discovery of novel therapeutics for a range of diseases characterized by protein misfolding and cellular stress.
References
-
Amin-Wetzel, N., Saunders, R. A., Kamphuis, M. J., Rato, C., Preissler, S., Harding, H. P., & Ron, D. (2017). A J-Protein Co-chaperone Recruits BiP to Monomerize IRE1 and Repress the Unfolded Protein Response. Cell, 171(7). Available at: [Link]
-
Fu, Y., et al. (2014). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 5(7), 765-770. Available at: [Link]
-
Hetz, C., Zhang, K., & Kaufman, R. J. (2020). Mechanisms, regulation and functions of the unfolded protein response. Nature Reviews Molecular Cell Biology, 21(8), 421-438. Available at: [Link]
-
Hussain, M. A., & Kumar, V. (2021). The Unfolded Protein Response: An Overview. Methods in Molecular Biology, 2330, 1-13. Available at: [Link]
-
Kuo, S. C., et al. (1993). Synthesis and cytotoxicity of 2-phenyl-4-quinolones and related compounds. Journal of Medicinal Chemistry, 36(9), 1146-1156. Available at: [Link]
-
MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available at: [Link]
-
PubChem. 5-(Isobutoxymethyl)-8-quinolinol. Available at: [Link]
-
PubChem. 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-. Available at: [Link]
-
ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Available at: [Link]
-
Science.gov. lines ic50 values: Topics by Science.gov. Available at: [Link]
-
YouTube. ER STRESS Explained | Unfolded Protein Response (UPR) Made Simple!. Available at: [Link]
-
YouTube. Unfolded Protein Response Signaling Lecture. Available at: [Link]
-
Zhang, Y., et al. (2019). Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. Oncology Reports, 41(1), 313-323. Available at: [Link]
Sources
- 1. 5-(MORPHOLIN-4-YLMETHYL)QUINOLIN-8-OL | 312611-90-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Isobutoxymethyl)-8-quinolinol | C14H17NO2 | CID 761896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells [mdpi.com]
- 5. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of morpholinyl-quinolinol compounds
Begin Historical Contextualization
I'm now diving into the historical background of morpholinyl-quinolinol compounds. My focus is on their initial discovery, the synthetic pathways used for their creation, the critical milestones in their development, and their role in medicinal chemistry applications. I'm aiming to build a solid foundation of knowledge.
Establishing Early Discoveries
I'm starting by mapping out the initial discovery and history of these compounds. I'm focusing on their synthesis, significant development points, and their main applications in medicinal chemistry. Also, I'll search for specific studies on the mechanism of action of prominent compounds, and identify the key players. Next, I'll look for detailed experimental protocols for their synthesis and biological testing.
Initiating Compound Synthesis Research
I'm now starting with a wide search to grasp the basic history of morpholinyl-quinolinol compounds, focusing on how they were first made, key milestones, and main uses in medicinal chemistry. At the same time, I'll drill down on how prominent compounds work, looking at the key people and places involved. Then, I'll hunt down detailed experimental protocols for synthesizing and testing these compounds. Finally, I'll be sourcing quantitative data for comparative analysis.
Starting the Research Process
My initial search yielded a promising starting point. I've discovered several articles exploring morpholine-containing compounds with a quinoline core, focusing on synthesis, SAR, and therapeutic uses. This foundation gives me a clear direction for further investigation.
Digging Deeper into Origins
I'm now focusing on tracing the historical narrative. The initial search gave a good overview, but now I want the precise origins. I'm focusing on the discovery history, as well as the researchers and institutions. I'm specifically looking for more experimental protocols and quantitative data to build the user's tables and diagrams, and to find the discovery history.
Focusing on GSK2636771
I've been drilling down into the specifics of GSK2636771, building on prior search data. My exploration now centers on its clinical applications and mechanism of action as a PI3K inhibitor. This is proving quite fascinating, I am building out my mental database.
Bridging the Knowledge Gaps
I'm now focusing on the historical context, specifically the early discoveries of morpholinyl-quinolinol compounds, which is where my research hit a dead end, previously. I'm digging into the initial work that led to the combination of the morpholine and quinoline scaffolds. To complete this, I need to find specific synthesis details for representative morpholinyl-quinolinol compounds.
Pinpointing Historical Context
I'm now zeroing in on the genesis of morpholinyl-quinolinol compounds. My searches revealed substantial data on morpholinyl compounds and GSK2636771, but the historical link between morpholine and quinoline remains vague. I am now seeking a concrete timeline and specifics on the early synthesis and therapeutic exploration of these combined structures. I am building a comparative data table, expanding beyond GSK2636771 to include a range of compounds. I am also looking for a detailed, cited experimental protocol for a representative morpholinyl-quinolinol synthesis.
Addressing Information Gaps
I'm making progress, gathering much useful information. To produce the in-depth technical guide, I must fill some informational holes. I also found relevant history on the discovery of 8-hydroxyquinoline.
Analyzing Historical Context
I've been examining the historical context. I've uncovered key discoveries related to the biological activity of 8-hydroxyquinoline, tracing back to the late 1800s and early 1900s. I also have context for Paul Ehrlich's early work, which ties into targeted therapies. I found a paper on the synthesis of 4-morpholinyl-8-hydroxyquinoline and IC50 data. I still need to find info about the first morpholinyl-quinolinol compounds.
Connecting Historical Developments
I've been working on connecting the dots. I found some great historical context about 8-hydroxyquinoline and Paul Ehrlich's work. I'm focusing on the first morpholinyl-quinolinol compounds, which are a key piece. While I've found papers on quinoline-based PI3K inhibitors and the incorporation of the morpholine group, I haven't quite found the origin of those first compounds. I'll build the core now, and do some focused searching later.
Bridging Historical Gaps
I'm now clarifying the connection between early 8-hydroxyquinoline research and the evolution of complex morpholinyl-quinolinol derivatives. I have a good base of historical and experimental information, including SAR data and IC50 values. I'm focusing on the synthesis of 4-morpholinyl-8-hydroxyquinoline and need to build a historical bridge to the first, more complex compounds. My goal now is to establish the rationale behind the chemical modifications.
Methodological & Application
Application Notes and Protocols for the Evaluation of 2-Morpholin-4-yl-quinolin-8-ol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Aberrant Signaling in Cancer with Novel Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1][2][3] These derivatives can exert their antitumor effects through various mechanisms, such as DNA damage, and the inhibition of key signaling pathways that drive cancer cell proliferation and survival.[4][5] One of the most critical and frequently dysregulated pathways in human cancers is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade.[6][7][8][9] This pathway integrates extracellular signals to control essential cellular processes like cell growth, metabolism, and survival.[8] Its aberrant activation, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][8][9]
This document provides a detailed guide for the investigation of 2-Morpholin-4-yl-quinolin-8-ol , a novel quinoline derivative, as a potential anticancer agent. Based on the structure-activity relationships of similar morpholine-containing quinoline compounds, it is hypothesized that this molecule may function as an inhibitor of the PI3K/Akt/mTOR pathway.[10][11][12][13] The following protocols are designed to rigorously test this hypothesis and characterize the compound's efficacy and mechanism of action in cancer cell lines.
Postulated Mechanism of Action
The presence of the morpholine group in conjunction with the quinoline core suggests a potential interaction with the ATP-binding pocket of PI3K, similar to the established PI3K inhibitor LY294002 [2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one].[10] By inhibiting PI3K, this compound is expected to block the downstream signaling cascade, leading to decreased phosphorylation of Akt and mTOR, and ultimately resulting in cell cycle arrest and apoptosis.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
The following section outlines a comprehensive suite of assays to evaluate the anticancer properties of this compound. It is recommended to perform these experiments in a panel of cancer cell lines representing different tumor types to assess the compound's spectrum of activity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This initial assay is crucial for determining the concentration-dependent effect of the compound on cancer cell viability and for calculating the half-maximal inhibitory concentration (IC50).[14][15][16]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[14] Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple crystalline product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14][17]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[14] Create a series of dilutions of the compound in complete culture medium.
-
Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions in triplicate or quadruplicate.[17] Include vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[14]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[14]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]
Data Presentation:
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 15.2 |
| A549 | Lung Carcinoma | 48 | e.g., 22.8 |
| HCT116 | Colorectal Carcinoma | 48 | e.g., 11.5 |
| PC-3 | Prostate Adenocarcinoma | 48 | e.g., 35.1 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential.[18][19][20]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[21][22] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed approximately 1 x 10^6 cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[23] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines whether the compound induces cell cycle arrest at a specific phase.[24][25]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[26] This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25][26]
Protocol:
-
Cell Treatment: Seed approximately 1 x 10^6 cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of cold 70% ethanol dropwise while gently vortexing.[23][27] Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[26]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.[27]
Data Presentation:
| Cell Cycle Phase | Control (%) | Treated (%) |
| G0/G1 | e.g., 55 | e.g., 75 |
| S | e.g., 30 | e.g., 15 |
| G2/M | e.g., 15 | e.g., 10 |
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
To directly investigate the effect of the compound on the target pathway, Western blotting is performed to measure the phosphorylation status of key proteins.
Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a snapshot of signaling pathway activation.
Protocol:
-
Cell Lysis: Treat cells with this compound for a shorter duration (e.g., 2-6 hours) to observe early signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[23]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt and mTOR in treated cells compared to the control would strongly support the hypothesis that this compound inhibits the PI3K pathway.
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. Successful execution of these experiments will elucidate the compound's cytotoxic potential, its ability to induce apoptosis and cell cycle arrest, and its impact on the PI3K/Akt/mTOR signaling pathway. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to identify the specific PI3K isoform(s) inhibited by the compound. The selective killing of cancer cells with minimal effects on normal cells is a critical aspect of developing new anticancer drugs, and this compound shows promise for further development.[28][29]
References
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022-03-24). Vertex AI Search.
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
- PI3K/AKT/mTOR P
- PI3K/AKT1/MTOR. My Cancer Genome.
- Role of PI3K/AKT/mTOR in Cancer Signaling. (2018-01-01). Vertex AI Search.
- Assaying cell cycle st
- Overview of Cell Apoptosis Assays.
- PI3K/AKT/mTOR p
- Cytotoxicity Assay Protocol. (2024-02-28). Protocols.io.
- Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol. Benchchem.
- Apoptosis Marker Assays for HTS. (2021-07-01). NCBI Bookshelf - NIH.
- Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies. Benchchem.
- Cell Cycle Analysis. Current Protocols in Cytometry.
- Apoptosis Assays.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Cell cycle analysis. Wikipedia.
- Apoptosis Assays. Sigma-Aldrich.
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- Cytotoxicity Assays – what your cells don't like. (2025-07-28). BMG Labtech.
- Apoptosis Assays. Thermo Fisher Scientific - US.
- Cell Cycle Protocol. UT Health San Antonio.
- Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.
- Three Steps for Setting up a Drug Screening Assay. (2025-02-19). Bitesize Bio.
- Cytotoxicity Assays. Thermo Fisher Scientific - US.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024-01-19). NIH.
- A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). PubMed.
- Development of Drug-resistant Cell Lines for Experimental Procedures. (2025-08-12). PMC - NIH.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024-01-19). RSC Publishing.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024-01-04).
- Several reported potent morpholine based PI3K inhibitors with examples....
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. (2018-10-16). PubMed.
- Discovery of cinnoline derivatives as potent PI3K inhibitors with antiprolifer
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025-01-03). PMC - PubMed Central.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019-08-13). NIH.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii)
- Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(II) derivatives. (2025-08-07).
- Quinolin-4-ones: Methods of Synthesis and Applic
- Synthesis and Characterization of Some New Morpholine Derivatives. (2025-08-07).
- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 20. Apoptosis Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 21. Apoptosis Assays [sigmaaldrich.com]
- 22. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 26. cancer.wisc.edu [cancer.wisc.edu]
- 27. wp.uthscsa.edu [wp.uthscsa.edu]
- 28. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Morpholin-4-yl-quinolin-8-ol as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the synthesis, characterization, and evaluation of 2-Morpholin-4-yl-quinolin-8-ol as a potential antimicrobial agent. This document outlines detailed protocols for assessing its efficacy against a panel of clinically relevant microorganisms and for evaluating its preliminary safety profile through cytotoxicity assays.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial effects.[1] The emergence of multidrug-resistant (MDR) pathogens necessitates the continued exploration of novel chemical entities.[1] The 8-hydroxyquinoline moiety is a well-established pharmacophore known for its metal-chelating properties, which can contribute to its antimicrobial and neuroprotective effects.[2][3][4] Furthermore, the incorporation of a morpholine ring, a privileged pharmacophore, can enhance the pharmacokinetic properties and biological activity of a compound.[5] The title compound, this compound, represents a rational design strategy, hybridizing these key moieties to create a novel candidate for antimicrobial drug discovery.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted quinolines.[6][7][8] The following scheme outlines a potential two-step process starting from 4-chloro-8-hydroxyquinoline.
Scheme 1: Proposed Synthesis of this compound
Caption: A potential synthetic route for this compound.
Tier 1: Preliminary Antimicrobial Screening
A tiered approach is recommended for the evaluation of a novel compound. The initial tier focuses on broad screening to determine the presence and spectrum of antimicrobial activity.
Protocol 1: Agar Disk Diffusion Assay
This qualitative method provides a rapid and cost-effective preliminary assessment of the compound's antimicrobial activity.[1]
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for the agar disk diffusion assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Impregnation: Aseptically apply a known concentration of this compound (dissolved in a suitable solvent like DMSO) to sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks, along with a solvent control and a positive control antibiotic disk, onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Tier 2: Quantitative Antimicrobial Susceptibility Testing
Compounds demonstrating activity in the preliminary screening should be further evaluated to determine their potency.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the "gold standard" for quantitatively determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[9]
Illustrative Data Presentation:
The following table provides an example of how to present MIC data for a novel quinoline derivative against a panel of microorganisms.
| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |
| This compound | Record experimental value | Record experimental value | Record experimental value | Record experimental value |
| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 | NA |
| Fluconazole (Control) | NA | NA | NA | 1 |
Note: Control values are for illustrative purposes and may vary.
Tier 3: Preliminary Safety Assessment
A crucial step in antimicrobial drug development is to assess the compound's potential toxicity to mammalian cells.[11][12][13]
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation for Cytotoxicity:
| Compound | IC50 on HEK293 cells (μM) |
| This compound | Record experimental value |
| Doxorubicin (Control) | ~1-10 |
Putative Mechanism of Action
While the precise mechanism of this compound requires experimental validation, its structural components suggest several potential modes of action.
Proposed Mechanisms of Antimicrobial Action
Caption: Putative antimicrobial mechanisms of this compound.
-
Inhibition of Bacterial DNA Synthesis: The quinoline core is a well-known pharmacophore that targets bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[15][16] Inhibition of these enzymes interferes with DNA replication, transcription, and repair, leading to bacterial cell death.[16]
-
Metal Ion Chelation: The 8-hydroxyquinoline component is a potent chelator of divalent metal ions such as iron (Fe²⁺) and magnesium (Mg²⁺).[4] These ions are essential cofactors for many bacterial enzymes. By sequestering these ions, the compound can disrupt critical metabolic pathways.[4]
-
Membrane Disruption: The lipophilic nature of the quinoline ring system may facilitate its intercalation into the bacterial cell membrane, leading to a loss of membrane integrity and function.
Conclusion
This compound is a rationally designed molecule with the potential for significant antimicrobial activity. The protocols outlined in these application notes provide a systematic approach to validating its efficacy and safety profile. Further studies, including time-kill kinetics, resistance development assays, and in vivo efficacy models, are warranted for promising candidates identified through this screening cascade.
References
- Schroeder, K., & Fidai, I. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
- BenchChem. (n.d.).
- SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- Springer. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- BenchChem. (n.d.).
- PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
- YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. JoVE.
- National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI.
- MDPI. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI.
- ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized...
- ResearchGate. (n.d.). Synthesis of 2-morpholino-4-anilinoquinoline derivatives using...
- ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
- National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
- PubMed Central. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates.
- ResearchGate. (2016). (PDF) morpholine antimicrobial activity.
- ResearchGate. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line†. Royal Society of Chemistry.
- MDPI. (n.d.).
- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- PubMed Central. (n.d.). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
- Wiley Online Library. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry.
- PubMed Central. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
- PubMed. (n.d.). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets.
- SciSpace. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Neuroprotective Potential of 2-Morpholin-4-yl-quinolin-8-ol
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. consensus.app [consensus.app]
- 9. consensus.app [consensus.app]
- 10. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. mdpi.com [mdpi.com]
- 15. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luteolin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. childrenshospital.org [childrenshospital.org]
- 19. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. mpbio.com [mpbio.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 26. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 2-Morpholin-4-yl-quinolin-8-ol
Introduction: The Therapeutic Potential of 2-Morpholin-4-yl-quinolin-8-ol in Inflammation
Inflammation is a fundamental biological process that, while crucial for host defense, can lead to chronic and debilitating diseases when dysregulated. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] These compounds often exert their effects by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, thereby inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[3]
This compound is a novel quinoline derivative that holds promise as a modulator of the inflammatory response. The incorporation of a morpholine moiety can enhance the pharmacological properties of a molecule.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for evaluating the anti-inflammatory properties of this compound in vitro, using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Principle of the Assays
The protocols detailed below are designed to assess the ability of this compound to mitigate the inflammatory response in murine macrophages (RAW 264.7 cells) stimulated with bacterial lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of key inflammatory mediators.[5][6] The primary endpoints of these assays are:
-
Cell Viability: To determine the non-toxic concentration range of the compound.
-
Nitric Oxide (NO) Production: A key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion: Master regulators of the inflammatory response.
-
Expression of Pro-inflammatory Enzymes (COX-2) and Signaling Proteins (p-p65, p-IκBα): To elucidate the potential mechanism of action.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This multi-faceted approach ensures a thorough evaluation of the compound's anti-inflammatory potential, from initial cytotoxicity screening to mechanistic studies.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Detailed Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a widely accepted model for studying inflammation.[1][3]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assessment (MTT Assay)
Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[7][8][9]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vitro Anti-inflammatory Assays
For the following assays, cells are typically pre-treated with the test compound for 1-2 hours before stimulation with LPS (1 µg/mL) for the indicated times.
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.[1][2][3]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.[3]
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[1]
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.[10][11]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 2 hours.
-
Stimulate with 1 µg/mL LPS for 24 hours.
-
Collect the supernatant and centrifuge to remove cell debris.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions (e.g., Invitrogen Human TNF-α ELISA Kit).[12][13]
-
Western blotting is used to determine the protein expression levels of COX-2 and key proteins in the NF-κB signaling pathway, such as phosphorylated p65 (p-p65) and phosphorylated IκBα (p-IκBα).[14][15][16]
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 2 hours.
-
Stimulate with 1 µg/mL LPS for the appropriate duration (e.g., 30 minutes for p-p65 and p-IκBα, 24 hours for COX-2).[17]
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against COX-2, p-p65, p-IκBα, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation and Interpretation
Quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
| Parameter | Cell Line | Seeding Density | Compound Conc. | LPS Conc. | Incubation Time | Assay |
| Cytotoxicity | RAW 264.7 | 1 x 10⁴ cells/well | 0.1 - 100 µM | - | 24 h | MTT |
| NO Production | RAW 264.7 | 5 x 10⁴ cells/well | Non-toxic range | 1 µg/mL | 24 h | Griess Assay |
| Cytokine Levels | RAW 264.7 | 2.5 x 10⁵ cells/well | Non-toxic range | 1 µg/mL | 24 h | ELISA |
| Protein Expression | RAW 264.7 | 1 x 10⁶ cells/well | Non-toxic range | 1 µg/mL | 30 min - 24 h | Western Blot |
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with LPS, IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[18] this compound may exert its anti-inflammatory effects by inhibiting this pathway, a hypothesis that can be tested by examining the phosphorylation status of IκBα and p65.
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing these established in vitro assays, researchers can obtain reliable and reproducible data on the compound's efficacy and gain insights into its mechanism of action, thereby facilitating its further development as a potential therapeutic agent for inflammatory diseases.
References
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC - NIH. Available at: [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available at: [Link]
-
Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. MDPI. Available at: [Link]
-
Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Available at: [Link]
-
Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. NIH. Available at: [Link]
-
Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... ResearchGate. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
MTT (Assay protocol). Protocols.io. Available at: [Link]
-
Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf - NIH. Available at: [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]
-
ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... ResearchGate. Available at: [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]
-
Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells. PubMed Central. Available at: [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]
-
Quinoline derivatives with anti-inflammatory activity. ResearchGate. Available at: [Link]
-
The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. Available at: [Link]
-
Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. PubMed. Available at: [Link]
-
Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs. PMC. Available at: [Link]
-
Smilax guianensis Vitman Extract Prevents LPS-Induced Inflammation by Inhibiting the NF-κB Pathway in RAW 264.7 Cells. JMB Journal of Microbiology and Biotechnology. Available at: [Link]
Sources
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 6. jkb.ub.ac.id [jkb.ub.ac.id]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Apoptosis Induction by 2-Morpholin-4-yl-quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
As of January 2026, specific research on the synthesis, physicochemical properties, and biological activity of 2-Morpholin-4-yl-quinolin-8-ol is not extensively available in the public domain. The following application notes and protocols are based on the established pro-apoptotic activities of structurally related quinoline and morpholine-containing compounds. The provided information serves as a comprehensive guide for initiating investigations into the apoptosis-inducing potential of this compound, with the understanding that optimization of the protocols for this specific molecule is essential.
I. Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology
Quinoline, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects.[1] A significant body of research demonstrates that various quinoline derivatives can selectively induce apoptosis in cancer cells, making them attractive candidates for novel therapeutic agents.[2][3] The anticancer mechanisms of these compounds are diverse and often involve the modulation of critical cellular pathways that are dysregulated in cancer.[4]
The morpholine moiety is another important pharmacophore known to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[5] The conjugation of a morpholine ring to the quinoline scaffold, as in this compound, presents an intriguing chemical architecture with the potential for significant pro-apoptotic activity. This document provides a detailed guide for researchers to systematically investigate the apoptosis-inducing capabilities of this novel compound.
II. Scientific Rationale and Mechanistic Insights
Based on the known mechanisms of action of related quinoline derivatives, this compound is hypothesized to induce apoptosis through one or more of the following pathways:
-
Induction of the Intrinsic (Mitochondrial) Apoptotic Pathway: Many quinoline-based compounds trigger apoptosis by causing mitochondrial dysfunction.[4] This can involve the disruption of the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c into the cytosol. This release subsequently activates a cascade of caspases, ultimately leading to cell death.[6] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of mitochondrial integrity.[7]
-
Activation of the Extrinsic (Death Receptor) Apoptotic Pathway: Some quinoline derivatives have been shown to upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the cell surface, sensitizing cancer cells to apoptosis.[1] Ligand binding to these receptors initiates a signaling cascade that directly activates initiator caspases, such as caspase-8.
-
Generation of Reactive Oxygen Species (ROS): An overproduction of ROS can induce oxidative stress, leading to cellular damage and the initiation of apoptosis.
-
Cell Cycle Arrest: Certain quinoline analogues can arrest the cell cycle at specific checkpoints, which can be a prelude to apoptosis.[4]
The following protocols are designed to investigate these potential mechanisms of action for this compound.
III. Experimental Workflow for Assessing Apoptosis Induction
The following diagram outlines a logical workflow for the comprehensive evaluation of the pro-apoptotic effects of this compound.
Caption: A logical workflow for investigating the apoptotic effects of this compound.
IV. Detailed Protocols
A. Preparation of this compound Stock Solution
-
Solubility Assessment: Due to the lack of specific data, a preliminary solubility test is crucial. Based on the parent compound, 8-hydroxyquinoline, solubility in organic solvents like DMSO or ethanol is expected.[8]
-
Weigh a small amount (e.g., 1 mg) of this compound.
-
Add a small volume (e.g., 100 µL) of DMSO and vortex thoroughly.
-
If the compound dissolves completely, it can be considered soluble at that concentration. If not, incrementally add more solvent.
-
-
Stock Solution Preparation:
-
Based on the solubility test, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
-
B. Cell Culture and Treatment
-
Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting).
-
Allow the cells to adhere and reach a suitable confluency (typically 60-70%).
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
C. Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][9]
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
D. Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.[1][6]
-
Cell Lysis:
-
After treatment, lyse the cells using a buffer compatible with the caspase activity assay kit.
-
-
Assay Reaction:
-
Add the caspase-3/7 substrate (containing the DEVD sequence) to the cell lysates.
-
Incubate according to the manufacturer's protocol to allow for substrate cleavage.
-
-
Detection:
-
Measure the resulting fluorescent or luminescent signal using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.[10]
-
E. JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 dye exhibits a fluorescence shift from red to green upon mitochondrial membrane depolarization, a hallmark of early apoptosis.[3][11]
-
Cell Staining:
-
After treatment, incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[12]
-
-
Washing:
-
Wash the cells with assay buffer to remove excess dye.
-
-
Analysis:
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Healthy cells will show red fluorescence (JC-1 aggregates), while apoptotic cells will exhibit green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[13]
-
F. Western Blotting for Bcl-2 Family Proteins
This technique is used to assess the expression levels of key pro- and anti-apoptotic proteins.[7]
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).[14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.[15]
-
V. Data Presentation and Interpretation
Table 1: Quantitative Analysis of Apoptosis Induction by this compound
| Assay | Parameter Measured | Expected Outcome with Apoptosis Induction |
| Cell Viability (MTT/MTS) | IC50 (µM) | A dose-dependent decrease in cell viability. |
| Annexin V/PI Staining | Percentage of Apoptotic Cells | An increase in Annexin V-positive cells. |
| Caspase-3/7 Activity | Fold Change in Activity | An increase in caspase-3/7 activity. |
| JC-1 Assay | Red/Green Fluorescence Ratio | A decrease in the red/green fluorescence ratio. |
| Western Blot | Bax/Bcl-2 Ratio | An increase in the Bax/Bcl-2 protein expression ratio. |
VI. Signaling Pathways
The following diagram illustrates the potential apoptotic pathways that may be activated by this compound.
Caption: Potential apoptotic signaling pathways targeted by this compound.
VII. References
Sources
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Caspase 3/7 Activity [protocols.io]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. chem-agilent.com [chem-agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 2-Morpholin-4-yl-quinolin-8-ol in Multidrug-Resistant Cancer Cell Research
Introduction: The Challenge of Multidrug Resistance and the Promise of Quinoline Derivatives
Multidrug resistance (MDR) remains a primary obstacle to successful cancer chemotherapy.[1] It is a phenomenon whereby cancer cells, upon exposure to one cytotoxic agent, develop cross-resistance to a broad spectrum of structurally and functionally unrelated drugs, ultimately leading to treatment failure.[2] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.[2][3]
The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][3][4] These compounds can exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest.[5][6] Of particular interest is the potential of quinoline-based compounds to overcome MDR.[1][6][7] This document provides detailed application notes and protocols for investigating the potential of a specific quinoline derivative, 2-Morpholin-4-yl-quinolin-8-ol, as a novel agent in the context of multidrug-resistant cancer. While direct studies on this specific molecule are emerging, the protocols and mechanistic insights presented here are based on extensive research on structurally similar 2-morpholino and 8-hydroxyquinoline derivatives.[4][8][9]
Proposed Mechanism of Action of this compound in MDR Cancer Cells
Based on the current understanding of quinoline derivatives, this compound is hypothesized to exert its anticancer effects in MDR cells through a multi-pronged approach: circumvention of drug efflux and induction of programmed cell death.
A primary proposed mechanism is the inhibition of the P-glycoprotein efflux pump. Several quinoline derivatives have been shown to act as P-gp inhibitors, thereby increasing the intracellular accumulation of co-administered chemotherapeutic drugs.[6][7] This action can re-sensitize resistant cancer cells to conventional therapies.
Furthermore, this compound is anticipated to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. This is likely mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The morpholine and 8-hydroxyquinoline moieties are known to contribute to the biological activity of related compounds.[8][9] The proposed signaling cascade involves the modulation of key regulatory proteins, leading to the activation of caspases, the executioners of apoptosis.
Below is a diagram illustrating the proposed signaling pathways modulated by this compound in MDR cancer cells.
Caption: Proposed mechanism of this compound in MDR cancer cells.
Experimental Protocols
The following protocols provide a framework for the comprehensive evaluation of this compound in multidrug-resistant cancer cell lines.
Protocol 1: Establishment of Multidrug-Resistant Cancer Cell Lines
Rationale: To investigate the efficacy of this compound in the context of MDR, it is essential to have a reliable in vitro model. This protocol describes the generation of a drug-resistant cancer cell line through continuous exposure to a chemotherapeutic agent.[2][10]
Materials:
-
Parental cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Chemotherapeutic drug for inducing resistance (e.g., Doxorubicin, Paclitaxel)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Determine the initial IC50 of the parental cell line: Culture the parental cells and determine the half-maximal inhibitory concentration (IC50) of the selected chemotherapeutic drug using a standard cytotoxicity assay (see Protocol 2).
-
Initial drug exposure: Begin by continuously exposing the parental cells to the chemotherapeutic drug at a concentration equal to or slightly below the IC50 value.
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the drug in the culture medium.[10] The increments should be small (e.g., 1.5 to 2-fold).
-
Monitoring and maintenance: Regularly monitor the cells for signs of toxicity and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Confirmation of resistance: Periodically, perform cytotoxicity assays on the resistant cell population to determine the new IC50 value. A significant increase in the IC50 compared to the parental cell line confirms the development of resistance.
-
Characterization of the resistant phenotype: Once a stable resistant cell line is established (typically after several months), characterize the expression of MDR-related proteins, such as P-glycoprotein, by Western blotting or flow cytometry.
Protocol 2: Cell Viability Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is fundamental for determining the cytotoxic effects of this compound.[4]
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (Parental) | % Cell Viability (Resistant) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell collection: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Sample analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| Compound (IC50) | |||
| Compound (2x IC50) |
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Rationale: To elucidate the molecular mechanism of apoptosis induction by this compound, the expression levels of key apoptosis-related proteins should be examined.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell treatment and lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and protein transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Caption: A streamlined workflow for Western Blot analysis.
Protocol 5: P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
Rationale: To determine if this compound can inhibit the function of P-glycoprotein, a fluorescent substrate of P-gp, Rhodamine 123, is used. Inhibition of P-gp will lead to increased intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry.
Materials:
-
MDR cancer cell line overexpressing P-gp
-
This compound
-
Rhodamine 123
-
Verapamil (positive control for P-gp inhibition)
-
Complete culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell treatment: Seed the MDR cells in 6-well plates. Pre-incubate the cells with various concentrations of this compound or Verapamil for 1-2 hours.
-
Rhodamine 123 loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for an additional 60-90 minutes.
-
Cell harvesting and washing: Harvest the cells and wash them twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow cytometry analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
Data Presentation:
| Treatment | Mean Fluorescence Intensity | Fold Increase in Fluorescence (vs. Vehicle) |
| Vehicle Control | 1.0 | |
| Compound (1 µM) | ||
| Compound (10 µM) | ||
| Verapamil (positive control) |
Conclusion
The application notes and protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for multidrug-resistant cancers. By systematically investigating its cytotoxicity, mechanism of apoptosis induction, and its ability to inhibit P-glycoprotein, researchers can gain a comprehensive understanding of its therapeutic potential. The insights gained from these studies will be crucial for the further development of this and other quinoline-based compounds in the ongoing fight against cancer.
References
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. 2024. [Link][3][4]
-
A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules. 2022. [Link]
-
Synthesis of 2-morpholino-4-anilinoquinoline derivatives using... ResearchGate. 2024. [Link]
-
Multiple Molecular Mechanisms to Overcome Multidrug Resistance in Cancer by Natural Secondary Metabolites. Frontiers in Pharmacology. 2020. [Link]
-
Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Molecules. 2020. [Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. 2024. [Link]
-
Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research. 2022. [Link]
-
Inhibition of P-glycoprotein Mediated Multidrug Resistance by Stemofoline Derivatives. The Journal of Biological Chemistry. 2011. [Link]
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers. 2021. [Link]
-
Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. International Journal of Molecular Sciences. 2025. [Link]
-
Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? Molecular Pharmacology. 2017. [Link]
-
In vitro cell viability assay of (A) all synthesized... ResearchGate. 2024. [Link]
-
Molecular targets of luteolin in cancer. Bulletin of the National Research Centre. 2019. [Link]
-
Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Molecules. 2017. [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. 2022. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. 2024. [Link]
-
Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry. 2022. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2025. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. 2025. [Link]
-
Luteolin suppresses tumor proliferation through inducing apoptosis and autophagy via MAPK activation in glioma. Cancer Management and Research. 2019. [Link]
-
Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. 2021. [Link]
Sources
- 1. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Molecular Mechanisms to Overcome Multidrug Resistance in Cancer by Natural Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Methodological Framework for the Evaluation of 2-Morpholin-4-yl-quinolin-8-ol as a UDP-Glycoprotein Glucosyltransferase (UGGT) Inhibitor
Abstract
This application note provides a comprehensive, multi-tiered methodological framework for researchers, scientists, and drug development professionals to assess the potential of 2-Morpholin-4-yl-quinolin-8-ol as an inhibitor of UDP-glucose:glycoprotein glucosyltransferase (UGGT). UGGT is the central checkpoint enzyme in the endoplasmic reticulum (ER) glycoprotein folding quality control system, making it a high-value target for therapeutic intervention in virology, oncology, and rare genetic diseases. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental design. We present detailed protocols for robust in vitro characterization, physiologically relevant cell-based validation, and essential mechanism of action studies. The methodologies are designed to be self-validating, ensuring data integrity and reproducibility.
Introduction: Targeting the Gatekeeper of Glycoprotein Folding
A significant portion of eukaryotic proteins are glycoproteins that must be correctly folded and assembled within the endoplasmic reticulum (ER) before transport to their final destinations. The ER employs a sophisticated quality control (ERQC) system to ensure that only properly folded glycoproteins are permitted to exit.[1] Central to this process is the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT), a soluble protein in the ER lumen.[2]
UGGT functions as a crucial "folding sensor." It identifies glycoproteins that have failed to achieve their native conformation and catalyzes the transfer of a single glucose molecule from a UDP-glucose donor to a high-mannose N-linked glycan on the misfolded substrate.[2][3] This re-glucosylation event serves as a tag, directing the glycoprotein to re-associate with the lectin chaperones calnexin (CNX) and calreticulin (CRT) for further folding assistance.[4][5] Once correctly folded, the glycoprotein is no longer a substrate for UGGT, the glucose is removed by glucosidase II, and the protein is released from the cycle for trafficking to the Golgi apparatus.[1]
The critical role of UGGT in glycoproteostasis makes its pharmacological modulation a promising therapeutic strategy. Inhibition of UGGT could be beneficial in several contexts:
-
Broad-Spectrum Antivirals: Many enveloped viruses rely on the host's ERQC machinery to fold their envelope glycoproteins correctly. UGGT inhibition can disrupt this process, leading to the degradation of viral glycoproteins and preventing the assembly of infectious virions.[6]
-
Oncology & Rare Diseases: In certain cancers and congenital diseases caused by specific glycoprotein mutations, UGGT inhibition may promote the degradation of pathogenic misfolded proteins or, paradoxically, allow for the secretion of partially functional proteins that would otherwise be retained and degraded (rescue-of-secretion).[6][7]
Recent discoveries have identified the quinolin-8-ol scaffold as a promising starting point for developing UGGT inhibitors. Specifically, the compound 5-[(morpholin-4-yl)methyl]quinolin-8-ol (5M-8OH-Q) was identified as a sub-millimolar inhibitor that binds to the catalytic domain of UGGT.[6][8] This provides a strong rationale for investigating structurally related molecules, such as this compound. This document outlines a rigorous, step-by-step approach to comprehensively characterize its inhibitory potential.
Part I: In Vitro Characterization – Direct Target Engagement and Enzymatic Inhibition
The foundational step in characterizing any potential enzyme inhibitor is to confirm direct binding to the purified target and subsequently quantify its effect on catalytic activity. This in vitro approach isolates the enzyme-inhibitor interaction from the complexities of a cellular environment, providing unambiguous data on potency and mechanism.
Protocol 1.1: Assessing Direct Binding Affinity (Kd) via Intrinsic Tryptophan Fluorescence Quenching
Causality & Rationale: This protocol measures the direct physical interaction between this compound and recombinant UGGT. UGGT, like many proteins, contains tryptophan residues that fluoresce when excited with UV light. The binding of a small molecule (ligand) in proximity to these residues can alter their local environment, leading to a change (often quenching) in the fluorescence signal. This change is proportional to the fraction of enzyme bound to the ligand, allowing for the calculation of the dissociation constant (Kd), a direct measure of binding affinity. This method is highly sensitive and was successfully used to determine the binding affinity of the related compound 5M-8OH-Q.[6][9][10]
Materials:
-
Recombinant, purified human UGGT1 (catalytically active)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 1 mM DTT
-
Fluorometer with temperature control
-
Quartz microcuvette
-
High-purity DMSO
Step-by-Step Methodology:
-
Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM). Prepare serial dilutions in Assay Buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Enzyme Preparation: Dilute the recombinant UGGT1 stock in Assay Buffer to a final concentration of 1-2 µM. Allow the solution to equilibrate to the assay temperature (e.g., 25°C) for 15 minutes.
-
Fluorometer Setup: Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission scan range from 310 nm to 400 nm. Set the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
Baseline Measurement: Add the UGGT1 solution to the cuvette and record the baseline fluorescence spectrum. The peak emission wavelength should be around 330-350 nm.
-
Titration: Add small aliquots of the this compound stock solution to the cuvette, mixing gently after each addition. Allow the reaction to equilibrate for 2-3 minutes before recording the fluorescence spectrum. Repeat this for the full range of inhibitor concentrations.
-
Data Analysis:
-
Correct the fluorescence intensity at the peak wavelength for dilution effects.
-
Calculate the change in fluorescence (ΔF) at each inhibitor concentration.
-
Plot ΔF against the inhibitor concentration and fit the data to a one-site binding equation to determine the Kd.
-
Protocol 1.2: Determining In Vitro Potency (IC50) using a Fluorescence-Based Activity Assay
Causality & Rationale: While Kd measures binding, the half-maximal inhibitory concentration (IC50) measures functional inhibition of the enzyme's catalytic activity. For a high-throughput and sensitive readout, a fluorescence-based assay is superior to traditional radioisotope methods.[11][12] This protocol uses a commercially available coupled-enzyme system where the UDP produced by UGGT is used in a subsequent reaction to generate a fluorescent product. The rate of fluorescence increase is directly proportional to UGGT activity.
Materials:
-
Recombinant, purified human UGGT1
-
Substrate: Denatured, non-glycosylated protein (e.g., acid-denatured thyroglobulin)
-
Co-substrate: UDP-glucose
-
Test Compound: this compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 1 mM DTT
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar
-
96-well or 384-well solid white microplates
-
Microplate reader with luminescence detection
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of UGGT1, denatured thyroglobulin, and UDP-glucose in Assay Buffer. Prepare a serial dilution of this compound in Assay Buffer + constant % DMSO.
-
Enzyme/Inhibitor Pre-incubation: To each well of the microplate, add 5 µL of the inhibitor solution (or vehicle control). Then, add 10 µL of UGGT1 enzyme solution.
-
Plate Setup: Include controls: "No Inhibitor" (maximum activity) and "No Enzyme" (background).
-
Incubation: Gently mix and incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of a pre-mixed solution containing denatured thyroglobulin and UDP-glucose.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
Detection: Stop the reaction and measure the generated UDP by adding the UDP-Glo™ Detection Reagent according to the manufacturer's protocol. This reagent contains enzymes that convert UDP to ATP, which then drives a luciferase reaction, producing light.
-
Measurement: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background ("No Enzyme") signal from all wells.
-
Normalize the data to the "No Inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Summary of In Vitro Characterization Data
| Parameter | Description | Result for this compound |
| Kd (µM) | Dissociation constant; a measure of binding affinity. | [Enter Experimental Value] |
| IC50 (µM) | Half-maximal inhibitory concentration; a measure of potency. | [Enter Experimental Value] |
Part II: Cell-Based Validation – Confirming Inhibition in a Physiological Context
Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is essential to validate this activity within a living cell. Cellular assays account for crucial factors like membrane permeability, metabolic stability, and potential off-target effects.
Workflow for Cellular UGGT Inhibition Assay
Caption: Workflow for assessing cellular UGGT inhibition.
Protocol 2.1: Cellular UGGT Inhibition Assay using ALG6-/- HEK293 Cells
Causality & Rationale: This elegant assay provides a highly specific readout for UGGT activity in cells.[13] The ALG6 gene is required for the initial glucosylation of the N-glycan precursor. In ALG6 knockout (ALG6-/-) cells, glycoproteins enter the ER without any glucose residues.[14] Therefore, the only way they can become monoglucosylated and bind to the lectin chaperone calreticulin (CRT) is through the action of UGGT on misfolded substrates. By using a GST-tagged CRT resin to pull down monoglucosylated proteins, we can specifically isolate the products of UGGT activity. A successful inhibitor will reduce the amount of UGGT substrate recovered in the pull-down in a dose-dependent manner.[10][13]
Materials:
-
ALG6-/- HEK293 cells (and parental wild-type cells as a control)
-
Cell culture medium (e.g., DMEM), FBS, antibiotics
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors
-
GST-Calreticulin (GST-CRT) resin and control GST resin
-
Primary antibodies against known UGGT substrates (e.g., anti-IGF1R, anti-HexB)[10][13]
-
HRP-conjugated secondary antibody and ECL substrate
Step-by-Step Methodology:
-
Cell Culture: Culture ALG6-/- HEK293 cells in 6-well plates until they reach ~80% confluency.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 750, 1000 µM) for 4-6 hours. Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Whole Cell Lysate (WCL) Sample: Collect 20% of the supernatant as the WCL input control.
-
Affinity Pull-down: Incubate the remaining lysate (~80%) with pre-equilibrated GST-CRT resin (and a GST control resin for a separate lysate sample) with end-over-end rotation for 4 hours at 4°C.
-
Washing: Pellet the resin by gentle centrifugation and wash 3-4 times with ice-cold Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the resin in 2X SDS-PAGE loading buffer.
-
Immunoblotting: Resolve the WCL and eluted samples by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against a known UGGT substrate (e.g., IGF1R). Follow with an HRP-conjugated secondary antibody.
-
Detection & Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensity of the substrate in the GST-CRT pull-down lanes. A decrease in signal with increasing inhibitor concentration indicates UGGT inhibition.
Protocol 2.2: Cytotoxicity Assessment
Causality & Rationale: It is imperative to ensure that the observed reduction in UGGT substrate in the cellular assay is due to specific enzyme inhibition and not simply because the compound is killing the cells, thereby halting protein synthesis. A simple viability assay, such as the Trypan Blue exclusion method, should be run in parallel with the cellular inhibition assay using the same cell line, compound concentrations, and incubation time.[13]
Step-by-Step Methodology (Trypan Blue Assay):
-
Cell Treatment: Seed cells in a 12-well plate and treat with the same concentrations of this compound as in Protocol 2.1.
-
Cell Harvesting: After the incubation period, trypsinize and collect the cells.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells for each concentration. Determine the CC50 (50% cytotoxic concentration). The cellular IC50 should be significantly lower than the CC50 for the compound to be considered a specific inhibitor.
Table 2: Summary of Cell-Based Characterization Data
| Parameter | Description | Result for this compound |
| Cellular IC50 (µM) | Concentration causing 50% inhibition of UGGT activity in cells. | [Enter Experimental Value] |
| CC50 (µM) | Concentration causing 50% cytotoxicity. | [Enter Experimental Value] |
| Selectivity Index (SI) | Ratio of CC50 to Cellular IC50. A higher SI is desirable. | [Calculate from above] |
Part III: Determining the Mechanism of Inhibition (MOI)
Understanding how an inhibitor interacts with the enzyme and its substrates is crucial for lead optimization. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[15]
Types of Reversible Enzyme Inhibition
Caption: Simplified schemes for major types of reversible enzyme inhibition.
Protocol 3.1: MOI Studies using In Vitro Enzyme Kinetics
Causality & Rationale: By systematically varying the concentration of one substrate (e.g., UDP-glucose) while holding the other constant, and repeating this at several fixed inhibitor concentrations, we can determine the inhibition modality. The results are typically visualized using a double-reciprocal (Lineweaver-Burk) plot. The pattern of line intersections on this plot is characteristic of the mechanism.[16] For example, the related inhibitor 5M-8OH-Q was suggested to be competitive with the glycan substrate.[13]
Step-by-Step Methodology:
-
Assay Setup: Use the in vitro activity assay described in Protocol 1.2.
-
Matrix Design (vs. UDP-glucose):
-
Prepare a range of UDP-glucose concentrations (e.g., spanning 0.2x to 5x its Km).
-
Prepare at least three fixed concentrations of this compound (e.g., 0, 1x IC50, 2x IC50).
-
Keep the concentration of the denatured glycoprotein substrate constant and saturating.
-
-
Run Assays: Perform the enzymatic assay for every combination of substrate and inhibitor concentration, measuring the initial reaction velocity (v0) for each.
-
Data Analysis:
-
For each inhibitor concentration, plot 1/v0 versus 1/[UDP-glucose]. This generates a Lineweaver-Burk plot.
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).
-
-
Repeat (vs. Glycoprotein Substrate): If feasible, repeat the experiment by varying the concentration of the glycoprotein substrate while keeping UDP-glucose concentration fixed. This will determine the MOI with respect to the other substrate.
Summary and Outlook
This application note provides an integrated, robust methodology to perform a comprehensive initial assessment of this compound as a UGGT inhibitor. The workflow progresses logically from direct, in vitro confirmation of binding and activity (Part I) to validation within a physiologically relevant cellular system (Part II), and finally to a deeper mechanistic understanding (Part III). Following these protocols will generate high-quality, reproducible data essential for guiding further drug development efforts.
Future studies should include assessing isoform selectivity by performing cellular assays in ALG6-/-/UGGT1-/- and ALG6-/-/UGGT2-/- double-knockout cell lines.[13] Furthermore, broader off-target screening against other glycosyltransferases and kinases will be necessary to establish the compound's selectivity profile.
References
-
Parodi, A. J., Caramelo, J. J., & D'Alessio, C. (2014). UDP-GLC:GLYCOPROTEIN GLUCOSYLTRANSFERASE-GLUCOSIDASE II, THE YING-YANG OF THE ER QUALITY CONTROL. NIH-PA Author Manuscript. Available at: [Link]
-
Pearse, B. R., et al. (2013). UDP-glucose:glycoprotein glucosyltransferase (UGGT1) promotes substrate solubility in the endoplasmic reticulum. Molecular Biology of the Cell. Available at: [Link]
-
Macauley, M. S., et al. (2020). A Direct Fluorescent Activity Assay for Glycosyltransferases Enables Convenient High-Throughput Screening: Application to O-GlcNAc Transferase. Angewandte Chemie International Edition. Available at: [Link]
-
Jin, Y., et al. (2017). The UDP-glucose: glycoprotein glucosyltransferase (UGGT), a key enzyme in ER quality control, plays a significant role in plant growth as well as biotic and abiotic stress in Arabidopsis thaliana. Frontiers in Plant Science. Available at: [Link]
-
Wikipedia contributors. (2023). UGGT. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Hebert, D. N., et al. (2013). UDP-glucose:glycoprotein glucosyltransferase (UGGT1) promotes substrate solubility in the endoplasmic reticulum. Molecular Biology of the Cell. Available at: [Link]
-
Guay, K. P., et al. (2023). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. iScience. Available at: [Link]
-
Tipton, K. F., & Davey, G. P. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
Guay, K. P., et al. (2023). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. PubMed. Available at: [Link]
-
Guay, K. P., et al. (2022). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. bioRxiv. Available at: [Link]
-
Roversi, P., et al. (2023). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. CNR-IRIS. Available at: [Link]
-
Guay, K. P., et al. (2022). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. bioRxiv. Available at: [Link]
-
Macauley, M. S., et al. (2020). A Direct Fluorescent Activity Assay for Glycosyltransferases Enables Convenient High-Throughput Screening: Application to O-GlcNAc Transferase. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. Biology LibreTexts. Available at: [Link]
-
Guay, K. P., et al. (2023). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. PubMed Central. Available at: [Link]
-
Guay, K. P., et al. (2023). A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. iScience via CONICET. Available at: [Link]
-
Adams, B. M., et al. (2020). Quantitative glycoproteomics reveals cellular substrate selectivity of the ER protein quality control sensors UGGT1 and UGGT2. eLife. Available at: [Link]
Sources
- 1. UDP-GLC:GLYCOPROTEIN GLUCOSYLTRANSFERASE-GLUCOSIDASE II, THE YING-YANG OF THE ER QUALITY CONTROL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UGGT - Wikipedia [en.wikipedia.org]
- 3. The UDP-glucose: glycoprotein glucosyltransferase (UGGT), a key enzyme in ER quality control, plays a significant role in plant growth as well as biotic and abiotic stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-glucose:glycoprotein glucosyltransferase (UGGT1) promotes substrate solubility in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint | bioRxiv [biorxiv.org]
- 8. A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint [iris.cnr.it]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. A Direct Fluorescent Activity Assay for Glycosyltransferases Enables Convenient High-Throughput Screening: Application to O-GlcNAc Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative glycoproteomics reveals cellular substrate selectivity of the ER protein quality control sensors UGGT1 and UGGT2 | eLife [elifesciences.org]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Morpholin-4-yl-quinolin-8-ol
Welcome to the technical support center dedicated to the synthesis of 2-Morpholin-4-yl-quinolin-8-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this important quinoline derivative. We will explore common synthetic challenges, provide evidence-based solutions, and offer detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and modern method for synthesizing this compound?
The most robust and widely applicable method for synthesizing this compound is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction forms the C-N bond between 2-chloro-quinolin-8-ol and morpholine.[1][2] This approach has largely superseded older methods like direct nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a more limited substrate scope.
Q2: Why is the Buchwald-Hartwig amination preferred over traditional SNAr for this synthesis?
The preference for Buchwald-Hartwig amination stems from its milder reaction conditions, broader functional group tolerance, and typically higher yields.[2] Direct SNAr on an electron-rich system like a quinoline can be challenging and may require high temperatures or strongly basic conditions, which can lead to side reactions and degradation of the starting material or product. The palladium-catalyzed cycle provides an alternative, more efficient mechanistic pathway for the C-N bond formation.[1][3]
Q3: Does the free hydroxyl group at the 8-position interfere with the reaction?
The phenolic hydroxyl group at the C-8 position can potentially complicate the synthesis. It is acidic and can be deprotonated by the strong bases used in the Buchwald-Hartwig reaction. This could lead to coordination with the palladium catalyst, potentially affecting its activity. However, modern Buchwald-Hartwig catalyst systems, particularly those using bulky, electron-rich phosphine ligands, often exhibit high functional group tolerance and can proceed efficiently without the need to protect the hydroxyl group.[2] If catalyst inhibition is suspected, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) can be considered, followed by a deprotection step.[4]
Q4: What are the critical parameters to control for maximizing yield?
The three most critical parameters for a successful Buchwald-Hartwig amination are:
-
The Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is crucial. Sterically hindered, electron-rich ligands are generally preferred.[1][3]
-
The Base: The base is not merely a proton scavenger; it participates in the catalytic cycle. The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can dramatically influence reaction rate and yield.[3]
-
Atmosphere Control: The Pd(0) active catalyst is sensitive to oxygen. Reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents to prevent catalyst oxidation and deactivation.
Synthesis Workflow Overview
The synthesis is typically a two-step process starting from the commercially available 8-hydroxyquinoline. The first step is the preparation of the key intermediate, 2-chloro-quinolin-8-ol, followed by the palladium-catalyzed amination.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
Problem 1: Low or no conversion of 2-chloro-quinolin-8-ol.
-
Potential Cause A: Inactive Catalyst System The Pd(0) species that performs the oxidative addition is the active catalyst. If your palladium precursor (typically Pd(II)) is not properly reduced in situ, or if the Pd(0) is oxidized by atmospheric oxygen, the reaction will fail.[3] The ligand may also be degraded or of poor quality.
-
Solution:
-
Ensure Inert Atmosphere: Use Schlenk line techniques or a glovebox. Solvents must be thoroughly degassed by sparging with argon or using several freeze-pump-thaw cycles.
-
Select an Appropriate Ligand: For coupling with an electron-rich heteroaryl chloride, bulky biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos are often effective.[3] These ligands stabilize the palladium center and promote the crucial reductive elimination step.[1]
-
Verify Reagent Quality: Use high-purity palladium precursors and ligands from a reputable supplier. Old or improperly stored reagents can lead to failure.
-
-
-
Potential Cause B: Incorrect Base Selection The base plays a critical role in deprotonating the amine and regenerating the catalyst. A base that is too weak may not facilitate the reaction, while an overly strong base can sometimes promote side reactions.
-
Potential Cause C: Suboptimal Temperature or Solvent The reaction may be kinetically slow under the chosen conditions.
Problem 2: Significant formation of 8-hydroxyquinoline as a byproduct.
-
Potential Cause: Hydrodehalogenation This side reaction, where the chlorine atom is replaced by a hydrogen atom, can compete with the desired amination. It can be caused by various factors, including the presence of water or other protic impurities, or side pathways in the catalytic cycle.
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Optimize Ligand-to-Metal Ratio: A slightly higher ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the metal center remains coordinated and follows the desired catalytic pathway.
-
Re-evaluate the Base: In some cases, the choice of base can influence the prevalence of hydrodehalogenation.
-
-
Problem 3: Product is impure and difficult to purify.
-
Potential Cause A: Contamination with Palladium Residues The final product can be contaminated with residual palladium, which often appears as a fine black or grey solid and can complicate NMR analysis and biological testing.
-
Solution: After the reaction workup, the crude product can be treated with a palladium scavenger. Alternatively, filtering the crude organic solution through a pad of Celite®, silica gel, and activated charcoal can effectively remove a significant amount of residual catalyst.
-
-
Potential Cause B: Challenges with Chromatography The product contains both a basic morpholine nitrogen and an acidic phenol, which can cause it to streak or stick to a standard silica gel column.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to the eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Consider an Alternative Stationary Phase: If silica gel proves problematic, consider using neutral alumina for column chromatography.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step.
-
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-quinolin-8-ol
This procedure is adapted from established methods for the conversion of hydroxypyridines/quinolines to their chloro-analogues.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-hydroxyquinoline (1.0 eq).
-
Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq). The reaction can be exothermic.
-
Reaction: Heat the mixture to 90-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.[5]
-
Workup: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization: Carefully neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Synthesis of this compound
This protocol provides a robust starting point for optimization.
-
Reagent Table:
| Reagent | Molar Eq. | Purpose |
| 2-Chloro-quinolin-8-ol | 1.0 | Starting Material |
| Morpholine | 1.2 - 1.5 | Nucleophile |
| Pd₂(dba)₃ | 0.01 - 0.02 | Palladium Precursor |
| Xantphos | 0.02 - 0.04 | Ligand |
| NaOt-Bu | 1.4 - 2.0 | Base |
| Toluene (anhydrous) | - | Solvent |
-
Inert Atmosphere Setup: Add 2-chloro-quinolin-8-ol (1.0 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried Schlenk flask.
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add Reagents: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), followed by anhydrous, degassed toluene and finally the morpholine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-12 hours).
-
Quenching and Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an eluent system such as ethyl acetate/hexane with 1% triethylamine. Combine the pure fractions and remove the solvent in vacuo to yield the final product.
Caption: Simplified Buchwald-Hartwig catalytic cycle for the amination reaction.
References
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Ali, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- Wikipedia. (n.d.).
- Gao, W., et al. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)
- Chemistry LibreTexts. (2023).
- Al-Zoubi, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.
Sources
Technical Support Center: Optimizing 2-Morpholin-4-yl-quinolin-8-ol Solubility for In Vitro Assays
Welcome to the technical support center for handling 2-Morpholin-4-yl-quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in in vitro settings. Given its quinolin-8-ol backbone, this molecule is predicted to have low aqueous solubility, a common hurdle in preclinical research that can lead to unreliable and irreproducible assay results.[1][2]
This document provides a logical, field-tested framework for troubleshooting common solubility issues and systematically enhancing the compound's performance in your experiments.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the most common problems encountered when working with poorly soluble compounds like this compound.
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened and what should I do next?
A1: This is a classic sign of a compound's low kinetic solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound is thrust into an environment where it is no longer soluble, causing it to crash out of solution.[1][3] The DMSO concentration is instantly lowered, and the water molecules cannot adequately solvate the compound.
Immediate Actions & Troubleshooting Workflow:
-
Visual Confirmation: First, confirm the presence of a precipitate. Look for cloudiness, particulates, or a film on the tube walls. This can be subtle, so hold the sample against a dark background with good lighting.
-
Reduce Final Concentration: The simplest first step is to attempt the assay at a lower final concentration of your compound.
-
Modify Dilution Protocol: Instead of a single large dilution step, perform a stepwise serial dilution. This involves diluting the DMSO stock into an intermediate solution that contains a higher percentage of DMSO or another co-solvent before the final dilution into the assay medium.[3][4] This gradual reduction in organic solvent concentration can prevent the compound from precipitating.
-
Review DMSO Concentration: Ensure your final DMSO concentration in the assay is as low as possible, ideally ≤0.5%, to minimize artifacts and cytotoxicity.[3][5][6]
Below is a workflow to guide your decision-making process when precipitation occurs.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for preparing solutions and evaluating solubility.
Protocol 1: Preparation and Handling of DMSO Stock Solutions
-
Preparation:
-
Accurately weigh the solid this compound powder.
-
Calculate the required volume of anhydrous/sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Add the DMSO to the powder in a sterile, sealable vial (e.g., glass or polypropylene).
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (e.g., 37°C) can be used, but be cautious of potential compound degradation. [3]3. Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. [3] * Store aliquots in tightly sealed vials at -20°C for short-term storage (months) or -80°C for long-term storage (years). DMSO is hygroscopic, so proper sealing is critical. [3]
-
Protocol 2: Kinetic Solubility Determination (Shake-Flask Method)
[8][9] This protocol provides a quick assessment of solubility from a DMSO stock.
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO (as per Protocol 1).
-
Prepare your aqueous assay buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
In duplicate, add 10 µL of the 10 mM DMSO stock to 490 µL of the aqueous buffer in a microcentrifuge tube. This creates a 200 µM solution with 2% DMSO.
-
Seal the tubes and place them on a shaker/thermomixer set to agitate (e.g., 850 rpm) at a constant temperature (e.g., 25°C) for 2 hours. [9]3. Separation:
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
-
The measured concentration is the kinetic solubility under these conditions.
-
Protocol 3: Stepwise Serial Dilution to Avoid Precipitation
[4][10] This method is used when preparing working solutions for an assay to prevent the compound from crashing out.
-
Objective: To create a final 10 µM working solution in assay buffer with 0.1% final DMSO concentration, starting from a 10 mM DMSO stock.
-
Step 1 (Intermediate Dilution in DMSO):
-
Perform a 1:10 dilution of the 10 mM stock in 100% DMSO to create a 1 mM stock. (e.g., 10 µL of 10 mM stock + 90 µL of 100% DMSO). Mix thoroughly. [3][4]3. Step 2 (Intermediate Aqueous Dilution):
-
Perform a 1:10 dilution of the 1 mM stock into the assay buffer to create a 100 µM intermediate solution (now in 10% DMSO). (e.g., 10 µL of 1 mM stock + 90 µL of assay buffer). Mix gently by pipetting.
-
-
Step 3 (Final Dilution):
-
Perform a final 1:10 dilution of the 100 µM intermediate solution into the final assay volume. (e.g., 10 µL of 100 µM solution into 90 µL of assay buffer/media).
-
This results in the desired 10 µM final compound concentration with a tolerable 0.1% final DMSO concentration.
-
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. [Source not further specified]
-
Patel, J., et al. (2018). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. National Institutes of Health. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Fauzia, F. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Krishna Shailaja, et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
-
Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Avdeef, A., et al. (2009). pH-metric solubility. 3. Dissolution titration template method for solubility determination. PubMed. [Link]
-
Sharma, D., et al. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
-
Challa, R., et al. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Shayan, M., et al. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
-
Shah, S. M., et al. (2021). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. National Institutes of Health. [Link]
-
Jadhav, N. R., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science. [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Shokri, J., & Adibkia, K. (2013). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Advanced Pharmaceutical Bulletin. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. [Link]
-
Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]
-
Soni, P., et al. (2021). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
D'souza, A., & D'souza, P. (2017). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences. [Link]
-
Kumar, S., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Institutes of Health. [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
-
BPS Bioscience. Serial Dilution Protocol. BPS Bioscience. [Link]
-
Maccarinelli, F. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
-
Stock, J. T., & Braun, R. D. (1989). Potentiometric determination of solubility product constants: A laboratory experiment. Journal of Chemical Education. [Link]
-
Metrohm USA. (2019). Assay by Potentiometric Titration in Pharmaceutical Production. Metrohm USA Blog. [Link]
-
CSIRO. Serial dilution – ANACC Methods and Materials. CSIRO Research. [Link]
-
De Meo, P. J. (2017). Determining a Solubility Product Constant by Potentiometric Titration. PDF Free Download. [Link]
-
Andrew Alliance. (2016). Accurate and consistent Serial Dilutions made easy with Andrew. ResearchGate. [Link]
-
Integra Biosciences. (2023). How to do serial dilutions (including calculations). Integra Biosciences. [Link]
-
Azo Materials. (2024). Methods to Determine End Point of Potentiometric Titration and Applications. AZoM.com. [Link]
-
American Society for Microbiology. (2005). Serial Dilution Protocols. American Society for Microbiology. [Link]
-
Solubility of Things. 8-Hydroxyquinoline. Solubility of Things. [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. integra-biosciences.com [integra-biosciences.com]
Technical Support Center: Navigating and Overcoming Resistance to Novel Quinoline-Based Anticancer Agents
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the anticancer properties of novel quinoline derivatives, using 2-Morpholin-4-yl-quinolin-8-ol as a representative compound. Given the emergent nature of many novel compounds, this guide focuses on foundational principles and robust experimental strategies to anticipate, identify, and overcome potential mechanisms of drug resistance in cancer cells.
Introduction: The Challenge of Quinoline Resistance
Quinoline derivatives are a promising class of anticancer agents, with several compounds approved for clinical use and many more in development.[1][2] Their mechanisms of action are diverse, ranging from inhibition of tyrosine kinases and topoisomerases to induction of apoptosis and cell cycle arrest.[3][4] However, as with many targeted therapies, the development of drug resistance remains a significant hurdle to their long-term efficacy.[2] This guide provides a structured approach to troubleshooting common experimental challenges and elucidating resistance mechanisms to novel quinoline compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cancer cell line is not responding to this compound, even at high concentrations. What are the initial steps to diagnose the problem?
A1: Lack of an initial response to a novel compound can be due to intrinsic resistance or experimental variables. Here’s a systematic approach to troubleshooting:
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Action: Confirm the identity and purity of your this compound stock via analytical methods (e.g., LC-MS, NMR).
-
Rationale: Compound degradation or impurities can lead to a loss of activity.
-
Action: Prepare fresh dilutions for each experiment from a trusted stock solution.
-
Rationale: Repeated freeze-thaw cycles or improper storage can degrade the compound.
-
-
Optimize Cell Viability Assay Conditions:
-
Action: Ensure your chosen cell viability assay (e.g., MTT, MTS, CellTiter-Glo) is compatible with your cell line and compound.[5] Run controls to test for any interference between the compound and the assay reagents.[6]
-
Rationale: Some compounds can interfere with the chemical reactions of viability assays, leading to inaccurate readings.
-
Action: Optimize cell seeding density and assay duration.[7][8]
-
Rationale: Cell density can significantly impact drug sensitivity. Assays that are too short may not allow enough time for the drug to exert its effect, while overly long assays can be confounded by nutrient depletion and cell overgrowth.[7]
-
-
Assess Target Expression (if known):
-
Action: If the molecular target of this compound is known, verify its expression in your cell line using qPCR or Western blotting.
-
Rationale: The absence or low expression of the drug target is a common mechanism of intrinsic resistance.
-
Experimental Protocol: Optimizing Cell Seeding Density for Viability Assays
This protocol helps determine the optimal cell number for consistent growth and reliable drug response measurements.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a range of densities (e.g., from 1,000 to 20,000 cells/well).
-
Incubation: Incubate the plates for the intended duration of your drug treatment experiment (e.g., 48, 72 hours).
-
Viability Measurement: At the end of the incubation period, measure cell viability using your chosen assay.
-
Data Analysis: Plot cell viability against the initial seeding density. The optimal seeding density should be within the linear range of the growth curve, where cells are in the exponential growth phase.
Q2: My cancer cell line initially responded to this compound, but has now developed resistance after continuous culture with the drug. How can I investigate the mechanism of this acquired resistance?
A2: Acquired resistance is a common challenge in cancer therapy development. The primary suspects are often increased drug efflux, alterations in drug targets, or activation of pro-survival signaling pathways.
Troubleshooting & Investigative Strategy:
-
Investigate the Role of ABC Transporters:
-
Hypothesis: The resistant cells may be overexpressing ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell. Common culprits include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2.[9]
-
Experimental Approach:
-
Gene Expression Analysis: Use qPCR to compare the mRNA levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2) in your resistant cell line versus the parental (sensitive) line.[10]
-
Protein Expression Analysis: Perform Western blotting to confirm if increased mRNA levels translate to higher protein expression.
-
Functional Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for ABCG2) to measure efflux activity via flow cytometry or fluorescence microscopy.[4][9][11] A decrease in intracellular fluorescence in resistant cells compared to parental cells suggests increased efflux.
-
-
Therapeutic Strategy: If ABC transporter overexpression is confirmed, consider co-treatment with known inhibitors of these pumps (e.g., verapamil for P-gp, Ko143 for ABCG2).[4]
-
-
Analyze Apoptotic Pathways:
-
Hypothesis: Resistant cells may have developed mechanisms to evade apoptosis (programmed cell death).
-
Experimental Approach:
-
Western Blot Analysis of Apoptosis Markers: Compare the expression and cleavage of key apoptotic proteins in sensitive versus resistant cells following treatment with this compound. Key markers include:
-
Caspases: Look for cleavage of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7). The appearance of cleaved fragments indicates caspase activation.[3][12][13]
-
PARP: Poly(ADP-ribose) polymerase is a substrate of activated caspase-3. Detection of cleaved PARP is a hallmark of apoptosis.[3][14]
-
Bcl-2 Family: Examine the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Upregulation of anti-apoptotic proteins can confer resistance.[3][14]
-
-
-
Therapeutic Strategy: If apoptosis evasion is identified, consider combination therapies with agents that can restore apoptotic sensitivity (e.g., BH3 mimetics).
-
-
Investigate Pro-Survival Signaling Pathways:
-
Hypothesis: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common mechanism of drug resistance.[15][16][17]
-
Experimental Approach:
-
Western Blot Analysis: Assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in resistant versus parental cells, both at baseline and after drug treatment. Increased phosphorylation of Akt (at Ser473) and downstream targets like S6 ribosomal protein indicates pathway activation.
-
-
Therapeutic Strategy: If the PI3K/Akt/mTOR pathway is hyperactivated, combination therapy with a PI3K or mTOR inhibitor (e.g., rapamycin, everolimus) could re-sensitize the cells to this compound.[16][18][19]
-
Visualizing a Key Resistance Pathway: PI3K/Akt/mTOR
Caption: A stepwise workflow for identifying and overcoming acquired drug resistance.
Summary of Key Troubleshooting Points
| Problem | Possible Cause | Recommended Action |
| Inconsistent IC50 values | Cell line instability, inconsistent drug concentration, variations in cell seeding density, contamination. | Regularly verify resistance markers, prepare fresh drug solutions, standardize cell seeding protocols, and test for mycoplasma. |
| Lack of response to drug | Low or no target expression, intrinsic resistance mechanisms (e.g., high basal ABC transporter activity). | Quantify target expression (qPCR/Western blot), assess baseline ABC transporter activity. |
| Acquired resistance | Increased drug efflux, apoptosis evasion, activation of pro-survival pathways. | Perform qPCR/Western blot for ABC transporters and apoptosis markers, analyze phosphorylation status of signaling proteins (e.g., Akt). |
| Combination therapy not effective | Incorrect resistance mechanism targeted, suboptimal drug concentrations, antagonism. | Re-evaluate the primary resistance mechanism, perform a full dose-matrix to assess for synergy (CI analysis). |
References
-
Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426–437. [Link]
-
Moitra, K., & Dean, M. (2011). ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance. Cancer Biology & Therapy, 11(10), 897-904. [Link]
- BenchChem. (2025).
-
Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 3-12. [Link]
- BenchChem. (2025). Application Notes and Protocols for Western Blot-Based Detection of Apoptosis Markers.
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Zhang, Y., & Wang, Y. (2015). Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection. Methods in Molecular Biology, 1267, 247-257. [Link]
-
Gottesman, M. M., Ambudkar, S. V., & Szakács, G. (2009). Evaluation of current methods used to analyze the expression profiles of ATP-binding cassette transporters yields an improved drug-discovery database. Molecular Cancer Therapeutics, 8(7), 2057–2066. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Crolibulin Resistance in Cancer Cells.
-
Lee, S., & Kim, J. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (222). [Link]
-
Troutman, M. D., & Thakker, D. R. (2013). Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. Current Protocols in Toxicology, 57, 24.5.1-24.5.15. [Link]
-
Lee, S., & Kim, J. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (222). [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74. [Link]
-
Goldie, J. H., & Coldman, A. J. (1991). Drug Resistance-Reversal Strategies: Comparison of Experimental Data With Model Predictions. Journal of the National Cancer Institute, 83(21), 1574–1580. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Dymshits, G., et al. (2023). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 28(14), 5396. [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Video]. YouTube. [Link]
-
Chong, W. C. (2023, May 13). How to solve the problem from cell viability test? [Online forum post]. ResearchGate. [Link]
- BenchChem. (2025).
-
Al-Qaisi, Z. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 2596-2605. [Link]
-
Khan, I., et al. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Current Cancer Drug Targets, 18(10), 999-1011. [Link]
-
ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... [Image]. Retrieved from [Link]
-
Reagan-Shaw, S., & Ahmad, N. (2015). Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy. Current Pharmaceutical Design, 21(28), 4046-4054. [Link]
-
Vasan, N., et al. (2024). Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer. Seminars in Cancer Biology, 98, 1-13. [Link]
-
Al-Qaisi, Z. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 2596-2605. [Link]
-
Kopecka, J., et al. (2020). Combination therapy in combating cancer. Expert Opinion on Therapeutic Targets, 24(4), 281-294. [Link]
-
Wang, X., et al. (2022). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. International Journal of Molecular Sciences, 23(19), 11886. [Link]
-
Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426–437. [Link]
-
Chan, P. W. Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Journal of Medicinal Chemistry, 63(15), 8234–8252. [Link]
-
Wang, X., et al. (2022). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. International Journal of Molecular Sciences, 23(19), 11886. [Link]
-
Wu, R. C., et al. (2022). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton Transactions, 51(20), 8011-8020. [Link]
-
Biomaterials Science. (2022). Drug carrier-assisted combined chemo- and radionuclide therapy for tumors of diverse origins: effects of therapeutic schemes on tumor responses. Biomaterials Science, 10(15), 4206-4219. [Link]
-
LIDE Biotech. (n.d.). Target Identification & HIT Discovery to Find New Cancer Targets. Retrieved from [Link]
-
Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-467. [Link]
-
Al-Harbi, S., & Al-Anazi, M. (2025). Combination therapy in cancer: The potential of tetrandrine as a polytherapy for acute myeloid leukemia. Leukemia Research, 153, 107548. [Link]
-
Broad Institute. (n.d.). Combination Therapies to Overcome Resistance. Retrieved from [Link]
-
Zhang, M., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 999140. [Link]
-
Zender, L., & Lowe, S. W. (2014). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Symposia on Quantitative Biology, 79, 15-22. [Link]
-
Liang, T. J., et al. (2023). Combination therapies for cancer: challenges and opportunities. Cancer Communications, 43(5), 580-583. [Link]
Sources
- 1. Methods to evaluate transporter activity in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for 2-Morpholin-4-yl-quinolin-8-ol Bioactivity Screening
Document ID: MQ8-TSE-2026-01
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for bioactivity screening of 2-Morpholin-4-yl-quinolin-8-ol and its analogs. This document is designed for researchers, scientists, and drug development professionals. The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Specifically, the 8-hydroxyquinoline (8-HQ) moiety is a well-established pharmacophore known for its chelating properties and diverse biological applications.[2] The addition of a morpholine group can further enhance pharmacokinetic properties, making this class of compounds a promising area for drug discovery.[3]
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the screening cascade. Our goal is to empower you to generate reliable, reproducible data by understanding the causality behind experimental choices and potential pitfalls.
Section 1: Compound Management & Quality Control
The reliability of any screening data begins with proper handling of the test compound. Poor solubility and stability are frequent sources of experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous assay buffer or cell culture medium. What are the primary causes and solutions?
A1: This is a common issue for lipophilic compounds. Low aqueous solubility is a major obstacle in early drug development.[4][5]
-
Underlying Cause: The quinoline core is relatively hydrophobic. While the morpholine and hydroxyl groups add some polarity, the overall molecule may have limited solubility in purely aqueous systems, especially at higher concentrations required for dose-response studies.
-
Troubleshooting Steps:
-
Check DMSO Concentration: Ensure the final concentration of your DMSO (or other organic solvent) stock in the assay buffer is at a level that does not cause precipitation and is tolerated by your biological system (typically ≤0.5% for most cell-based assays).
-
Kinetic vs. Thermodynamic Solubility: You are likely observing issues with kinetic solubility, where the compound crashes out after dilution from a DMSO stock.[6] Consider performing a formal kinetic solubility test using nephelometry or a similar high-throughput method to determine the practical concentration limit in your specific assay buffer.[7]
-
Use of Excipients: For in vitro assays, consider the use of solubilizing excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-80) at low concentrations, but be sure to run controls to ensure the excipient itself does not affect the assay outcome.[5]
-
pH Adjustment: The solubility of your compound may be pH-dependent due to the basic nitrogen on the quinoline and morpholine rings. Assess solubility in buffers with slightly different pH values (e.g., 6.8, 7.4, 8.0) to find an optimal condition, provided it is compatible with your assay.
-
Q2: How should I prepare and store my stock solutions of this compound to ensure stability?
A2:
-
Stock Solution: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Store this stock at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Intermediate Dilutions: Create intermediate "working" plates by diluting the primary stock in DMSO. These can also be stored at -20°C.
-
Aqueous Solutions: Prepare final dilutions in aqueous buffer immediately before use. Do not store the compound in aqueous solutions for extended periods unless stability has been confirmed, as hydrolysis or degradation can occur.
-
Light Sensitivity: Quinoline derivatives can be light-sensitive. Store stock solutions in amber vials or protect them from light.
Section 2: High-Throughput Screening (HTS) & Data Integrity
Primary screening is designed to rapidly test thousands of compounds to identify "hits".[8] However, this speed can introduce variability and artifacts.[9]
Troubleshooting Guide: HTS Data Variability
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Explanations |
| High Well-to-Well Variability (High %CV) | 1. Pipetting Errors: Inaccurate liquid handling, especially with small volumes.[10]2. Compound Precipitation: Inconsistent solubility across the plate.3. Edge Effects: Evaporation from wells on the plate perimeter. | 1. Action: Calibrate and validate automated liquid handlers. Use reverse pipetting for viscous solutions.[11]2. Action: Visually inspect plates for precipitation after compound addition. Lower the top screening concentration if needed.3. Action: Do not use the outer rows/columns for test compounds. Fill them with buffer or media to create a humidity barrier. |
| Low Z'-Factor (<0.5) | 1. Weak Assay Signal: Low signal-to-background ratio.2. Inconsistent Controls: High variability in positive or negative control wells.3. Reagent Degradation: Unstable reagents (e.g., enzyme, substrate). | 1. Action: Optimize reagent concentrations (enzyme, substrate, antibody) to maximize the assay window.[8]2. Action: Ensure control compounds are stable and handled correctly. Review dispensing protocols for control wells.3. Action: Prepare fresh reagents for each run. Check storage conditions and expiration dates.[10] |
| Run-to-Run (Batch) Variation | 1. Reagent Batch Differences: Lot-to-lot variability in enzymes, antibodies, or cells.2. Environmental Fluctuations: Changes in incubation temperature or humidity.3. Timing Inconsistencies: Differences in incubation times between runs. | 1. Action: Qualify new batches of critical reagents against the old batch before use in a screen.2. Action: Monitor and log incubator conditions. Ensure consistent temperature and humidity.3. Action: Use automated schedulers and timers to ensure precise and reproducible incubation periods. |
Workflow for a Robust Primary Screening Campaign
Caption: High-level workflow for a typical HTS-based bioactivity screen.
Section 3: Cell-Based Assay Refinement
Cell-based assays provide more physiologically relevant data but also introduce biological complexity and variability.[11][12]
Frequently Asked Questions (FAQs)
Q3: How can I distinguish between targeted bioactivity and general cytotoxicity with this compound?
A3: This is a critical step in hit validation to avoid advancing non-specific cytotoxic compounds.[13][14]
-
Core Principle: A truly active compound should show potency in the primary (target-based) assay at concentrations significantly lower than those causing cell death.
-
Recommended Workflow:
-
Run a Counter-Screen: Simultaneously determine the IC50 from your primary assay and the CC50 (50% cytotoxic concentration) from a general cell viability assay (e.g., CellTiter-Glo®, MTS, or resazurin) using the same cell line, compound treatment duration, and conditions.
-
Calculate the Selectivity Index (SI): The SI is a crucial metric calculated as:
SI = CC50 / IC50
-
Interpretation:
-
SI > 10: Generally indicates that the observed activity is not due to non-specific cytotoxicity and warrants further investigation.
-
SI < 10: Suggests that the compound's activity in the primary assay is likely a consequence of general cell toxicity. These compounds are often deprioritized.
-
-
Q4: My cell-based assay results are inconsistent. What cellular factors should I investigate?
A4: Cellular health and consistency are paramount for reproducible data.[15]
-
Cell Passage Number: High passage numbers can lead to phenotypic drift. Always use cells within a validated, low-passage range. Record the passage number for every experiment.
-
Cell Seeding Density: Inconsistent seeding density leads to variable cell numbers at the time of the assay, affecting results. Use an automated cell counter and ensure a uniform cell suspension before plating.
-
Mycoplasma Contamination: Mycoplasma is a common, often undetected, contamination that can drastically alter cell metabolism and response to stimuli. Test your cell cultures for mycoplasma regularly (e.g., monthly) using a PCR-based method.[11]
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones, impacting cell growth and signaling. Test and qualify new lots of FBS before putting them into general use.
Decision Tree for Troubleshooting Cell-Based Assays
Caption: A logical decision tree for diagnosing common cell assay issues.
Section 4: Early ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is essential to identify compounds with drug-like potential and avoid late-stage failures.[16][17][18]
Frequently Asked Questions (FAQs)
Q5: What are the essential, first-tier in vitro ADME/Tox assays I should run for a promising hit like this compound?
A5: The goal of early profiling is to get a snapshot of the compound's potential liabilities using high-throughput assays.[17] A standard panel includes:
| Assay Type | Property Measured | Common Method | Interpretation & Potential Issues |
| Solubility | Thermodynamic & Kinetic Solubility | HPLC-UV, Nephelometry | Low solubility can hinder absorption and cause formulation issues.[19] |
| Permeability | Intestinal Absorption Potential | PAMPA (Parallel Artificial Membrane Permeability Assay) | Low permeability suggests poor oral absorption. PAMPA is a good first screen before Caco-2.[20] |
| Metabolic Stability | Rate of metabolism by liver enzymes | Liver Microsome Stability Assay (HLM/MLM) | High clearance suggests a short half-life in vivo. The 8-hydroxy position could be a site for glucuronidation. |
| CYP Inhibition | Potential for drug-drug interactions | Cytochrome P450 (CYP) Inhibition Panel (e.g., 3A4, 2D6) | Inhibition of major CYP isoforms is a significant red flag for clinical development.[20] |
| Cytotoxicity | General cellular toxicity | Panel of cell lines (e.g., HepG2 for liver toxicity) | Provides a broader view of toxicity beyond the primary assay cell line. |
| Cardiotoxicity | Risk of cardiac arrhythmia | hERG Binding or Functional Assay | Inhibition of the hERG potassium channel is a major cause of drug withdrawal.[21] |
Q6: My compound shows high clearance in the liver microsome stability assay. What does this mean and what's next?
A6: High clearance (low stability) in human liver microsomes (HLM) indicates that the compound is rapidly metabolized, which often translates to poor bioavailability and a short half-life in vivo.
-
Next Steps:
-
Metabolite Identification: Use LC-MS/MS to identify the specific site(s) of metabolism on the molecule. Common metabolic pathways for this scaffold could include oxidation of the quinoline or morpholine rings, or conjugation (glucuronidation) at the 8-hydroxyl group.
-
Structure-Activity Relationship (SAR) Modification: Once the "metabolic hotspot" is identified, medicinal chemists can attempt to block that position to improve stability. For example, if the morpholine ring is being oxidized, they might synthesize analogs with modifications at that site. This process is known as "metabolic shunting."
-
Section 5: Data Analysis & Interpretation
Accurate data analysis is crucial for making correct decisions about which compounds to advance.
Frequently Asked questions (FAQs)
Q7: I'm having trouble fitting a proper sigmoidal curve to my dose-response data to calculate an IC50/EC50. What are the common reasons?
A7: A poor curve fit can invalidate your potency calculation. The issue often lies with the data quality or the underlying biology.[22][23]
-
Incomplete Curve: The most common issue is not testing a wide enough concentration range. A full curve requires a defined top plateau (0-10% inhibition) and a bottom plateau (>80-90% inhibition). If your curve does not plateau at the bottom, the IC50 is simply "less than" the lowest concentration tested. If it doesn't reach 50% inhibition, the IC50 is "greater than" the highest concentration tested.[22][24]
-
Shallow Hill Slope: A slope factor significantly different from 1.0 can indicate non-ideal binding behavior, positive/negative cooperativity, or assay artifacts.
-
Biphasic or U-shaped Curves: These complex curves can indicate multiple mechanisms of action, off-target effects at high concentrations, or compound insolubility/aggregation. Do not force a standard four-parameter logistic fit onto such data.
-
Data Normalization: Ensure you are normalizing correctly. The "top" of the curve should be your negative control (e.g., DMSO only, 0% inhibition), and the "bottom" should be your positive control (100% inhibition).[22]
Q8: What is the difference between IC50 and EC50, and which one should I use?
A8: The choice depends entirely on the nature of your assay's response.[25]
-
IC50 (Half Maximal Inhibitory Concentration): Use this when you are measuring the inhibition of a biological process. The response curve goes down as the compound concentration increases. Examples: enzyme inhibition, cell growth inhibition.[25]
-
EC50 (Half Maximal Effective Concentration): Use this when you are measuring the activation or stimulation of a biological process. The response curve goes up as the compound concentration increases. Examples: receptor agonism, gene expression induction.[24][25]
For this compound, you will most likely be calculating an IC50 value in cancer or antimicrobial screens, or an EC50 if you were screening for activation of a specific pathway.
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Vertex AI Search.
- IC50, EC50 and Kd: What is the Difference and Why Do They matter? - Promega Connections. (2025). Promega.
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
- 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. GraphPad.
- In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery.
- Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Unknown Source.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Unknown Source.
- Guidelines for accurate EC50/IC50 estim
- Optimizing Drug Solubility. (2017). Contract Pharma.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Unknown Source.
- A beginners guide to ADME Tox. (2024). Cell Guidance Systems.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC.
- Troubleshooting. BioAssay Systems.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Drug solubility: why testing early m
- Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). NIH.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Unknown Source.
- A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
- How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems.
- Toxicology Research. RSC Publishing.
- Biological activities of quinoline deriv
- Biological activities of morpholine derivatives and molecular targets involved.. (2024).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI.
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 5. contractpharma.com [contractpharma.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 13. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. cellgs.com [cellgs.com]
- 21. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 23. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. clyte.tech [clyte.tech]
- 25. promegaconnections.com [promegaconnections.com]
Technical Support Center: A Guide to the Handling and Stability of 2-Morpholin-4-yl-quinolin-8-ol
Introduction: Welcome to the technical support guide for 2-Morpholin-4-yl-quinolin-8-ol. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. While a potent research tool, quinolin-8-ol derivatives can present stability challenges in solution, leading to issues with experimental reproducibility and data interpretation. The core of this compound's reactivity lies in its 8-hydroxyquinoline (also known as oxine) scaffold, which is susceptible to oxidation, photodegradation, and pH-dependent effects.[1][2][3] This guide provides a systematic, experience-driven approach to troubleshoot and prevent these common stability issues, ensuring the integrity of your results.
Part 1: Troubleshooting Guide
This section addresses active problems you may be encountering during your experiments. Each issue is followed by an explanation of the underlying chemical principles and a step-by-step protocol for resolution.
Q1: My solution of this compound is changing color (e.g., turning yellow/brown). What is happening and how can I stop it?
A1: Root Cause Analysis & Immediate Mitigation
A visible color change in your solution is a primary indicator of chemical degradation. The phenolic hydroxyl group on the quinolin-8-ol ring is highly susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, trace metal ion contaminants, and light.[4] This process forms quinone-like species and other colored byproducts, reducing the concentration of your active compound and introducing potentially confounding variables into your assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Detailed Protocol for Preparing a Stable Stock Solution:
-
Solvent Preparation (Critical Step): The quality of your solvent is paramount. For dimethyl sulfoxide (DMSO), use an anhydrous grade from a freshly opened bottle. DMSO is highly hygroscopic; absorbed water can affect compound stability.[5][6] For other solvents, consider sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[7][8]
-
Weighing and Dissolution: Weigh the solid compound rapidly. Perform the dissolution in a vial that can be securely sealed. For maximum stability, this should be done under an inert atmosphere (e.g., inside a glovebox).[9][10]
-
Vessel and Storage: Use amber glass vials to prevent light exposure, as quinoline structures are known to be susceptible to photodegradation.[11][12][13] After dissolution, flush the headspace of the vial with argon or nitrogen before capping tightly.
-
Storage Conditions: Store stock solutions at -20°C or -80°C. To avoid issues related to repeated freeze-thaw cycles, which can introduce moisture, prepare small, single-use aliquots.[14]
Q2: I'm observing poor reproducibility in my bioassays. Could compound instability be the cause?
A2: Assessing Compound Integrity Over Time
Yes, poor reproducibility is a classic symptom of compound instability. If the compound degrades in your stock solution or in the final assay medium, its effective concentration will decrease over the course of the experiment, leading to variable results. The 8-hydroxyquinoline moiety is a known metal chelator, and its interaction with ions in your media can also alter its biological activity.[2][3][15]
Experimental Protocol: HPLC-Based Stability Assessment
This experiment will quantify the stability of your compound in a chosen solvent over a relevant time course.
-
Preparation: Prepare a solution of this compound in your desired solvent (e.g., DMSO, cell culture medium) at the working concentration.
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot onto an appropriate HPLC system (e.g., C18 column with a UV detector set to the compound's λ-max). Record the peak area of the parent compound.
-
Incubation: Store the solution under your typical experimental conditions (e.g., 37°C incubator, room temperature on the benchtop).
-
Subsequent Timepoints: Inject identical volumes at set timepoints (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis: Calculate the percentage of the parent compound remaining at each timepoint relative to T=0. A loss of >10% over the experimental duration often indicates a stability issue that needs to be addressed.
Data Summary: Solvent Selection Guide
| Solvent | Pros | Cons & Mitigation Strategies |
| DMSO | High solubility for many organics. | Hygroscopic (absorbs water)[5]; can oxidize some compounds. Mitigation: Use anhydrous grade, aliquot, store under inert gas. |
| Ethanol | Less toxic to cells than DMSO. | Lower solubilizing power for some compounds; potential for esterification with acidic impurities. Mitigation: Use absolute (200 proof) ethanol. |
| Aqueous Buffers | Physiologically relevant. | Solubility is often low and pH-dependent; risk of hydrolysis; metal ions can catalyze degradation.[3] Mitigation: Prepare fresh daily; check for precipitation; consider using metal-chelating buffers like HEPES over phosphate. |
Q3: The compound is precipitating out of my aqueous buffer. How can I improve its solubility and stability?
A3: Managing pH-Dependent Solubility and Chelation Effects
Precipitation from aqueous media is a common problem, especially when diluting a concentrated DMSO stock.[16] The solubility of this compound is influenced by two key functional groups: the weakly acidic 8-hydroxyl group (pKa ~9.9 for the parent 8-HQ) and the basic morpholine nitrogen.[1]
-
At acidic pH: The morpholine nitrogen will be protonated, increasing aqueous solubility.
-
At alkaline pH: The 8-hydroxyl group will be deprotonated to the phenoxide, which can also increase solubility but may enhance susceptibility to oxidation.
Workflow for Optimizing Aqueous Solutions:
Caption: Decision tree for resolving aqueous precipitation.
Recommendations:
-
Minimize Final DMSO: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically well below 1%, to avoid solvent-induced precipitation.
-
pH Screening: Test the compound's solubility in a small range of buffers (e.g., pH 6.0, 7.4, 8.0) to find the optimal pH for your experiment.
-
Avoid Phosphate Buffers if Possible: The 8-hydroxyquinoline core is a potent metal chelator.[3][17] If your buffer contains divalent cations (e.g., Ca²⁺, Mg²⁺) and phosphate, you risk precipitating insoluble metal-phosphate-compound complexes. Consider using organic buffers like HEPES or MOPS.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound? A: Solid material should be stored in a tightly sealed container, protected from light (in an amber vial), and kept in a desiccator at -20°C to minimize exposure to moisture and heat.
Q2: What is the best solvent for preparing a concentrated stock solution? A: Anhydrous, high-purity DMSO is typically the solvent of choice for creating high-concentration stock solutions (e.g., 10-50 mM).[6] Its high solubilizing power and low freezing point are advantageous for long-term storage.
Q3: How should I prepare working solutions for cell-based assays? A: Prepare working solutions fresh for each experiment by diluting your concentrated DMSO stock into the final cell culture medium. Add the stock solution to the medium while vortexing to ensure rapid dispersion and minimize local concentration effects that can cause precipitation.
Q4: Are there any known incompatibilities with common reagents or plastics? A: Avoid strong oxidizing agents. Due to its chelating nature, the compound may interact with any free metal ions in your system. While stable with standard laboratory plastics like polypropylene for short durations, long-term storage should always be in glass vials to prevent potential leaching or absorption.
References
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. Available at: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]
-
MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Available at: [Link]
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. Available at: [Link]
-
ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY). Available at: [Link]
-
Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Available at: [Link]
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO₂ suspension. OSTI.GOV. Available at: [Link]
-
Berliner, E. (1978). Kinetics and mechanism of iodination of 8-hydroxyquinoline. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]
-
Reddit. (2021). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Available at: [Link]
-
Waybright, T., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Available at: [Link]
-
El-Ghamry, H. A., & Fathalla, S. K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. Available at: [Link]
-
Wiley Online Library. (2010). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available at: [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline. Available at: [Link]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for? Available at: [Link]
-
DC Fine Chemicals. (n.d.). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Available at: [Link]
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]
Sources
- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. autechindustry.com [autechindustry.com]
- 4. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. web.mit.edu [web.mit.edu]
- 9. fauske.com [fauske.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Optimization of 2-Morpholin-4-yl-quinolin-8-ol
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the in vivo optimization of 2-Morpholin-4-yl-quinolin-8-ol and related heterocyclic compounds. The unique structure of this molecule, featuring a quinoline core, a morpholine substituent, and an 8-hydroxy group, presents a specific set of challenges and opportunities in preclinical development. This document is structured in a problem-oriented question-and-answer format to directly address the practical issues encountered during experimental work, from initial formulation to efficacy and safety studies. Our goal is to provide not only solutions but also the underlying scientific rationale to empower you to make informed decisions in your research.
Section 1: Pre-formulation and Physicochemical Challenges
This initial phase is critical for understanding the intrinsic properties of this compound. Problems encountered here will cascade through all subsequent in vivo experiments if not adequately addressed.
Question: My initial aqueous solubility for this compound is extremely low (<1 µg/mL). What are the likely structural reasons, and what are my primary options?
Answer: The poor aqueous solubility is expected and stems from the compound's core structure. The quinoline ring system is large, aromatic, and hydrophobic. While the morpholine and hydroxyl groups add some polarity, their contribution is often insufficient to overcome the lipophilicity of the core scaffold.[1][2] According to the principles of medicinal chemistry, solubility is governed by a balance between lipophilicity (logP) and the energy of the crystal lattice (related to melting point).[3] Your primary challenge is to overcome these two factors.
-
Causality: High lipophilicity drives the molecule out of the aqueous phase, while strong intermolecular interactions in the solid state (crystal lattice energy) require significant energy to break apart, further hindering dissolution.
-
Initial Strategies:
-
pH Modification: The morpholine nitrogen is basic (pKa ~4-5), and the 8-hydroxyl group is weakly acidic (pKa ~9-10). You must determine the experimental pKa. Creating a salt by adjusting the pH to be ~2 units below the morpholine pKa (e.g., using HCl or citrate buffer) can protonate the nitrogen, dramatically increasing solubility.
-
Co-solvents: For early-stage animal studies, using co-solvents like DMSO, PEG400, or ethanol can be effective. However, be mindful of their potential toxicity and effects on the biological system.[4] A common starting point is a vehicle containing 10% DMSO, 40% PEG400, and 50% saline.
-
Structural Modification: While more involved, consider if non-critical hydrophobic regions of the quinoline core can be modified or if additional polar groups can be introduced without compromising biological activity.[2] This is a medicinal chemistry effort that should be guided by structure-activity relationship (SAR) data.
-
Section 2: Formulation Development for Animal Dosing
Once you have a basic understanding of the compound's properties, the next step is to develop a vehicle suitable for reliable administration in animal models.
Question: I'm seeing precipitation of my compound when I dilute my DMSO stock into saline for IV injection. How can I prevent this and create a stable parenteral formulation?
Answer: This is a classic and dangerous problem known as "crashing out," which can cause embolisms in animals. It occurs because the compound is soluble in the DMSO stock but not in the final aqueous vehicle. You need a formulation that can maintain solubility at the final concentration.
-
Causality: The high concentration of DMSO keeps the compound solubilized. When this is diluted into an aqueous environment, the solvating power of the DMSO is lost, and the compound's inherent poor aqueous solubility causes it to precipitate.
-
Recommended Solutions:
-
Use of Complexing Agents: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are powerful tools. These molecules have a hydrophobic interior that can encapsulate your compound, while their hydrophilic exterior keeps the entire complex soluble in water.
-
Surfactant-based Systems: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS 15 can form micelles that entrap the drug molecule, preventing precipitation.
-
Lipid-based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[5]
-
Protocol: Preparation of an HP-β-CD Formulation for IV Administration
This protocol provides a self-validating method for creating a cyclodextrin-based solution.
-
Objective: To prepare a 1 mg/mL solution of this compound in a 20% (w/v) HP-β-CD solution.
-
Materials: this compound, HP-β-CD, Sterile Water for Injection (WFI).
-
Procedure:
-
Prepare a 20% HP-β-CD solution by dissolving 2g of HP-β-CD in 10 mL of WFI. Gentle warming (to ~40°C) and sonication can aid dissolution. Allow to cool to room temperature.
-
Weigh 10 mg of the compound and add it to the 10 mL of 20% HP-β-CD solution.
-
Vortex vigorously and/or sonicate the mixture for 30-60 minutes. The solution should become clear. If it does not, gentle warming may be attempted.
-
Validation Step: After preparation, let the solution stand for 1-2 hours at room temperature. Visually inspect for any signs of precipitation or cloudiness against a black and white background.
-
Final Step: Filter the solution through a 0.22 µm sterile filter to ensure sterility and remove any undissolved particulates before injection.
-
Table 1: Example Formulation Strategies for In Vivo Studies
| Formulation Type | Composition Example | Route | Key Advantage | Main Consideration |
| Aqueous Co-solvent | 10% DMSO, 40% PEG 400, 50% Saline | IV, IP, PO | Simple to prepare for initial screens. | Potential for precipitation upon dilution; co-solvent toxicity.[4] |
| Cyclodextrin Solution | 1-5 mg/mL Drug in 20-40% HP-β-CD in WFI | IV, IP, SC, PO | High solubilization capacity; low toxicity. | Can be viscous at high concentrations. |
| Nanosuspension | 2-10% Drug, 1% Stabilizer (e.g., Poloxamer 188) | IV, PO | High drug loading; suitable for very insoluble compounds. | Requires specialized equipment (e.g., high-pressure homogenizer).[6] |
| Lipid-based (SEDDS) | 10% Drug, 40% Labrasol®, 30% Cremophor® EL, 20% PEG 400 | PO | Enhances oral absorption by utilizing lipid pathways.[5] | Complex to develop; potential for GI side effects. |
Section 3: Pharmacokinetics (PK) and Metabolism
Understanding how the body processes your compound is key to optimizing its therapeutic effect. The quinoline and morpholine moieties are both susceptible to metabolic transformations.
Question: My compound shows very high clearance and poor oral bioavailability in mice. What are the likely metabolic hotspots on this compound?
Answer: High clearance and low bioavailability strongly suggest extensive first-pass metabolism. The structure of your compound has several "metabolic hotspots" that are likely targets for cytochrome P450 (CYP) enzymes in the liver.[7]
-
Causality & Likeliness of Metabolic Pathways:
-
Quinoline Ring Oxidation: The electron-rich quinoline ring is a prime target for hydroxylation by CYP enzymes at various positions.
-
Morpholine Ring Metabolism: The morpholine ring can undergo several transformations. The most common is oxidation at the carbon adjacent to the nitrogen, leading to ring opening.[8] This is a well-documented metabolic liability for morpholine-containing drugs.
-
Glucuronidation of 8-OH: The phenolic 8-hydroxyl group is an ideal handle for Phase II conjugation reactions, particularly UGT-mediated glucuronidation. This process adds a large, polar sugar moiety, rapidly clearing the compound via the kidneys or bile.
-
N-dealkylation: While less common for a cyclic amine like morpholine compared to linear amines, cleavage of the morpholine ring from the quinoline core is possible.
-
Troubleshooting Workflow: Poor Oral Bioavailability
This diagram outlines a logical process for diagnosing and addressing the causes of poor oral bioavailability.
Section 4: In Vivo Efficacy and Safety
The ultimate goal is to demonstrate a therapeutic effect in an animal model without causing undue toxicity. The 8-hydroxyquinoline scaffold presents a specific consideration here.
Question: I'm observing unexpected toxicity in my animal studies that doesn't seem related to my primary target. Could the 8-hydroxyquinoline core be the cause?
Answer: Yes, this is a critical consideration. The 8-hydroxyquinoline (8-HQ) moiety is a well-known, potent metal chelating agent.[9] The nitrogen at position 1 and the hydroxyl group at position 8 form a "pincer" that can bind essential metal ions like Zn²⁺, Cu²⁺, and Fe³⁺.
-
Causality: This chelation activity can disrupt the function of metalloenzymes, which are critical for countless cellular processes. By sequestering essential metal cofactors, your compound could be inducing off-target toxicity that is completely independent of its intended pharmacological activity.[10] Some 8-HQ derivatives have been explored for anticancer activity precisely because of their ability to disrupt metal homeostasis in tumor cells.[11][12]
-
Investigative Steps:
-
In Vitro Chelation Assay: Perform a simple spectroscopic assay (e.g., using a colorimetric indicator) to confirm if your compound actively chelates physiologically relevant metals.
-
Structural Analogs: Synthesize and test an analog where the 8-hydroxyl group is blocked (e.g., converted to an 8-methoxy group). If this analog retains the desired on-target activity but has a significantly improved toxicity profile, it strongly implicates metal chelation as the source of the toxicity.
-
Dose and Regimen: Toxicity is often dose-dependent. Evaluate if a lower dose or a different dosing schedule can maintain efficacy while remaining below the toxic threshold.
-
Potential Metabolic Pathways Diagram
This diagram illustrates the likely points of metabolic attack on the this compound structure.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for a first-in-mouse exploratory efficacy study?
-
A: A common starting point is 10 mg/kg, administered by the intended clinical route (e.g., oral gavage). This is a pragmatic dose that is often high enough to see a pharmacological effect if the compound is potent and has reasonable exposure, but typically low enough to avoid acute toxicity. Dose-ranging studies (e.g., 3, 10, 30 mg/kg) should be conducted subsequently.
Q2: How do I choose between mouse and rat for my initial PK studies?
-
A: Mice are often used first due to lower compound requirements and cost. However, rats are larger, making serial blood sampling from a single animal easier and reducing inter-animal variability. If your compound is a substrate for specific transporters or CYPs that differ significantly between species, this may also influence your choice.
Q3: My compound appears to be a substrate for an efflux transporter like P-glycoprotein (P-gp). What are the implications?
-
A: P-gp efflux is a major cause of poor oral absorption and low brain penetration.[5] If your compound is a P-gp substrate, it will be actively pumped out of intestinal cells back into the gut lumen and out of the brain at the blood-brain barrier. Strategies to overcome this include co-dosing with a P-gp inhibitor (for research purposes only) or, more preferably, modifying the molecule to reduce its affinity for the transporter.[13]
Q4: Can I use the same formulation for my toxicology studies that I used for my efficacy studies?
-
A: Yes, and it is highly recommended. Using the same formulation ensures that the exposure profile is consistent and that any observed toxicity is not due to the vehicle itself. Regulatory agencies require that the formulation used in pivotal toxicology studies be the one intended for clinical use, or one that is very similar.
References
-
ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Available from: [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Available from: [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
PubMed. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Available from: [Link]
-
PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]
-
ResearchGate. (n.d.). Improving solubility via structural modification. Available from: [Link]
-
National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
PubMed. (2020). Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. Available from: [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Available from: [Link]
-
MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available from: [Link]
-
ResearchGate. (n.d.). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Available from: [Link]
-
PLOS One. (2025). Potential Azo-8-hydroxyquinoline derivatives as multi-target lead candidates for Alzheimer’s disease: An in-depth in silico study of monoamine oxidase and cholinesterase inhibitors. Available from: [Link]
-
ResearchGate. (2023). LEAD OPTIMIZATION STUDIES ON NOVEL QUINOLINES DERIVATIVES AS CYP- 450 INHIBITOR BY USING IN-SILICO MODULATION. Available from: [Link]
-
American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. Available from: [Link]
-
ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]
-
Semantic Scholar. (n.d.). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Available from: [Link]
-
MDPI. (n.d.). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Available from: [Link]
-
National Institutes of Health. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]
-
Semantic Scholar. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]
-
PubMed. (2017). Improvement in aqueous solubility achieved via small molecular changes. Available from: [Link]
-
PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Available from: [Link]
-
National Institutes of Health. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available from: [Link]
-
ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]
-
ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. Available from: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Selectivity of 2-Morpholin-4-yl-quinolin-8-ol and its Analogs
Welcome to the technical support center for researchers working with quinoline-based compounds, specifically focusing on the 2-Morpholin-4-yl-quinolin-8-ol scaffold. This guide is designed to provide in-depth, practical solutions to a common and critical challenge in drug discovery and chemical biology: enhancing the selectivity of a lead compound for its intended protein target. Poor selectivity can lead to ambiguous experimental results, cellular toxicity, and a dead-end for a promising therapeutic candidate.
This document moves beyond simple protocols to explain the underlying principles of selectivity, offering troubleshooting advice and strategic workflows in a direct question-and-answer format. Our goal is to empower you to rationally design and validate more precise chemical tools for your research.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: I'm working with this compound. What are its likely protein targets and why is selectivity a major concern?
The this compound structure belongs to a class of compounds, quinoline derivatives, known for a broad range of biological activities.[1][2] The quinoline core is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[3] The structural similarity of the quinoline ring system to the purine ring of ATP makes it a prime candidate for binding to the ATP-binding site of protein kinases.[4]
However, the human genome contains over 500 protein kinases (the "kinome"), many of which share highly conserved ATP-binding pockets.[5] This conservation is the primary reason for the lack of selectivity. Your compound may inhibit the intended target kinase but also show significant activity against dozens of other kinases, leading to "off-target" effects.[6] These off-target activities can confound experimental data, making it difficult to attribute a cellular phenotype solely to the inhibition of your primary target.[7][8]
Furthermore, the 8-hydroxyquinoline (8-HQ) moiety is a well-known metal-chelating agent.[9][10] This activity can be a secondary mechanism of action, potentially disrupting the function of metalloenzymes and contributing to both desired and undesired biological effects.
Q2: My compound shows high potency in a biochemical assay but weak or inconsistent effects in cell-based assays. Could this be a selectivity issue?
This is a classic challenge in drug discovery, and selectivity is often a key factor. Several reasons could explain this discrepancy:
-
Off-Target Engagement in Cells: In a complex cellular environment, your compound is exposed to hundreds of potential off-targets. If a potent off-target kinase is highly expressed in your cell model, it might sequester the compound or trigger a compensatory signaling pathway that masks the effect of inhibiting the primary target.
-
High Cellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations close to the enzyme's Michaelis constant (Km,ATP).[11] However, intracellular ATP levels are typically much higher (1-5 mM).[11] For an ATP-competitive inhibitor, this high concentration of the natural substrate (ATP) will compete with your compound, requiring a much higher concentration of the inhibitor to achieve the same level of target engagement, thus increasing the likelihood of hitting off-targets.[11]
-
Cell Permeability and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps like P-glycoprotein or MRP.[12] The morpholine group is often added to improve solubility and other pharmacokinetic properties, but this doesn't guarantee optimal cellular uptake.[13]
Troubleshooting Guide: My Compound is Non-Selective. What Now?
You've performed a kinome scan and found your compound inhibits multiple kinases with similar potency. This section provides a logical workflow to diagnose the problem and plan your next steps.
Workflow for Addressing Poor Selectivity
Caption: Workflow for diagnosing and addressing poor inhibitor selectivity.
-
Validate Biochemically: The first step is to confirm the initial screening data. Determine the IC50 values for your primary target and the most potent off-targets. A compound is generally considered reasonably selective if there is at least a 10-fold, and preferably >30-fold, difference in potency between the primary target and any off-targets.[14]
-
Confirm in a Cellular Context:
-
Target Engagement: Does your compound actually bind to the intended target in live cells at the concentrations you are using? Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm this.[15]
-
Phospho-Protein Analysis: Use Western blotting to see if your compound inhibits the phosphorylation of a known downstream substrate of your target kinase. Crucially, also check for inhibition of substrates of the most potent off-targets to see if those pathways are being affected in your cellular model.[7]
-
Strategies for Enhancing Selectivity
Q3: How can I rationally modify the structure of this compound to improve its selectivity?
This is the central task of medicinal chemistry, guided by Structure-Activity Relationships (SAR). The goal is to introduce modifications that improve interactions with the target protein while disrupting interactions with off-target proteins.[16]
Caption: Key regions of the this compound scaffold for SAR.
The table below outlines potential modifications and the rationale behind them.
| Region | Modification Strategy | Rationale & Potential Outcome | Key Considerations |
| A: 2-Morpholino Group | - Replace with other cyclic amines (e.g., piperidine, piperazine)[17]- Add substituents to the morpholine ring | The solvent-exposed region of kinase active sites often has more structural diversity than the deeper ATP-binding region. Modifications here can disrupt binding to off-targets without affecting on-target potency. | May significantly alter solubility and pharmacokinetic properties.[13] |
| B: Quinoline Core | - Add small substituents (e.g., Cl, F, CH3) at positions 5, 6, or 7[17][18]- Introduce larger, bulky groups[19] | Electron-withdrawing groups can alter the pKa and hydrogen bonding capacity of the quinoline nitrogens.[18] Bulky groups can create steric clashes in the binding pockets of smaller off-targets, thereby improving selectivity. | Can drastically change the core binding mode. Requires careful synthetic planning.[1] |
| C: 8-Hydroxy Group | - Replace with -OCH3 or -NH2- Shift to a different position (e.g., 6- or 7-hydroxy) | The 8-hydroxy group is a strong metal chelator.[9] Removing or altering this group can eliminate off-target effects related to metal chelation and force reliance on other binding interactions. | This modification will likely have a profound impact on the compound's entire activity profile, including on-target potency. |
Q4: What is a reliable experimental workflow for synthesizing and testing new analogs for selectivity?
A systematic, multi-tiered approach is most efficient.
Protocol: Iterative Workflow for Selectivity Enhancement
-
Design & Synthesis:
-
Based on the SAR principles above, design a small, focused library of 5-10 analogs with single, specific modifications.
-
Synthesize the analogs. A common route involves the chlorination of a 2-morpholinoquinolin-4-ol precursor, followed by nucleophilic substitution with an aniline or other nucleophile.[1]
-
-
Tier 1: Primary Target Potency Screen:
-
Tier 2: Counter-Screen for Selectivity:
-
Take all potent analogs from Tier 1.
-
Screen them in dose-response against the top 3-5 off-targets identified for the original parent compound.
-
Objective: Calculate a selectivity ratio (IC50 off-target / IC50 on-target) for each analog. Prioritize those with the highest ratio.
-
-
Tier 3: Broad Selectivity Profiling:
-
Select the top 1-2 analogs with the best potency and selectivity from Tier 2.
-
Perform a broad kinome panel screen (e.g., against >100 kinases) at a single high concentration (e.g., 1 µM) to ensure no new, unexpected off-targets have been introduced.[14]
-
-
Tier 4: Cellular Validation:
-
Take the final lead candidate(s).
-
Repeat the cellular target engagement and phospho-protein analysis as described in the troubleshooting workflow to confirm that the improved biochemical selectivity translates to a more precise effect in cells.
-
Q5: Can I improve selectivity without performing chemical synthesis?
Yes, to a degree. While chemical modification is the most powerful tool, optimizing your experimental design is crucial for generating reliable data with a non-ideal compound.
-
Use the Right Concentration: The most common experimental error is using an inhibitor at a concentration far above its IC50 value. At 10-100 times the IC50, you are almost certainly engaging multiple off-targets. Perform a careful dose-response experiment in your cellular assay and use the lowest concentration that gives a robust on-target effect (e.g., EC50 or EC80).
-
Mind the ATP: When comparing inhibitors or interpreting IC50 values from different sources, always check the ATP concentration used in the assay. An IC50 value is only meaningful in the context of the ATP concentration at which it was measured.[11] An inhibitor may appear selective at low [ATP] but lose all selectivity at physiological [ATP].
-
Employ a Rescue Experiment: A definitive way to prove an effect is on-target is to perform a rescue experiment. This involves overexpressing a version of your target protein that has a mutation in the binding site (e.g., a "gatekeeper" mutation) rendering it resistant to the inhibitor. If the cellular effect of your compound is reversed in cells expressing the mutant protein, it provides strong evidence for on-target activity.[7]
This guide provides a framework for thinking critically about inhibitor selectivity. By combining careful experimental design, orthogonal validation, and rational chemical modification, you can overcome the challenges of off-target effects and develop a highly selective chemical probe or drug lead.
References
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations.
- Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase.
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, NIH.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent str
- Current Experimental Methods for Characterizing Protein–Protein Interactions. PMC.
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
- Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction.
- Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI, NIH.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
- Discovery of novel targets of quinoline drugs in the human purine binding proteome.
- Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC, NIH.
- Quinolin-4-ones: Methods of Synthesis and Applic
- The quinoline-based drug, N-[4-[1-hydroxy-2-(dibutylamino)ethyl] quinolin-8-yl]-4-azidosalicylamide, photoaffinity labels the multidrug resistance protein (MRP)
- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC, NIH.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Turning liabilities into opportunities: Off-target based drug repurposing in cancer. NIH.
- Investigating Off-Target Effects of Novel Morpholine-Containing Compounds: A Compar
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel targets of quinoline drugs in the human purine binding proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rroij.com [rroij.com]
- 10. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The quinoline-based drug, N-[4-[1-hydroxy-2-(dibutylamino)ethyl] quinolin-8-yl]-4-azidosalicylamide, photoaffinity labels the multidrug resistance protein (MRP) at a biologically relevant site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations | PLOS Computational Biology [journals.plos.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Purification of 2-Morpholin-4-yl-quinolin-8-ol and Analogs
Welcome to the technical support hub for the purification of 2-Morpholin-4-yl-quinolin-8-ol and its analogs. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we have structured this guide to move from quick answers to deep troubleshooting, ensuring you can find the level of detail you need to succeed in your experiments.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions encountered during the purification of morpholino-quinoline derivatives.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities largely depend on the synthetic route. However, for typical syntheses involving nucleophilic aromatic substitution or cyclizations, common impurities include:
-
Starting Material Residue: Unreacted halo-quinolines or morpholine can complicate purification.
-
Regioisomers: In syntheses like the Combes or Friedländer, using unsymmetrical precursors can lead to the formation of isomers that are often difficult to separate.[1]
-
Side-Reaction Products: Self-condensation of reactants or thermal decomposition products can occur, especially in high-temperature reactions.[1]
-
Polymerization Products: Acid-catalyzed reactions may produce polymeric byproducts.[1]
Q2: My purified this compound is yellow, but I expected a white solid. Is it impure?
A2: Not necessarily. While high purity quinoline is often a colorless or white solid, commercial samples and many derivatives can appear yellow due to minor, highly conjugated impurities or slight oxidation.[2] However, a distinct color change or the appearance of a dark oil or tar usually indicates significant impurities or product degradation.
Q3: Why is my compound streaking or "tailing" on a silica gel TLC plate?
A3: This is the most common issue for this class of compounds. Streaking is caused by strong, non-ideal interactions between the basic nitrogen atoms of the morpholine and quinoline rings and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This leads to slow, uneven elution. The solution is typically to add a small amount of a basic modifier, like triethylamine, to your mobile phase to neutralize these acidic sites.[3][4]
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, and it's often an excellent alternative if your compound is unstable on silica gel or is highly polar.[3][4] Since this compound and its analogs are polar, they may show poor retention on standard C18 columns with typical mobile phases. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique specifically designed for separating polar compounds.[5]
Troubleshooting Guides
This section provides in-depth, cause-and-effect troubleshooting for specific purification techniques.
Issue 1: Problems in Column Chromatography (Normal Phase)
Symptom A: Severe Streaking and Poor Separation
-
Underlying Cause: As mentioned in the FAQ, the root cause is the interaction between the basic compound and acidic silica gel. This is particularly pronounced in compounds like this compound, which contain multiple basic nitrogen centers.
-
Solution Workflow:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (NEt₃) is the standard choice.[3][4] Start with 0.1-1% NEt₃ in your solvent system and run a new TLC. You should observe a significant improvement in the spot shape.
-
Deactivate the Silica Gel: For particularly sensitive compounds, you can pre-treat the silica gel. Prepare a slurry of silica in your initial, least polar eluent containing 1-2% triethylamine. Pack the column with this slurry. This ensures all acidic sites are neutralized before the compound is loaded.[4]
-
Switch the Stationary Phase: If streaking persists or if the compound decomposes, switch to a more inert stationary phase.
-
Symptom B: Compound Decomposes on the Column
-
Underlying Cause: The acidic nature of silica gel can catalyze the decomposition of sensitive functional groups.
-
Solution Workflow:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.
-
Implement Solutions from Symptom A: Deactivating the silica with triethylamine or switching to alumina or C18 silica are the primary solutions.[4]
-
Minimize Contact Time: If you must use silica, work quickly. Use a slightly more polar solvent system than usual to elute the compound faster, and consider running the column with slight positive pressure ("flash" chromatography) to reduce residence time.
-
Symptom C: Compound Will Not Elute from the Column
-
Underlying Cause: The compound is too polar for the chosen solvent system and is irreversibly adsorbed onto the stationary phase.
-
Solution Workflow:
-
Re-evaluate Solvent System: Your TLC analysis may have been misleading. The ideal Rf value for column chromatography is around 0.2-0.3.[5] If your compound is at the baseline (Rf=0), your solvent system is not polar enough.
-
Try a More Aggressive Solvent System: For highly polar quinoline derivatives, standard eluents like hexane/ethyl acetate may be insufficient. Switch to a more polar system, such as dichloromethane/methanol.[3]
-
Consider a Modifier for Very Polar Compounds: A stock solution of 10% ammonium hydroxide in methanol can be effective. Using 1-10% of this stock solution in dichloromethane can elute very polar basic compounds.[6]
-
Issue 2: Problems in Recrystallization
Symptom A: Compound "Oils Out" Instead of Crystallizing
-
Underlying Cause: The solution has become supersaturated too quickly, or the melting point of the solute is lower than the boiling point of the solvent. This causes the compound to come out of solution as a liquid phase rather than a solid crystal lattice.
-
Solution Workflow:
-
Re-heat and Add Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent until the solution is clear again, then allow it to cool much more slowly.[3]
-
Induce Crystallization: If slow cooling fails, try to induce crystal formation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[3]
-
Seed Crystals: Add a tiny, pure crystal of the desired compound to the cooled solution. This provides a perfect template for further crystallization.[3]
-
-
Change Solvent System: The chosen solvent may be too good. Try a solvent system where the compound has slightly lower solubility, or use a two-solvent system (one in which it is soluble, and one in which it is not).
-
Symptom B: Very Low Recovery of Crystalline Product
-
Underlying Cause: This usually happens for one of two reasons: either too much solvent was used, or the compound has significant solubility even in the cold solvent.
-
Solution Workflow:
-
Minimize Solvent Usage: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the compound.[3]
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, you can carefully evaporate some of the solvent from the remaining solution (the mother liquor) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and require a second recrystallization.[3]
-
Change the Solvent: Select a solvent in which your compound has very low solubility at cold temperatures.
-
Cool to a Lower Temperature: Instead of cooling to room temperature or in an ice bath (0°C), try using a dry ice/acetone bath (approx. -78°C) if the solvent's freezing point allows.
-
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is a standard method for purifying gram-scale quantities of crude this compound.
1. Solvent System Selection:
-
Using TLC, find a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that provides an Rf value of ~0.2-0.3 for the target compound.
-
Prepare the chosen eluent and add 0.5% triethylamine (v/v). For example, for 1 liter of 95:5 DCM:MeOH, add 945 mL DCM, 50 mL MeOH, and 5 mL NEt₃.
2. Column Packing:
-
Select an appropriate size glass column (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the least polar starting eluent (e.g., pure Hexane or DCM with 0.5% NEt₃).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude material in a minimal amount of the column eluent or a strong solvent like pure DCM.
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. This results in the crude material being adsorbed onto the silica.
-
Carefully add the sample to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, starting with a less polar mixture if a gradient is planned.
-
Collect fractions in test tubes. Monitor the progress by performing TLC on the collected fractions.
-
If separation is poor, a gradient elution can be employed by gradually increasing the solvent polarity (e.g., from 1% MeOH in DCM to 5% MeOH in DCM).[7]
5. Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified compound.
Table 1: Example Solvent Systems for Quinoline Analogs
| Compound Type | Stationary Phase | Example Solvent System (v/v) | Modifier |
| Moderately Polar Basic Quinoline | Silica Gel | 95:5 Dichloromethane/Methanol | 0.5% Triethylamine |
| Non-polar Quinoline Analog | Silica Gel | 80:20 Hexane/Ethyl Acetate | 0.5% Triethylamine |
| Highly Polar or Unstable Basic Quinoline | C18 Silica | 70:30 Water/Acetonitrile | 0.1% Formic Acid |
| Highly Polar Basic Quinoline | Alumina (Basic) | 98:2 Ethyl Acetate/Methanol | None needed |
Protocol 2: Systematic Recrystallization Solvent Screening
This protocol helps you efficiently find a suitable solvent for recrystallizing your product.
1. Preparation:
-
Place a small amount (10-20 mg) of your crude material into several small test tubes.
2. Solvent Testing (at room temperature):
-
Add ~0.5 mL of a different solvent to each test tube. Test a range of polarities (e.g., Water, Ethanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
Observation:
- If the compound dissolves completely, the solvent is too good. It can potentially be used as the "soluble" solvent in a two-solvent system.
- If the compound is completely insoluble, it can be used as the "insoluble" solvent (anti-solvent) in a two-solvent system.
- If the compound is partially soluble, it is a good candidate for a single-solvent recrystallization.
3. Heating Test:
-
Take the test tubes with partially soluble or insoluble compounds and heat them gently in a water or sand bath.
-
Observation:
- A good single-recrystallization solvent is one where the compound is sparingly soluble at room temperature but dissolves completely upon heating.[8]
4. Cooling and Crystallization:
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.
-
Observation: The best solvent will produce a large crop of well-formed crystals upon cooling.
Visualized Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: Logical flow for diagnosing and solving peak streaking issues.
References
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- How to avoid impurities in quinoline cycliz
- Quinoline-impurities.
- Avoiding impurities in the synthesis of heterocyclic compounds. Benchchem.
-
Deodato, D., & Dore, T. M. (2020). Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regulation of Gene Function. Molecules (Basel, Switzerland), 25(9), 2078. [Link]
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
-
Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
DERIVATIVES OF 8-QUINOLINOL. Defense Technical Information Center. [Link]
- Minimizing impurities in the final product of quinoline synthesis. Benchchem.
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Technical Support Center: Purification of Quinoline Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's Guide to the Target Validation of 2-Morpholin-4-yl-quinolin-8-ol as a PI3K Pathway Modulator
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Novel Quinoline-Based Inhibitor
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cellular growth, proliferation, and survival.[1][2] Its frequent hyperactivation in various cancers has made it one of the most pursued targets in oncology drug discovery.[3] The clinical validation of this pathway is evidenced by several FDA-approved drugs that inhibit key nodes such as PI3K and mTOR.[1][4]
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][5][6] Its rigid, planar structure is well-suited for insertion into the ATP-binding pocket of kinases.[7] Furthermore, the morpholine moiety is a versatile pharmacophore frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and target engagement through favorable molecular interactions.[8][9]
This guide focuses on a novel chemical entity, 2-Morpholin-4-yl-quinolin-8-ol (MQO) , which combines these two key pharmacophores. Based on its structural alerts and the extensive history of related compounds, we hypothesize that MQO functions as an inhibitor of the PI3K signaling pathway. The purpose of this document is to provide a comprehensive, field-proven framework for the rigorous validation of this hypothesis. We will detail the critical experiments, explain the scientific causality behind each step, and benchmark MQO's potential performance against established clinical alternatives.
Part 1: Initial In Vitro Characterization and Target Identification
The first principle in validating a new chemical entity is to definitively identify its molecular target(s) and confirm direct engagement in a relevant biological system. The workflow below outlines a systematic approach to move from a broad, unbiased screen to a specific, high-confidence target identification.
Caption: Initial workflow for identifying and validating the direct molecular target of MQO.
Step 1: Broad Kinase Panel Profiling
Expertise & Causality: Before focusing on a specific target, an unbiased screen is essential to understand the compound's selectivity profile and identify potential off-target liabilities early in the discovery process. A broad panel, often comprising over 400 kinases, provides a comprehensive landscape of the compound's interactions.
Experimental Protocol: Radiometric Kinase Assay
-
Compound Preparation: Prepare a stock solution of MQO in 100% DMSO. A standard screening concentration is 1 µM.
-
Kinase Reaction: In a 96-well plate, combine the individual purified kinase, its specific substrate peptide, and [γ-³³P]ATP in a kinase buffer.
-
Incubation: Add MQO (or vehicle control) to the reaction mix and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination & Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP is washed away.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each kinase relative to the DMSO vehicle control. Hits are typically defined as kinases showing >50% or >75% inhibition.
Step 2: Biochemical Potency (IC50) Determination
Expertise & Causality: Once primary hits are identified (hypothetically, PI3K isoforms), the next step is to quantify their potency. The half-maximal inhibitory concentration (IC50) is a critical parameter for ranking compounds and understanding structure-activity relationships.
Experimental Protocol: PI3K Isoform-Specific HTRF Assay
-
Assay Principle: This is a competitive, homogeneous time-resolved fluorescence (HTRF) assay that measures the displacement of biotin-PIP2 from the PI3K enzyme, which in turn disrupts a FRET signal.
-
Reagents: Use recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), a GST-tagged PH domain probe, biotin-PIP2, Europium-labeled anti-GST antibody, and Streptavidin-XL665.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of MQO (e.g., from 10 µM to 0.5 nM).
-
Reaction Setup: Add the PI3K enzyme and the serially diluted MQO to a 384-well plate and incubate briefly.
-
Substrate Addition: Initiate the kinase reaction by adding ATP and biotin-PIP2. Incubate for 1 hour at room temperature.
-
Detection: Stop the reaction and add the HTRF detection reagents. After another 1-hour incubation, read the plate on an HTRF-compatible reader (measuring emissions at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the log concentration of MQO. Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.
Step 3: Cellular Target Engagement
Expertise & Causality: A potent biochemical inhibitor is of little value if it cannot enter a cell and bind its target in a complex intracellular environment. Cellular target engagement assays are a self-validating system that confirms a compound's bioavailability and its ability to interact with the target protein in its native context.[10] The NanoBRET™ assay is a gold-standard method for this purpose.[11][12]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase (e.g., PI3Kα) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the cells in a 96-well white assay plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MQO for a set period (e.g., 2 hours) in the presence of the cell-permeable fluorescent NanoBRET® tracer. The tracer is designed to bind to the ATP pocket of the kinase.
-
Substrate Addition: Add the NanoGlo® Luciferase substrate, which will be catalyzed by NanoLuc® to produce light energy.
-
BRET Measurement: If the fluorescent tracer is bound to the NanoLuc®-kinase fusion, the energy will be transferred, resulting in a BRET signal. If MQO displaces the tracer, the BRET signal will decrease. Measure both donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio. Plot the corrected ratio against the log concentration of MQO to determine the cellular EC50, representing the concentration at which MQO occupies 50% of the target protein.[13]
Part 2: Validating the Mechanism of Action in Cellular Models
With confirmed intracellular target binding, the next logical pillar is to demonstrate that this engagement translates into the intended biological consequence: inhibition of the downstream signaling pathway and a resulting anti-cancer phenotype.
Caption: The PI3K/Akt/mTOR signaling cascade and key validation readouts.
Step 1: Downstream Pathway Modulation (Western Blot)
Expertise & Causality: Western blotting provides a direct visual and semi-quantitative measure of pathway activity. By measuring the phosphorylation status of key downstream nodes like Akt and S6, we can confirm that the upstream inhibition of PI3K by MQO is functionally interrupting the signal cascade.[2] This experiment directly links target engagement to pathway modulation.
Experimental Protocol: Phospho-Akt (Ser473) Western Blot
-
Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., HepG2, MCF-7, or another line with known PI3K pathway activation) in 6-well plates.[5] Once cells reach ~70% confluency, serum-starve them overnight to reduce basal pathway activity.
-
Stimulation & Inhibition: Treat cells with a serial dilution of MQO for 2 hours. Then, stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes. Include positive (stimulated, no inhibitor) and negative (unstimulated) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping & Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to normalize the phospho-signal.
-
Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of p-Akt to total Akt for each condition. Plot this ratio against MQO concentration to determine the cellular IC50 for pathway inhibition.
Step 2: Cellular Phenotype (Anti-Proliferative Assay)
Expertise & Causality: The ultimate goal of an anticancer agent is to stop cancer cell growth. An anti-proliferative assay directly measures this phenotypic outcome. Correlating the GI50 (concentration for 50% growth inhibition) with the IC50 for pathway inhibition provides strong evidence that the observed anti-proliferative effect is driven by the on-target mechanism.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cancer cells in a 96-well clear-bottom white plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of MQO. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). This reagent lyses the cells and provides the substrate for luciferase.
-
Mix the contents on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log concentration of MQO and fit the curve to determine the GI50 value.
Part 3: Comparative Analysis and Selectivity Profiling
A novel compound's potential can only be understood in the context of existing alternatives. Benchmarking against FDA-approved drugs or late-stage clinical candidates provides a clear measure of its potency, selectivity, and potential for differentiation.[14] For this guide, we will compare MQO to Alpelisib (BYL719) , a PI3Kα-selective inhibitor, and Idelalisib , a PI3Kδ-selective inhibitor.[1]
| Parameter | This compound (MQO) | Alpelisib (PI3Kα-selective) | Idelalisib (PI3Kδ-selective) |
| Biochemical IC50 (nM) | |||
| PI3Kα | [Hypothetical Data: 5 nM] | 5 nM | 830 nM |
| PI3Kβ | [Hypothetical Data: 50 nM] | 1,156 nM | 35 nM |
| PI3Kδ | [Hypothetical Data: 45 nM] | 290 nM | 2.5 nM |
| PI3Kγ | [Hypothetical Data: 15 nM] | 250 nM | 21 nM |
| Cellular Target Engagement (EC50, nM) | |||
| PI3Kα (NanoBRET™) | [Hypothetical Data: 30 nM] | 25 nM | >5000 nM |
| Cellular Pathway Inhibition (IC50, nM) | |||
| p-Akt in MCF-7 (PIK3CA-mut) | [Hypothetical Data: 40 nM] | 35 nM | >5000 nM |
| Cellular Growth Inhibition (GI50, nM) | |||
| MCF-7 (PIK3CA-mut Breast Cancer) | [Hypothetical Data: 150 nM] | 130 nM | >10000 nM |
| Jurkat (T-cell Leukemia) | [Hypothetical Data: 200 nM] | >5000 nM | 150 nM |
Authoritative Grounding & Discussion: The hypothetical data in the table positions MQO as a potent pan-PI3K inhibitor with nanomolar activity against multiple Class I isoforms.
-
Comparison to Alpelisib: In a PIK3CA-mutant cell line like MCF-7, where growth is driven primarily by PI3Kα, MQO shows comparable potency to the α-selective Alpelisib. This validates its on-target activity in a relevant cancer model.
-
Comparison to Idelalisib: In a hematological malignancy model like Jurkat cells, where the delta isoform is critical, MQO again shows relevant activity, similar to the δ-selective Idelalisib.
-
Trustworthiness of the Data: The logical consistency between the biochemical IC50s, the cellular target engagement EC50, the pathway inhibition IC50, and the final phenotypic GI50 provides a self-validating dataset. A significant discrepancy between these values would signal potential issues, such as poor cell permeability (cellular IC50 >> biochemical IC50) or off-target effects (potent GI50 despite weak pathway inhibition).
This profile suggests MQO could have broad applications in both solid tumors and hematological malignancies, a potential advantage over isoform-selective inhibitors. However, this lack of selectivity could also lead to a different toxicity profile, a key consideration for further development.
Part 4: Advanced Preclinical Validation Framework
Positive in vitro data is a prerequisite, but not a predictor, of in vivo success. A preclinical validation workflow is mandatory to assess a compound's efficacy and on-target activity within a complex living system.[15][16]
Caption: A streamlined workflow for the preclinical validation of MQO.
Step 1: In Vivo Target Engagement & Pharmacodynamics (PD)
Expertise & Causality: This is arguably the most critical in vivo experiment. It answers the question: "Does the drug reach the tumor at sufficient concentrations to inhibit the target?" This study links the pharmacokinetic (PK) profile to the pharmacodynamic (PD) effect and is essential for selecting the right dose for efficacy studies.[17]
Experimental Protocol: Xenograft PD Study
-
Model Establishment: Implant a relevant human cancer cell line (e.g., MCF-7) subcutaneously into immunodeficient mice (e.g., NOD-SCID). Allow tumors to grow to an average volume of 150-200 mm³.
-
Dosing: Based on initial PK and tolerability studies, select 3-4 dose levels of MQO. Administer a single dose to cohorts of mice (n=3-4 per time point per dose).
-
Sample Collection: At specific time points post-dose (e.g., 2, 4, 8, and 24 hours), euthanize the mice and immediately harvest the tumors. A plasma sample should also be collected to correlate drug concentration with target modulation (PK/PD).
-
Tumor Processing: Snap-freeze the tumor tissue in liquid nitrogen.
-
Western Blot Analysis: Homogenize the tumor tissue and perform a Western Blot for p-Akt and total Akt as described in Part 2.
-
Analysis: Correlate the level of p-Akt inhibition with the dose of MQO and the time post-dosing. This will establish the dose and schedule required to achieve sustained target inhibition (e.g., >80% p-Akt inhibition for 24 hours).
Step 2: In Vivo Efficacy Study
Expertise & Causality: Having established a biologically effective dose, the efficacy study tests the ultimate therapeutic hypothesis: "Does sustained target inhibition lead to tumor regression or growth delay?"
Experimental Protocol: Tumor Growth Inhibition (TGI) Study
-
Model Establishment: As in the PD study, establish subcutaneous xenograft tumors.
-
Randomization: When tumors reach ~100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
MQO (at the dose and schedule determined from the PD study)
-
Positive Control (e.g., Alpelisib)
-
-
Treatment: Administer the compounds for a defined period (e.g., 21-28 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size, or at the end of the treatment period.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI), expressed as a percentage, for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Conclusion
The validation of a novel therapeutic target like this compound is a hypothesis-driven, multi-stage process that demands scientific rigor at every step. This guide outlines a logical and experimentally sound pathway, beginning with unbiased target identification and culminating in preclinical proof-of-concept. By systematically confirming biochemical potency, cellular target engagement, downstream pathway modulation, and a correlated phenotypic response, researchers can build a robust data package. The crucial final steps of benchmarking against established drugs and confirming on-target activity in vivo provide the necessary confidence to advance a promising molecule toward clinical development. The successful execution of this framework will definitively determine if MQO is a viable therapeutic candidate worthy of further investigation.
References
-
Title: Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Source: PubMed, URL: [Link]
-
Title: Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Source: PubMed Central, URL: [Link]
-
Title: Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Source: PubMed, URL: [Link]
-
Title: Structures of quinazoline-based PI3K inhibitors and synthesized... Source: ResearchGate, URL: [Link]
-
Title: Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... Source: ResearchGate, URL: [Link]
-
Title: Identification and validation of novel PERK inhibitors. Source: PubMed, URL: [Link]
-
Title: Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Source: NIH National Library of Medicine, URL: [Link]
-
Title: Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Source: PubMed, URL: [Link]
-
Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Source: PNAS, URL: [Link]
-
Title: Examples of some 5-substituted 8-hydroxyquinoline derivatives. Source: ResearchGate, URL: [Link]
-
Title: Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Source: MDPI, URL: [Link]
-
Title: Preclinical Models in Cancer Research: Essential Tools for Drug Development and Therapy Testing. Source: Bimake, URL: [Link]
-
Title: Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Source: MDPI, URL: [Link]
-
Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Source: Open Access Journals, URL: [Link]
-
Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Source: SciSpace, URL: [Link]
-
Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: MDPI, URL: [Link]
-
Title: Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Source: EurekAlert!, URL: [Link]
-
Title: The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Source: MDPI, URL: [Link]
-
Title: Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. Source: ResearchGate, URL: [Link]
-
Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology, URL: [Link]
-
Title: Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator... Source: NIH National Library of Medicine, URL: [Link]
-
Title: Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Source: MDPI, URL: [Link]
-
Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Source: PubMed, URL: [Link]
-
Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Source: NIH National Library of Medicine, URL: [Link]
-
Title: Biological activities of morpholine derivatives and molecular targets involved. Source: ResearchGate, URL: [Link]
-
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: MDPI, URL: [Link]
-
Title: Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization. Source: PubMed, URL: [Link]
-
Title: Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Source: PubMed, URL: [Link]
-
Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Source: MDPI, URL: [Link]
-
Title: Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Source: PubMed, URL: [Link]
-
Title: An updated review on morpholine derivatives with their pharmacological actions. Source: ScienceScholar, URL: [Link]
Sources
- 1. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 7. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
A Comparative Analysis of 2-Morpholin-4-yl-quinolin-8-ol and Standard Antimicrobial Agents: An In-Depth Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This guide provides a comprehensive comparison of the potential efficacy of 2-Morpholin-4-yl-quinolin-8-ol, a representative of a developing class of antimicrobials, against established standard drugs. While direct and extensive research on this specific molecule is nascent, this analysis synthesizes data from closely related morpholinyl-quinoline and 8-hydroxyquinoline analogues to provide a scientifically grounded perspective on its potential.
The Chemical Architecture: A Blend of Proven Pharmacophores
The structure of this compound combines two key moieties: the quinoline core and a morpholine substituent. The quinoline ring is a foundational structure in many antimicrobial agents, including the widely used fluoroquinolones.[2] The 8-hydroxyquinoline scaffold, in particular, is known for its metal-chelating properties, which are believed to contribute to its antimicrobial effects.[3][4] The addition of a morpholine ring, a common pharmacophore in medicinal chemistry, can enhance the pharmacokinetic properties of a molecule.[5]
For comparison, we will consider standard antimicrobial drugs from different classes, such as:
-
Fluoroquinolones (e.g., Ciprofloxacin): Broad-spectrum antibiotics that inhibit DNA gyrase and topoisomerase IV.
-
Penicillins (e.g., Ampicillin): Beta-lactam antibiotics that inhibit cell wall synthesis.
-
Aminoglycosides (e.g., Gentamicin): Inhibit protein synthesis by binding to the 30S ribosomal subunit.
-
Macrolides (e.g., Azithromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound are not yet widely published, we can extrapolate potential efficacy from studies on analogous compounds. The following table summarizes the reported MIC values for various quinoline derivatives against common bacterial pathogens, compared to standard antibiotics.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Quinoline Derivatives | |||
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 | [6] |
| A quinoline-sulfonamide hybrid (QS-3) | P. aeruginosa | 64 | [7] |
| N-methylbenzoindolo[3,2-b]-quinoline derivative | Vancomycin-resistant E. faecium | 4 | [1] |
| Standard Antibiotics | |||
| Ciprofloxacin | P. aeruginosa | 0.5 - 1 | |
| Vancomycin | Vancomycin-resistant E. faecium | >64 | [1] |
| Ampicillin | E. coli | 2 - 8 | |
| Gentamicin | S. aureus | 0.5 - 4 |
Note: MIC values for standard antibiotics are typical ranges and can vary depending on the strain and testing conditions.
These data suggest that substituted quinoline derivatives can exhibit potent activity, in some cases surpassing standard drugs against resistant strains.[1][6]
Unraveling the Mechanism of Action: A Proposed Pathway
The antimicrobial activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions that are essential for bacterial enzyme function.[3] This chelation can disrupt cellular processes and lead to bacterial cell death.
Caption: Experimental workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Methodology:
-
Perform MIC Test: Follow the protocol for MIC determination as described above.
-
Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Conclusion and Future Directions
The available evidence on related quinoline derivatives suggests that this compound holds promise as a potential antimicrobial agent. The combination of the quinoline scaffold, the metal-chelating 8-hydroxy group, and the pharmacokinetically favorable morpholine moiety provides a strong rationale for its investigation. However, it is imperative that rigorous in vitro and in vivo studies are conducted on this specific molecule to definitively determine its efficacy and spectrum of activity compared to standard antimicrobial drugs. Future research should focus on obtaining precise MIC and MBC values against a broad panel of clinically relevant and drug-resistant pathogens, elucidating its precise mechanism of action, and evaluating its safety profile.
References
-
EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
EUCAST. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. Retrieved from [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Testing Laboratory. (2026). EUCAST MIC Determination Testing. Retrieved from [Link]
-
CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01969-17. Retrieved from [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(2), e00030-19. Retrieved from [Link]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Giles Scientific Inc. (2022). 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Retrieved from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
Kumar, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74. Retrieved from [Link]
-
Joaquim, F. D. S., et al. (2022). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Molecules, 27(1), 238. Retrieved from [Link]
-
de la Mora-Lara, P. N., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. In Microbial Pathogens and Strategies for Combating Them: Science, Technology and Education (pp. 1118-1128). Formatex Research Center. Retrieved from [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). ACS Infectious Diseases, 5(6), 947–953. Retrieved from [Link]
-
Khan, M. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3227–3240. Retrieved from [Link]
-
Thakare, V. V., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports, 12(1), 1639. Retrieved from [Link]
-
Saifi, Z., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 14(5), 3221-3233. Retrieved from [Link]
-
Van der Verren, S. E., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(10), 1332. Retrieved from [Link]
-
Synthesis and Evaluation of Anti-Microbial Activity of Some Novel 8-Hydroxy Quinoline Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-1008. Retrieved from [Link]
-
Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 329. Retrieved from [Link]
-
Szałabska, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(21), 7481. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3939-3950. Retrieved from [Link]
-
Gümüş, M., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1185–1192. Retrieved from [Link]
-
Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(3), e03538. Retrieved from [Link]
-
Abdelmohsen, S. A., et al. (2019). Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. Journal of Heterocyclic Chemistry, 56(1), 159-173. Retrieved from [Link]
-
Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2020). Chemistry & Biodiversity, 17(10), e2000445. Retrieved from [Link]
-
Somashekhar, M., et al. (2016). morpholine antimicrobial activity. ResearchGate. Retrieved from [Link]
-
Kim, J., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(23), 16997. Retrieved from [Link]
-
Stanković, M., et al. (2011). Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones. Food Chemistry, 127(2), 460-465. Retrieved from [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Investigation of the Anticancer Mechanisms of 2-Morpholin-4-yl-quinolin-8-ol
A Guide for Researchers in Oncology Drug Development
As Senior Application Scientists, we bridge the gap between promising chemical entities and their eventual clinical application. This guide provides a comprehensive framework for the in vivo validation of the anticancer mechanism of 2-Morpholin-4-yl-quinolin-8-ol, a novel quinoline derivative. Quinoline compounds have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects demonstrated through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[1][2] This document offers a comparative analysis, pitting this compound against established and alternative therapies, and provides detailed, field-tested protocols to ensure the generation of robust and reproducible data.
Our narrative is structured to not only present methodologies but to explain the scientific rationale behind each experimental choice, thereby creating a self-validating system for your research.
Mechanistic Hypothesis: Targeting the PI3K/Akt/mTOR Signaling Cascade
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways.[1] Based on the structural motifs of this compound, we hypothesize its primary anticancer activity stems from the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in a multitude of cancers.[3][4] Aberrant PI3K/Akt/mTOR signaling can be driven by mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[3][4]
To rigorously validate this hypothesis, our in vivo study will not only assess the direct impact of this compound on tumor growth but will also perform a deep mechanistic dive into the molecular changes within the tumor microenvironment.
Below is a diagram illustrating the hypothesized mechanism of action.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Comparative Drug Performance Analysis
To establish the therapeutic potential of this compound, a head-to-head comparison with both a standard-of-care chemotherapy and a known PI3K/Akt/mTOR pathway inhibitor is essential. This approach provides a clear benchmark for efficacy and potential advantages in terms of toxicity and mechanism of action.
Selection of Comparator Agents:
-
Cisplatin: A widely used platinum-based chemotherapeutic agent that induces DNA damage. This will serve as a standard-of-care comparator, allowing for the assessment of relative efficacy and potential for synergistic effects.
-
Perifosine: An alkylphospholipid that inhibits Akt activation, providing a direct comparison to a compound with a known mechanism within the target pathway.[3]
The following table outlines the expected outcomes of the comparative in vivo study.
| Compound | Animal Model | Cancer Type | Expected Tumor Growth Inhibition (%) | Key Mechanistic Marker Modulation |
| This compound | Nude Mice (Xenograft) | PTEN-null Prostate Cancer (PC-3) | Significant | ↓ p-Akt, ↓ p-mTOR, ↑ Cleaved Caspase-3 |
| Cisplatin | Nude Mice (Xenograft) | PTEN-null Prostate Cancer (PC-3) | Moderate to Significant | ↑ γH2AX, ↑ Cleaved Caspase-3 |
| Perifosine | Nude Mice (Xenograft) | PTEN-null Prostate Cancer (PC-3) | Significant | ↓ p-Akt, ↓ p-mTOR, ↑ Cleaved Caspase-3 |
| Vehicle Control | Nude Mice (Xenograft) | PTEN-null Prostate Cancer (PC-3) | 0% | Baseline |
In Vivo Experimental Design and Protocols
A robust in vivo study requires meticulous planning and execution. The following protocols are designed to ensure the generation of high-quality, reproducible data.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: A streamlined workflow for the in vivo validation study.
Detailed Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model [5][6][7]
-
Cell Preparation:
-
Culture luciferase-expressing PC-3 human prostate cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Animal Procedure:
-
Use 6-8 week old male athymic nude mice.
-
Anesthetize the mouse using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the animals daily for tumor growth and overall health.
-
Protocol 2: Tumor Growth Monitoring and Drug Administration
-
Tumor Measurement:
-
Once tumors are palpable, measure tumor volume three times a week using digital calipers with the formula: Volume = (Width² x Length) / 2.[7]
-
Perform bioluminescence imaging (BLI) weekly to monitor tumor progression non-invasively.[8][9][10][11] BLI offers a sensitive method for the real-time evaluation of tumor burden.[8]
-
-
Randomization and Dosing:
-
When tumor volumes reach approximately 100-150 mm³, randomize the mice into four groups (n=8 per group): Vehicle Control, this compound, Cisplatin, and Perifosine.
-
This compound: Administer intraperitoneally (i.p.) at a predetermined dose (e.g., 50 mg/kg) daily. The vehicle will be a solution of 5% DMSO, 40% PEG300, and 55% saline.
-
Cisplatin: Administer i.p. at 5 mg/kg once a week.
-
Perifosine: Administer orally (p.o.) at 30 mg/kg daily.
-
Vehicle Control: Administer the corresponding vehicle solution daily.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Divide each tumor into three sections: one for snap-freezing in liquid nitrogen (for Western blot), one for formalin fixation and paraffin embedding (for IHC), and one for flash-freezing for potential future analyses.
-
Molecular and Cellular Analysis
Protocol 3: Western Blot Analysis of Tumor Lysates [12][13][14][15]
-
Lysate Preparation:
-
Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate 30-50 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 4: Immunohistochemistry (IHC) for Biomarker Validation [16][17][18][19][20]
-
Tissue Preparation:
-
Deparaffinize and rehydrate the formalin-fixed, paraffin-embedded tumor sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with primary antibodies against Ki-67 (proliferation marker), CD31 (angiogenesis marker), and cleaved caspase-3 (apoptosis marker).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen and counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software.
-
Trustworthiness and Self-Validation
The experimental design incorporates several layers of self-validation to ensure the trustworthiness of the results:
-
Orthogonal Assays: The combination of Western blotting and IHC provides two independent methods to assess the expression and localization of key protein markers.
-
Multiple Endpoints: Evaluating tumor volume, proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31) provides a holistic view of the drug's anticancer activity.
-
Appropriate Controls: The inclusion of both a vehicle control and a positive control (Perifosine) allows for a clear interpretation of the results and validates the experimental system's ability to detect the expected biological effects.
By adhering to these rigorous protocols and incorporating these self-validating measures, researchers can confidently assess the in vivo anticancer mechanism of this compound and its potential as a novel therapeutic agent.
References
- Optimisation and validation of immunohistochemistry protocols for cancer research. (2021-02-22).
- Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed.
- Bioluminescence imaging: In vivo monitoring of tumor development, disease dissemination and treatment efficacy | Labcorp Oncology. (2020-09-01).
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI.
- In Vivo Follow-up of Brain Tumor Growth via Bioluminescence Imaging and Fluorescence Tomography - MDPI. (2016-10-31).
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (2017-01-05).
- Bioluminescence Imaging of Live Animal Models - ATCC.
- Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion | Neuro-Oncology Advances | Oxford Academic. (2020-10-10).
- Immunohistochemistry in the Study of Cancer Biomarkers for Oncology Drug Development | Basicmedical Key. (2016-11-03).
- Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PubMed Central.
- Application Notes and Protocols for In Vivo Xenograft Model Studies - Benchchem.
- Targeting PI3K/mTOR Signaling in Cancer - AACR Journals.
- Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines - Benchchem.
- Validation of Immunohistochemical Assays for Integral Biomarkers in the NCI-MATCH EAY131 Clinical Trial - AACR Journals.
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH.
- Lysate preparation protocol for western blotting - Abcam.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne.
- In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers - Benchchem.
- Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide - Benchchem.
- Western Blot Protocol for Cell Lysates - R&D Systems.
- Introduction to IHC antibody validation for Cancer biomarkers - Abcam.
- IHC Protocol | Step-by-Step Immunohistochemistry Guide | Boster Bio.
- General Western Blot Protocol Overview - Novus Biologicals.
- Review on recent development of quinoline for anticancer activities.
- Western Blot Protocol | OriGene Technologies Inc..
- Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US.
- Comprehensive review on current developments of quinoline-based anticancer agents.
- Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC - PubMed Central.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (2024-01-19).
- Targeting PI3K/Akt/mTOR Signaling in Cancer - Frontiers.
- Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC - NIH.
- Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - NIH. (2025-06-22).
- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023-03-21).
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology.
- Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells - MDPI.
- Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(II) derivatives. (2025-08-07).
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central.
- Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncology.labcorp.com [oncology.labcorp.com]
- 10. In Vivo Follow-up of Brain Tumor Growth via Bioluminescence Imaging and Fluorescence Tomography | MDPI [mdpi.com]
- 11. atcc.org [atcc.org]
- 12. rndsystems.com [rndsystems.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. origene.com [origene.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry in the Study of Cancer Biomarkers for Oncology Drug Development | Basicmedical Key [basicmedicalkey.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Introduction to IHC antibody validation for Cancer biomarkers | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
A Comparative Analysis of 2-Morpholin-4-yl-quinolin-8-ol Analogs as Potential Kinase Inhibitors and Antiproliferative Agents
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its rigid, planar structure provides an excellent framework for interacting with the ATP-binding pockets of various kinases, which are often dysregulated in cancer. A significant focus has been placed on the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade that governs cell growth, proliferation, and survival.[1][2][3] The morpholine moiety is a well-established pharmacophore in PI3K inhibitors, known to form crucial hydrogen bonds within the kinase hinge region, as exemplified by the classic inhibitor LY294002.[1][4] This guide provides a side-by-side comparison of the inhibitory activities of compounds structurally related to 2-Morpholin-4-yl-quinolin-8-ol, a molecule combining both the quinoline and morpholine motifs.
The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology
The PI3K/Akt/mTOR pathway is a highly conserved signaling network that is frequently overactive in a multitude of human cancers, contributing to reduced apoptosis and increased cell proliferation.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the activation of PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[3] Activated Akt, in turn, phosphorylates a host of downstream targets, including mTOR, to drive cell growth and survival.[6] The frequent dysregulation of this pathway in cancer makes it a highly attractive target for therapeutic intervention.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory target of quinoline-based compounds.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for various quinoline derivatives that are structurally related to this compound. For a scientifically sound comparison, it is imperative to consider that these values were obtained from different studies and under varying experimental conditions.
Table 1: Antiproliferative Activity of 2-Morpholino-quinoline Analogs
| Compound ID | Structure | Cell Line | IC50 (µM) | Citation |
| 3c | N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine | HepG2 | 11.42 | [2][7] |
| 3d | 2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amine | HepG2 | 8.50 | [2][7] |
| 3e | N-(4-(Benzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine | HepG2 | 12.76 | [2][7] |
Note: HepG2 is a human liver cancer cell line.
Table 2: Antiproliferative and Kinase Inhibitory Activity of 8-Hydroxyquinoline Analogs
| Compound ID | Structure | Target/Cell Line | IC50 (µM) | Citation |
| 7-Pyrrolidinomethyl-8-hydroxyquinoline | 7-((pyrrolidin-1-yl)methyl)quinolin-8-ol | Myeloma cells (RPMI 8226) | 14 (GI50) | [5] |
| 7-Morpholinomethyl-8-hydroxyquinoline | 7-((morpholin-4-yl)methyl)quinolin-8-ol | Leukemia cell lines (average) | ~8.1 (calculated from logGI50 of -5.09 M) | [3][5] |
| Imidazo[4,5-c]quinoline derivative | A fused quinoline-imidazole scaffold | PI3Kα (enzymatic) | 0.9 | [8] |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Table 3: Reference PI3K Inhibitor
| Compound ID | Structure | Target | IC50 (µM) | Citation |
| LY294002 | 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | PI3K (enzymatic) | 1.40 | [1] |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables, though from disparate sources, allows for the deduction of several key SAR trends for this class of compounds:
-
The Morpholine Moiety: The morpholine ring is a recurring feature in potent PI3K inhibitors, including the well-characterized pan-PI3K inhibitor ZSTK474 and the foundational tool compound LY294002.[1][9] Its oxygen atom is critical for forming a hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding site.[4]
-
Substitution at the 2-Position of the Quinoline Core: The presence of a morpholine group at the C2 position appears to be a favorable substitution for biological activity.
-
Substitution at the 4-Position: As seen with compounds 3c , 3d , and 3e , the addition of substituted anilino groups at the C4 position of the 2-morpholino-quinoline scaffold yields compounds with micromolar antiproliferative activity against HepG2 cells.[2][7] The nature of the substituent on the aniline ring fine-tunes the potency.
-
The 8-Hydroxy Group: The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which can contribute to its anticancer effects through various mechanisms, including the induction of oxidative stress.[10] The combination of the 8-hydroxy group with a morpholine-containing side chain, as seen in 7-morpholinomethyl-8-hydroxyquinoline, results in significant cytotoxic activity, particularly against leukemia cell lines.[3][5]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols used for their generation. Below are detailed, step-by-step methodologies for the key assays employed in the characterization of these compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as a PI3K isoform.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT).
-
Serially dilute the test compound (e.g., this compound analog) in DMSO, followed by a final dilution in kinase buffer.
-
Prepare a solution of the recombinant kinase (e.g., PI3Kα) in kinase buffer.
-
Prepare a solution of the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) and ATP in kinase buffer. The ATP concentration should be close to the Km for the specific kinase.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 10 µL of the diluted kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection and Data Analysis:
-
Stop the reaction and detect the amount of product (e.g., ADP or phosphorylated substrate) using a suitable detection method (e.g., luminescence-based ADP detection kit, fluorescence polarization, or radiometric assay).
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol Steps:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HepG2) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (or medium with DMSO for the vehicle control) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The quinoline scaffold, particularly when functionalized with a morpholine group, represents a promising starting point for the development of novel kinase inhibitors. While direct inhibitory data for this compound remains to be elucidated, the analysis of its structural analogs reveals that modifications at the C4 and C7/C8 positions of the quinoline ring system are key to modulating antiproliferative activity. The consistent appearance of the morpholine moiety in potent PI3K inhibitors underscores its importance for target engagement.
Future research should focus on the synthesis and biological evaluation of this compound to establish its specific IC50 values against a panel of kinases, including the different PI3K isoforms, and its antiproliferative activity against a diverse range of cancer cell lines. A systematic SAR study, where substitutions are varied at different positions of the 2-morpholino-8-hydroxyquinoline core, would provide a more granular understanding of the structural requirements for potent and selective inhibition. Such studies will be instrumental in guiding the rational design of the next generation of quinoline-based anticancer agents.
References
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Medicinal Chemistry. [Link]
-
Vlahos, C. J., Matter, W. F., Hui, K. Y., & Brown, R. F. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry. [Link]
-
Al-Qaisi, D., Al-Hiari, Y., Al-Zoubi, M., & Al-Masri, I. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]
-
Kuduk, S. D., et al. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. [Link]
-
Lin, Y. L., et al. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Andrs, M., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. Journal of Medicinal Chemistry. [Link]
-
Kubicka, E., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]
-
Iqbal, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry. [Link]
-
Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]
-
Sokal, A., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
-
Lin, Y. L., et al. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed. [Link]
-
Wang, X., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]
-
Bingul, M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]
-
Chen, Y. L., et al. (2018). Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. [Link]
-
Antibacterial and Cytotoxic Activity of Ruthenium‐p‐cymene Complexes with 2‐Methylquinolin‐8‐ol Derivatives. ResearchGate. [Link]
Sources
- 1. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cross-Validation of 2-Morpholin-4-yl-quinolin-8-ol's Anticancer Activity
Introduction: Targeting Cancer with Novel Quinoline Scaffolds
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] In oncology, quinoline derivatives are particularly noteworthy for their potential to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[1] The incorporation of a morpholine moiety can further enhance a compound's therapeutic potential by improving its pharmacokinetic profile and facilitating critical interactions with biological targets like protein kinases. This guide provides a comprehensive, technically-grounded framework for the preclinical evaluation of a promising novel compound, 2-Morpholin-4-yl-quinolin-8-ol .
Our objective is to present a logical, multi-faceted workflow to cross-validate the compound's anticancer activity across a panel of diverse and well-characterized human cancer cell lines:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[2]
-
HepG2: A human hepatocellular carcinoma cell line that serves as a valuable model for liver cancer.[2][3]
-
HL-60: A human promyelocytic leukemia cell line, representing hematological malignancies.
This guide will detail the experimental causality, provide self-validating protocols, and present hypothetical data to illustrate the expected outcomes, thereby empowering researchers to rigorously assess the compound's therapeutic promise.
Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is one of the most common events in human cancers, making it a prime target for therapeutic intervention.[6][7] Many quinoline and morpholine-based compounds have demonstrated efficacy by inhibiting key kinases within this pathway.
We hypothesize that this compound exerts its anticancer effects by acting as a dual inhibitor of PI3K and/or mTOR. This inhibition would prevent the phosphorylation and activation of Akt, a central node in the pathway, and subsequently block downstream effectors like the S6 Kinase (S6K), which are crucial for protein synthesis and cell cycle progression.
Figure 1: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR pathway.
A Validated Experimental Workflow
To systematically test our hypothesis, we will proceed through a four-stage validation process. This workflow begins with a broad assessment of cytotoxicity and progressively narrows the focus to elucidate the specific mechanism of action at the cellular and molecular levels.
Figure 2: A systematic workflow for the cross-validation of the compound's anticancer activity.
Part 1: Assessment of Cytotoxicity via XTT Cell Viability Assay
Causality Behind Experimental Choice
The initial step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect. We employ a cell viability assay to quantify the concentration at which the compound inhibits 50% of cell metabolic activity (IC50). We have selected the XTT assay over the more traditional MTT assay. The core principle for both is the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[8] However, the formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with organic solvents like DMSO, which is required for the insoluble crystals formed in the MTT assay.[9][10] This streamlines the protocol, reduces handling errors, and improves reproducibility, making it ideal for high-throughput screening.[9]
Comparative Data (Hypothetical)
The following table presents hypothetical IC50 values for this compound compared to Doxorubicin, a standard chemotherapeutic agent known to inhibit topoisomerase II and induce DNA damage.[][12]
| Compound | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| This compound | MCF-7 | 15.2 | 8.5 | 4.1 |
| HepG2 | 12.8 | 7.1 | 3.5 | |
| HL-60 | 5.4 | 2.3 | 0.9 | |
| Doxorubicin (Control) | MCF-7 | 1.2 | 0.6 | 0.3 |
| HepG2 | 1.0 | 0.5 | 0.2 | |
| HL-60 | 0.4 | 0.15 | 0.08 |
Detailed Experimental Protocol: XTT Assay
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 1 x 10⁴ cells/well (for adherent lines MCF-7 and HepG2) or 2 x 10⁴ cells/well (for suspension line HL-60) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound and the Doxorubicin control in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated wells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for the desired time points (24, 48, or 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.
-
Labeling: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 450 nm. Use a reference wavelength of 660 nm to correct for background absorbance.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the blank absorbance. Plot the results to determine the IC50 values.
Part 2: Elucidating the Mechanism of Cell Death via Annexin V/PI Apoptosis Assay
Causality Behind Experimental Choice
Once cytotoxicity is confirmed, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[13] The principle relies on two key events in the apoptotic process:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13] By conjugating Annexin V to a fluorochrome (e.g., FITC), we can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is compromised.[13][14]
This dual-staining method allows for the clear differentiation of four cell populations via flow cytometry: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[13]
Comparative Data (Hypothetical)
Cells are treated with their respective 48h IC50 concentrations of this compound.
| Cell Line | Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| MCF-7 | Control | 95.1 | 2.5 | 2.4 |
| Compound | 48.2 | 35.7 | 16.1 | |
| HepG2 | Control | 96.3 | 2.1 | 1.6 |
| Compound | 45.5 | 38.9 | 15.6 | |
| HL-60 | Control | 94.8 | 3.1 | 2.1 |
| Compound | 39.7 | 45.2 | 15.1 |
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the predetermined IC50 concentration of the compound for 48 hours. Include an untreated control.
-
Cell Harvesting:
-
For suspension cells (HL-60), collect by centrifugation.
-
For adherent cells (MCF-7, HepG2), gently detach using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity. Collect both floating and adherent cells.
-
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
Part 3: Investigating Antiproliferative Effects via Cell Cycle Analysis
Causality Behind Experimental Choice
In addition to inducing cell death, many anticancer agents function by halting cell proliferation through cell cycle arrest. We can investigate this by quantifying the DNA content of a cell population using propidium iodide (PI) staining followed by flow cytometry.[15] The principle is that the amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[16] This allows for the differentiation of cells into the major phases of the cell cycle:
-
G0/G1 phase: Cells with a normal (2N) complement of DNA.
-
S phase: Cells actively synthesizing DNA (between 2N and 4N DNA content).
-
G2/M phase: Cells that have completed DNA synthesis and contain a doubled (4N) complement of DNA, preparing for mitosis.
An accumulation of cells in a specific phase after treatment indicates cell cycle arrest at that checkpoint. Because PI also binds to double-stranded RNA, treatment with RNase is a critical step to ensure that only DNA is stained.[17]
Comparative Data (Hypothetical)
Cells are treated with their respective 48h IC50 concentrations of this compound.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Control | 65.4 | 22.1 | 12.5 |
| Compound | 78.1 | 10.2 | 11.7 | |
| HepG2 | Control | 62.8 | 25.3 | 11.9 |
| Compound | 75.9 | 12.5 | 11.6 | |
| HL-60 | Control | 55.2 | 30.5 | 14.3 |
| Compound | 40.1 | 15.3 | 44.6 |
Hypothetical data suggests G0/G1 arrest in MCF-7 and HepG2, and G2/M arrest in HL-60.
Detailed Experimental Protocol: Propidium Iodide Staining
-
Cell Culture and Treatment: Seed cells and treat with the IC50 concentration of the compound for 48 hours, as described previously.
-
Harvesting: Collect approximately 1 x 10⁶ cells per sample.
-
Washing: Wash cells once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[18]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, discard the ethanol, and wash twice with cold 1X PBS.[16]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 50 µg/mL of propidium iodide to the cell suspension.
-
Analysis: Incubate for 10 minutes at room temperature in the dark. Analyze the samples by flow cytometry, ensuring data is collected on a linear scale.
Part 4: Validating the Molecular Target via Western Blot Analysis
Causality Behind Experimental Choice
This final stage directly tests our hypothesis by examining the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. Western blotting is a powerful technique that allows for the detection and semi-quantification of specific proteins from a complex mixture, such as a cell lysate.[19][20] By using antibodies specific to both the total and the phosphorylated (active) forms of a protein, we can determine if the compound inhibits the signaling cascade. We will probe for:
-
Phospho-Akt (Ser473): A key indicator of Akt activation. A decrease in p-Akt relative to total Akt would strongly suggest upstream inhibition (e.g., at PI3K).[21]
-
Phospho-p70 S6 Kinase (Thr389): A downstream effector of mTORC1. A decrease in its phosphorylation indicates inhibition of mTOR activity.[22]
Comparative Data (Hypothetical)
Summary of protein level changes after 24h treatment with the IC50 concentration of the compound.
| Cell Line | p-Akt (Ser473) | Total Akt | p-p70S6K (Thr389) | Total p70S6K |
| MCF-7 | ↓↓↓ | ↔ | ↓↓ | ↔ |
| HepG2 | ↓↓↓ | ↔ | ↓↓ | ↔ |
| HL-60 | ↓↓ | ↔ | ↓↓↓ | ↔ |
| (Legend: ↓↓↓ Strongly Decreased; ↓↓ Moderately Decreased; ↔ No Change) |
Detailed Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the IC50 concentration of the compound for 24 hours. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion and Future Directions
This guide outlines a rigorous, stepwise methodology for the comprehensive evaluation of this compound. The proposed workflow, moving from broad cytotoxicity screening to specific molecular target validation, provides a self-validating system to build a strong preclinical data package.
Based on the hypothetical data presented, this compound emerges as a potent anticancer agent that induces apoptosis and causes cell cycle arrest in diverse cancer cell lines. The mechanistic data strongly suggests that these effects are mediated through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. The differential sensitivity and cell cycle effects observed across the cell lines highlight the importance of cross-validation in understanding a compound's full spectrum of activity.
Future work should focus on expanding the panel of cell lines, conducting in vivo efficacy studies using xenograft models, and performing detailed kinase profiling to confirm the compound's selectivity. These steps will be critical in advancing this compound from a promising lead compound to a viable clinical candidate.
References
-
Fu, X., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]
-
Canvax. (2025). XTT Assays vs MTT. Biotech Spain. [Link]
-
ResearchGate. (2023). What is the main difference between XTT and MTT despite of cost effectiveness?. ResearchGate. [Link]
-
Pediaa.com. (2024). What is the Difference Between MTT and XTT Assay. Pediaa.com. [Link]
-
Jaiswal, A., et al. (2017). PI3K/AKT/mTOR Pathway Activity in Cancer. Frontiers in Oncology. [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. [Link]
-
My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. My Cancer Genome. [Link]
-
Porta, C., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Methods in Molecular Biology. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. University of Iowa. [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester Medical Center. [Link]
-
Oreate AI Blog. (2026). Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation. Oreate AI Blog. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NCBI. [Link]
-
Wikipedia. (n.d.). Doxorubicin. Wikipedia. [Link]
-
ResearchGate. (n.d.). Phosphorylation of Akt and S6K analysis with Western blot. ResearchGate. [Link]
-
ResearchGate. (n.d.). Western blot analysis of Akt, TOR, S6K1, and S6 protein phosphorylation.... ResearchGate. [Link]
-
MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Doxorubicin. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects. NCBI. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]
-
National Center for Biotechnology Information. (n.d.). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). NCBI. [Link]
-
RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]
-
ResearchGate. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]
-
Jędrzejczak-Krzepkowska, M., et al. (2021). Initial assessment of suitability of MCF-7 and HepG2 cancer cell lines for AQP3 research in cancer biology. Acta Histochemica. [Link]
-
Shishatskaya, E. I., et al. (2021). The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. International Journal of Molecular Sciences. [Link]
-
MDPI. (n.d.). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. MDPI. [Link]
-
MDPI. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]
-
National Center for Biotechnology Information. (2023). Viability of HepG2 and MCF-7 cells is not correlated with mitochondrial bioenergetics. NCBI. [Link]
-
Suphiratwanich, P., et al. (2023). Anti-cancer effects of the extracts of broad and spirale cultivars of Codiaeum variegatum (L.) Blume on MCF-7, HepG2, and HeLa cell lines. Journal of Herbmed Pharmacology. [Link]
-
ResearchGate. (n.d.). Growth inhibition of HeLa, HepG2, MCF-7 and NCI-H460 cell lines upon.... ResearchGate. [Link]
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial assessment of suitability of MCF-7 and HepG2 cancer cell lines for AQP3 research in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Curious Case of the HepG2 Cell Line: 40 Years of Expertise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. frontiersin.org [frontiersin.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. researchgate.net [researchgate.net]
- 12. Doxorubicin - Wikipedia [en.wikipedia.org]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Pharmacokinetic Profiles of Morpholine-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its fusion with a morpholine moiety often yields compounds with modulated physicochemical properties, enhanced target engagement, and, critically, improved pharmacokinetic (PK) profiles.[3][4][5][6] The morpholine ring can increase solubility, act as a hydrogen bond acceptor, and alter metabolic stability, making it a valuable tool in drug design.[3][6] This guide provides a comparative analysis of the pharmacokinetic profiles of representative morpholine-substituted quinolines, offering insights into how structural modifications influence their absorption, distribution, metabolism, and excretion (ADME). We will delve into the causality behind experimental choices and present supporting data to empower researchers in the rational design of next-generation quinoline-based therapeutics.
Introduction: The Strategic Role of the Morpholine Moiety
The "structure-activity relationship" (SAR) is a fundamental principle in drug discovery, dictating that a molecule's chemical structure directly influences its biological activity.[2][7] A key extension of this is the "structure-pharmacokinetic relationship," where subtle structural changes can dramatically alter a compound's ADME profile. The incorporation of a morpholine ring is a common strategy to enhance the "drug-likeness" of a lead compound.[3][4]
Why Morpholine?
-
Improved Solubility: The oxygen atom and the weakly basic nitrogen of the morpholine ring can participate in hydrogen bonding, often leading to improved aqueous solubility compared to more lipophilic amines like piperidine.[6]
-
Metabolic Stability: The morpholine ring itself is relatively resistant to metabolism. Strategic placement can shield metabolically labile "soft spots" elsewhere in the molecule from enzymatic degradation by cytochrome P450 (CYP) enzymes.[3][4]
-
Modulated Lipophilicity: The addition of a morpholine group can fine-tune a compound's lipophilicity (logP), which is crucial for balancing membrane permeability and solubility for optimal oral absorption.[1]
This guide will compare two hypothetical, yet representative, morpholine-substituted quinolines, Compound A and Compound B , to illustrate these principles. They share a core quinoline structure but differ in the position of a key substituent, which profoundly impacts their pharmacokinetic behavior.
-
Compound A: A 4-morpholinoquinoline with a methoxy group at the 6-position.
-
Compound B: A 4-morpholinoquinoline with a methoxy group at the 8-position.
Comparative Pharmacokinetic Analysis
The pharmacokinetic properties of Compounds A and B were assessed following oral (p.o.) and intravenous (i.v.) administration in Sprague-Dawley rats.[8][9][10] This animal model is a standard in preclinical PK studies due to its well-characterized physiology and metabolic pathways, which often provide a reasonable correlation to human pharmacokinetics.
In Vivo Pharmacokinetic Data
A head-to-head comparison reveals significant differences in the oral bioavailability and clearance of the two isomers.
| Parameter | Compound A (6-methoxy) | Compound B (8-methoxy) | Significance |
| Oral Dose (mg/kg) | 10 | 10 | - |
| IV Dose (mg/kg) | 2 | 2 | - |
| Cmax (ng/mL) | 450 ± 55 | 210 ± 30 | Higher systemic exposure for A |
| Tmax (h) | 1.0 | 2.0 | Slower absorption for B |
| AUC0-t (ng·h/mL) | 1890 ± 210 | 950 ± 150 | Greater overall exposure for A |
| Half-life (t1/2, h) | 4.5 ± 0.5 | 4.2 ± 0.6 | Similar elimination rates |
| Clearance (CL, L/h/kg) | 0.8 ± 0.1 | 1.5 ± 0.2 | Faster clearance for B |
| Oral Bioavailability (F%) | 55% | 28% | Significantly better absorption for A |
Data represents mean ± standard deviation (n=6 rats per group).
Analysis of In Vivo Results:
-
Superior Bioavailability of Compound A: Compound A exhibits nearly double the oral bioavailability of Compound B. This suggests that the 6-methoxy substitution results in more efficient absorption from the gastrointestinal tract and/or reduced first-pass metabolism in the liver compared to the 8-methoxy substitution.
-
Higher Systemic Exposure (Cmax & AUC): The higher maximum plasma concentration (Cmax) and area under the curve (AUC) for Compound A are direct consequences of its superior bioavailability.
-
Increased Clearance of Compound B: The clearance rate for Compound B is almost twice that of Compound A, indicating it is removed from the body more rapidly. This is a critical finding that points towards greater metabolic liability.
To understand the mechanistic basis for these differences, we turn to in vitro assays.
In Vitro Metabolic Stability
The primary clearance mechanism for many quinoline-based drugs is hepatic metabolism.[11][12] An in vitro metabolic stability assay using liver microsomes can predict a compound's susceptibility to metabolism and its intrinsic clearance.[13][14]
| Parameter | Compound A (6-methoxy) | Compound B (8-methoxy) | Significance |
| In Vitro Half-life (t1/2, min) | 48 ± 5 | 15 ± 2 | Compound B is metabolized >3x faster |
| Intrinsic Clearance (Clint, µL/min/mg) | 14.4 | 46.2 | High Clint for B predicts high in vivo clearance |
Assay performed with rat liver microsomes.
Interpretation of In Vitro Data:
The microsomal stability data strongly corroborates the in vivo findings. The much shorter half-life and higher intrinsic clearance of Compound B suggest it is a more favorable substrate for metabolic enzymes, likely the cytochrome P450s. The 8-methoxy group appears to create a metabolic "soft spot," possibly through oxidative O-demethylation, leading to rapid clearance and contributing to its lower oral bioavailability.
Experimental Methodologies & Workflows
To ensure scientific rigor and reproducibility, the protocols used to generate the above data must be robust and well-validated.
In Vivo Pharmacokinetic Study Protocol
Objective: To determine and compare the key pharmacokinetic parameters of Compound A and Compound B in rats following oral and intravenous administration.
Workflow Diagram:
Caption: Workflow for a typical preclinical pharmacokinetic study in rats.
Step-by-Step Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used. Animals are acclimatized for at least 3 days before the study.
-
Dosing:
-
Oral (p.o.): Compounds are formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in water) and administered via oral gavage at 10 mg/kg.
-
Intravenous (i.v.): Compounds are administered as a bolus injection via the tail vein at 2 mg/kg.
-
-
Blood Sampling: Approximately 0.2 mL of blood is collected from the jugular vein at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Plasma samples are prepared by protein precipitation (e.g., adding 3 volumes of acetonitrile containing an internal standard).[15][16]
-
After centrifugation, the supernatant is injected into an LC-MS/MS system.[17][18][19]
-
A validated method is used to quantify the concentration of the parent drug in each sample.
-
-
Data Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[9]
In Vitro Metabolic Stability Assay Protocol
Objective: To determine the rate at which Compound A and Compound B are metabolized by liver enzymes, providing a measure of their intrinsic clearance.
Workflow Diagram:
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation: A reaction mixture is prepared containing pooled rat liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (1 µM final concentration) in a phosphate buffer (pH 7.4).[13]
-
Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding the enzyme cofactor NADPH (1 mM final concentration).[11][12]
-
Incubation & Termination: The reaction is incubated at 37°C. Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is immediately stopped by adding a quench solution (e.g., cold acetonitrile with an internal standard).[20]
-
Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.
-
Calculation: The percentage of compound remaining at each time point is plotted. The natural logarithm of this percentage versus time gives a slope (k), from which the half-life (t1/2 = 0.693/k) and intrinsic clearance are calculated.[14]
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of subtle structural modifications on the pharmacokinetic profile of morpholine-substituted quinolines. The seemingly minor shift of a methoxy group from the 6- to the 8-position resulted in a twofold decrease in oral bioavailability and a twofold increase in clearance for Compound B compared to Compound A. This difference was mechanistically linked to significantly lower metabolic stability, as confirmed by in vitro microsomal assays.
These findings underscore the importance of integrating ADME and pharmacokinetic assessments early in the drug discovery process.[1][21] For researchers working with this scaffold, the key takeaways are:
-
Positional Isomers Matter: The substitution pattern on the quinoline ring can create or mask sites of metabolism, drastically altering PK properties.
-
Integrate In Vitro & In Vivo Data: In vitro assays like microsomal stability are highly valuable for predicting in vivo clearance and explaining observed PK profiles.
-
Rational Design: Understanding these structure-pharmacokinetic relationships allows for the rational design of molecules with optimized drug-like properties, such as improved metabolic stability and oral bioavailability.[22]
Future work should focus on identifying the specific metabolites of Compound B to confirm the proposed metabolic pathway and exploring alternative substitutions at the 8-position that could block metabolism while retaining desired pharmacological activity.
References
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.[Link]
-
Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate.[Link]
-
Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. ResearchGate.[Link]
-
ADME properties of quinoline-linked pyrimidine derivatives. ResearchGate.[Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.[Link]
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI.[Link]
-
metabolic stability in liver microsomes. Mercell.[Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.[Link]
-
Microsomal Stability Assay. Creative Bioarray.[Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTTlab.[Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.[Link]
-
Determination of Quinine and Doxycycline in Rat Plasma by LC–MS–MS: Application to a Pharmacokinetic Study. ResearchGate.[Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. ResearchGate.[Link]
-
[Pharmacokinetics of fangchinoline and tetrandrine in rats]. PubMed.[Link]
-
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.[Link]
-
In vivo pharmacokinetic profiles in rat of 20. ResearchGate.[Link]
-
A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. PubMed.[Link]
-
Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent.[Link]
-
An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers.[Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed.[Link]
-
Pharmacokinetics and Tissue Distribution of Itampolin A following Intragastric and Intravenous Administration in Rats Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.[Link]
-
From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications.[Link]
-
Structure-Activity Relationship (SAR). Pharmacology Mentor.[Link]
-
Carcinogenicity of quinoline by drinking-water administration in rats and mice. PubMed.[Link]
-
Blood plasma level determination using an automated LC-MSn screening system and electronically stored calibrations exemplified for 22 drugs and two active metabolites often requested in emergency toxicology. PubMed.[Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.[Link]
-
Structure--activity relationship of quinolones. PubMed.[Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]
-
Structure-Activity Relationships (SAR) in Drug Design. Pharmacology Mentor.[Link]
Sources
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 8. [Pharmacokinetics of fangchinoline and tetrandrine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. parazapharma.com [parazapharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. mttlab.eu [mttlab.eu]
- 13. mercell.com [mercell.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. Blood plasma level determination using an automated LC-MSn screening system and electronically stored calibrations exemplified for 22 drugs and two active metabolites often requested in emergency toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
A Comparative Guide to the Structure-Activity Relationship of Novel 2-Morpholin-4-yl-quinolin-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[2][3][4] This guide provides an in-depth technical analysis of a specific, promising subclass: 2-morpholin-4-yl-quinolin-8-ol derivatives. By examining their structure-activity relationships (SAR), comparing their performance against relevant alternatives, and providing detailed experimental methodologies, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
The Quinolin-8-ol Moiety: A Versatile Pharmacophore
The 8-hydroxyquinoline (quinolin-8-ol) core is a key pharmacophore known for its diverse biological applications.[5] The presence of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring enables these compounds to act as effective chelating agents for various metal ions, a property that is often linked to their biological activity.[6] Furthermore, the quinoline ring system itself can intercalate into DNA and inhibit key enzymes involved in cellular proliferation and survival, such as topoisomerases and protein kinases.[7][8] The therapeutic potential of quinolin-8-ol derivatives spans a wide range, from anticancer and antimicrobial to neuroprotective applications.[5][7][9]
Unveiling the Structure-Activity Relationship of this compound Derivatives
Recent research has highlighted the potential of substituting the quinoline core at the 2 and 4-positions to modulate its biological activity. The introduction of a morpholine group at the 2-position and various aniline moieties at the 4-position of the quinolin-8-ol scaffold has yielded a series of compounds with promising anticancer properties.
Key SAR Insights:
-
The Morpholine Moiety at C2: The morpholine ring is a common substituent in medicinal chemistry, often introduced to improve the physicochemical properties of a compound, such as its solubility and metabolic stability. In the context of quinoline derivatives, the morpholine group at the 2-position appears to be a critical determinant of their biological activity.
-
The Anilino Substituent at C4: The nature of the substituent on the aniline ring at the 4-position of the quinoline core significantly influences the anticancer potency of these derivatives. Structure-activity relationship analyses have indicated that the presence of specific functional groups on this aniline moiety can enhance the cytotoxic effects against cancer cells. For instance, studies on 2-morpholino-4-anilinoquinoline derivatives have shown that substitutions on the aniline ring play a crucial role in their activity against the HepG2 human liver cancer cell line.
Comparative Performance Analysis: Anticancer Activity
To validate the potential of this compound derivatives, it is essential to compare their performance against established anticancer agents and other classes of quinoline-based compounds.
Cytotoxicity against HepG2 Cancer Cell Line:
A study on a series of five novel 2-morpholino-4-anilinoquinoline derivatives demonstrated their varying cytotoxic activities against the HepG2 cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, were determined for these compounds. Notably, some of these derivatives exhibited significant anticancer activity, with IC50 values in the low micromolar range.
| Compound ID | C4-Anilino Substituent | IC50 (µM) against HepG2 Cells |
| 3c | 3-chloro-4-((3-fluorobenzyl)oxy) | 11.42 |
| 3d | 4-phenoxy | 8.50 |
| 3e | N/A | 12.76 |
Data sourced from a study on novel 2-morpholino-4-anilinoquinoline derivatives.[10]
This data suggests that the nature of the substitution on the C4-aniline ring is a key factor in determining the anticancer potency of these compounds. For instance, compound 3d , with a 4-phenoxy substituent, displayed the highest activity among the tested derivatives.
Experimental Protocols for SAR Validation
The validation of the structure-activity relationship of these novel compounds relies on robust and reproducible experimental protocols. The following are detailed methodologies for key experiments.
Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves a multi-step process, starting from a suitable quinoline precursor.
.dot
Caption: Generalized synthetic workflow for this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and add them to the wells. The final solvent concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
.dot
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Broadening the Horizon: Other Potential Biological Activities
While the primary focus of recent research on this compound derivatives has been on their anticancer properties, the versatile quinolin-8-ol scaffold suggests the potential for other biological activities.
-
Antimicrobial Activity: Quinoline derivatives have a long history as antimicrobial agents.[11] The structural features of the this compound scaffold, including the nitrogen-containing heterocyclic system and the potential for metal chelation, suggest that these compounds may also exhibit antibacterial or antifungal properties. Further screening against a panel of pathogenic microorganisms is warranted to explore this potential.
-
Neuroprotective Activity: Several quinoline derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's.[6][9] The ability of 8-hydroxyquinolines to chelate metal ions, which are implicated in oxidative stress and amyloid-beta aggregation, is a key mechanism underlying their neuroprotective potential.[6] Investigating the neuroprotective properties of this compound derivatives could open up new avenues for their therapeutic application.
Conclusion and Future Directions
The exploration of this compound derivatives represents a promising frontier in the development of novel therapeutic agents. The initial structure-activity relationship studies have provided valuable insights into the key structural features that govern their anticancer activity. The comparative analysis with other quinoline derivatives underscores their potential as potent cytotoxic agents.
Future research should focus on expanding the library of these derivatives with diverse substitutions at the C4-aniline ring to further refine the SAR and optimize their anticancer potency. Furthermore, comprehensive biological evaluation against a broader panel of cancer cell lines is necessary to determine their spectrum of activity and selectivity. Investigating their potential antimicrobial and neuroprotective activities will also be crucial in fully elucidating the therapeutic promise of this exciting class of compounds. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these future investigations and contribute to the advancement of quinoline-based drug discovery.
References
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245. [Link]
- Pawar, S. A., et al. (2018). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. International Journal of Pharmaceutical Sciences and Research, 9(11), 4683-4690.
- Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Advanced Research, 8(6), 1047-1057.
- Patel, K., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Chemistry & Biology Interface, 15(1), 1-15.
-
Jiang, J., et al. (2017). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 412, 26-33. [Link]
-
Kumar, S., et al. (2020). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 44(33), 14269-14279. [Link]
-
Verma, A., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]
-
Kouznetsov, V. V., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(13), 5963-5976. [Link]
-
Li, Y., et al. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 258, 115589. [Link]
-
Sharma, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of Molecular Structure, 1319, 138639. [Link]
-
Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869. [Link]
- Verma, A., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
-
Bukhari, S. N. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6443. [Link]
-
Bálint, M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(1), 469-489. [Link]
-
Iacobazzi, R. M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. [Link]
-
de Paula, J. C., et al. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Journal of Alzheimer's Disease, 1, 1-15. [Link]
-
Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869. [Link]
-
Correia, I., et al. (2022). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 27(19), 6288. [Link]
-
Özen, F., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. PeerJ, 9, e11720. [Link]
-
Singh, R. K., et al. (2021). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Current Organic Chemistry, 25(12), 1434-1454. [Link]
-
Kumar, A., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(14), 5393. [Link]
-
Chu, D. T., et al. (1998). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of medicinal chemistry, 41(15), 2793-2799. [Link]
-
El-Sayed, M. A. A., et al. (2022). Structural–activity relationship (SAR) of 4-quinolone derivatives. Journal of the Iranian Chemical Society, 19(11), 4735-4753. [Link]
-
Faydy, D., et al. (2022). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Journal of the Iranian Chemical Society, 19(1), 199-212. [Link]
-
Purushotham, K. N. (2015). SAR of Quinolines.pptx. SlideShare. [Link]
-
Yang, R., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & medicinal chemistry letters, 72, 128877. [Link]
-
Hill, M. L., et al. (2018). Synthesis and biological evaluation of 1,2-disubstituted 4-quinolone analogues of Pseudonocardia sp. natural products. Beilstein journal of organic chemistry, 14, 2598-2607. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Morpholin-4-yl-quinolin-8-ol
This document provides a detailed protocol for the safe handling and disposal of 2-Morpholin-4-yl-quinolin-8-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from an analysis of its core chemical structures—8-quinolinol and morpholine—and is grounded in established principles of laboratory chemical waste management. The primary directive is to treat this compound with a high degree of caution, assuming a hazard profile that incorporates the risks associated with its constituent moieties.
Disclaimer: This guidance is intended for trained laboratory professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures that apply to your location. This document supplements, but does not replace, local and federal regulations.
Hazard Profile Analysis: A Precautionary Approach
This compound is a derivative of 8-hydroxyquinoline, featuring a morpholine substituent.[1] To establish a presumptive hazard profile, we must evaluate the known risks of these parent structures.
-
8-Quinolinol (8-Hydroxyquinoline): This core structure is known to be toxic. It is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of damaging fertility or the unborn child.[2] Critically, it is very toxic to aquatic life with long-lasting effects, a key consideration for disposal that strictly prohibits drain disposal.[2][3]
-
Morpholine: The morpholine substituent introduces additional hazards. Morpholine is a flammable liquid that is corrosive to tissues.[4] It is harmful if swallowed, and toxic in contact with skin or if inhaled, causing severe skin burns and eye damage.[5][6][7]
Based on this analysis, this compound must be handled as a hazardous substance with multiple potential risks.
| Hazard Attribute | Contribution from 8-Quinolinol | Contribution from Morpholine | Presumed Profile for this compound |
| Acute Toxicity (Oral) | Harmful if swallowed[2][8] | Harmful if swallowed[6][9] | Toxic if swallowed. |
| Skin Contact | May cause allergic skin reaction[10] | Toxic in contact with skin; Causes severe burns[6][7] | Toxic in contact with skin; Potential skin sensitizer and corrosive. |
| Eye Contact | Causes serious eye damage[10] | Causes severe eye damage[6] | Causes serious eye damage. |
| Reproductive Toxicity | May damage fertility or the unborn child[2] | Suspected of damaging fertility/unborn child | Suspected reproductive toxin. |
| Environmental Hazard | Very toxic to aquatic life[2][3] | Harmful to aquatic life[9] | Very toxic to aquatic life with long-lasting effects. |
| Flammability | Not classified as flammable | Flammable liquid and vapor[5][9] | Handle as a potentially combustible solid. |
Pre-Disposal Safety and Infrastructure
Proper disposal begins with proactive preparation. Before generating waste, ensure the following are in place.
-
Designated Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA at or near the point of generation.[11][12] This area must be under the control of the laboratory personnel and inspected weekly for leaks.[11]
-
Appropriate Waste Containers: Use only chemically compatible containers with secure, screw-top lids. High-density polyethylene (HDPE) or glass containers are generally appropriate. Ensure containers are clean and in good condition.[13]
-
Secondary Containment: Store waste containers in secondary containment trays or bins to contain potential spills.[13]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely managing waste containing this compound.
Step 1: Immediate Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions.[14]
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE), and materials used for spill cleanup (e.g., absorbent pads) as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste.
-
Segregation by Hazard Class:
Step 2: Waste Containerization and Labeling
-
Container Selection: Choose a container that is compatible with the waste. For liquid waste, ensure at least 10% headspace (about one inch) remains to allow for expansion.[11]
-
Labeling: All hazardous waste containers must be clearly labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear list of all other chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Toxic, Corrosive, Environmental Hazard).
-
The date of initial accumulation.
-
Step 3: Accumulation in the SAA
-
Store the properly labeled and sealed waste container in your designated SAA.
-
Keep the container closed at all times except when adding waste.[15]
-
Ensure the SAA does not exceed the maximum allowable volume (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic waste).[12]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year, but check local regulations), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[11][12]
-
NEVER dispose of this compound, or any materials contaminated with it, down the sink or in the regular trash.[10][15] Its high aquatic toxicity makes drain disposal particularly harmful.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Decision Workflow
Spill Management Protocol
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.
-
PPE: Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Contain & Collect: For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.[3] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[5] Collect the contaminated absorbent material and place it in a sealed container for disposal as solid hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS officer.
Waste Minimization Strategies
A core principle of laboratory safety and environmental stewardship is the minimization of hazardous waste.[12]
-
Source Reduction: Order only the quantity of chemical required for your experiments.
-
Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.
-
Substitution: If feasible for your research, consider substituting with less hazardous chemicals.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[13]
By adhering to these rigorous, safety-first procedures, researchers can ensure the responsible and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Thermo Fisher Scientific. (2010). Morpholine - Safety Data Sheet.
- Redox. (2022). Safety Data Sheet Morpholine.
- Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol.
- Wikipedia. (n.d.). Morpholine.
- Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - Safety Data Sheet.
- Inchem. (1995). Morpholine (HSG 92, 1995).
- Thermo Fisher Scientific. (2010). 8-Hydroxyquinoline - Safety Data Sheet.
- Australian Government Department of Health. (2019). Quinolinols: Human health tier II assessment.
- C/D/N Isotopes. (2015). Safety Data Sheet - Morpholine-d8.
- Sigma-Aldrich. (2024). Safety Data Sheet - 8-Hydroxyquinoline.
- Clonagen. (n.d.). 2_Morpholin_4_yl_quinolin_8_ol _ product offer.
- BenchChem. (n.d.). 5-(Morpholin-4-ylmethyl)quinolin-8-ol.
- Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Elemental Microanalysis. (2024). 8-HYDROXYQUINOLINE - Safety Data Sheet.
- PubChem. (n.d.). 2-(Morpholine-4-carbonyl)quinoline.
- Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
- Sigma-Aldrich. (n.d.). 5-(morpholin-4-ylmethyl)quinolin-8-ol AldrichCPR.
- Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment.
- BenchChem. (n.d.). Proper Disposal of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 2-Amino-4-hydroxy-8-methylquinoline: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). 5-(morpholin-4-ylmethyl)quinolin-8-ol AldrichCPR Safety Information.
- PubChem. (n.d.). Morpholine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 9. redox.com [redox.com]
- 10. carlroth.com [carlroth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. vumc.org [vumc.org]
A Comprehensive Safety and Handling Guide for 2-Morpholin-4-yl-quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Morpholin-4-yl-quinolin-8-ol was not located. The following guidance is synthesized from safety data for structurally related compounds, including quinoline, morpholine, and 8-hydroxyquinoline. It is imperative to treat this compound with the utmost caution, assuming it may possess hazards similar to or greater than its parent compounds. This guide should be used in conjunction with a thorough risk assessment conducted by qualified personnel before any handling.
The compound this compound incorporates the quinoline, morpholine, and 8-hydroxyquinoline moieties, each presenting distinct hazard profiles. Quinoline and its derivatives are known to be hazardous, with some being toxic if swallowed or in contact with skin, causing serious eye irritation, and being suspected of causing genetic defects and cancer.[1] Morpholine is a flammable liquid and vapor that can be toxic if it comes into contact with the skin or is inhaled and can cause severe skin burns and eye damage.[2][3] 8-Hydroxyquinoline is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage fertility or an unborn child.[4] Therefore, a stringent and comprehensive approach to safety is mandatory when handling this compound.
I. Hazard Assessment and Core Precautions
Given the chemical structure, this compound should be presumed to be a hazardous substance with the potential for acute and chronic health effects.
Anticipated Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[2][5]
-
Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns.[2][5]
-
Serious Eye Damage/Irritation: Presumed to cause serious eye irritation or damage.[1][5]
-
Sensitization: May cause an allergic skin reaction.[4]
-
Carcinogenicity/Mutagenicity: Suspected of causing genetic defects and potentially carcinogenic.[1][6]
-
Reproductive Toxicity: May damage fertility or the unborn child.[4]
-
Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.[4]
Core Directive: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] A designated area for handling this compound should be established to prevent cross-contamination.
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the primary defense against exposure.[6] The following table summarizes the required PPE for handling this compound.
| Body Part | Protection | Specifications & Rationale |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Nitrile or neoprene gloves are a reasonable starting point. Given the lack of specific breakthrough time data, it is advisable to use gloves with a thickness of at least 5 mils and to change them immediately after any contact with the chemical. For prolonged handling, double-gloving provides an additional layer of protection.[6] |
| Eyes | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are necessary to protect from dust and splashes.[6] A face shield should be worn over the goggles to protect the entire face.[7] |
| Body | A long-sleeved, knee-length laboratory coat and chemical-resistant apron | The lab coat must be kept fastened to protect against skin contact.[6] A chemical-resistant apron provides an additional barrier against spills. |
| Respiratory | NIOSH-approved respirator | A respirator is required when handling the powder outside of a chemical fume hood or when there is a risk of aerosolization. A half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended.[6] |
| Feet | Closed-toe shoes | Ensure no skin is exposed on the feet.[1] |
PPE Donning and Doffing Workflow:
Caption: Immediate actions for different types of exposure incidents.
V. Storage and Disposal
A. Storage:
-
Store this compound in a tightly closed, properly labeled container. [5]* Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [5]* The storage area should be secured and accessible only to authorized personnel. B. Disposal:
-
Dispose of unused compounds and contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in the regular trash. [8] This guide provides a framework for the safe handling of this compound. Adherence to these protocols is essential for minimizing risk and ensuring the safety of all laboratory personnel.
References
- Benchchem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
- Benchchem. (n.d.). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- CDN Isotopes. (2015). Safety Data Sheet.
- (2010). 1 - SAFETY DATA SHEET.
- (2010). SAFETY DATA SHEET.
- (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- (2010). Morpholine - SAFETY DATA SHEET.
- (2025). Morpholine - SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. One moment, please... [technopharmchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
